Iprodione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O3/c1-7(2)16-12(20)17-6-11(19)18(13(17)21)10-4-8(14)3-9(15)5-10/h3-5,7H,6H2,1-2H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUFESLQCSAYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024154 | |
| Record name | 3-(3,5-Dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless solid; [Merck Index] White powder; [MSDSonline], Solid | |
| Record name | Iprodione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5647 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Iprodione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031795 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
>100 °C | |
| Record name | IPRODIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6855 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility at 20 °C (g/l): ethanol 25; methanol 25; acetone 300; dichloromethane 500; dimethylformamide 500, Solubility (20 °C): 300 g/l acetophenone, anisole; 500 g/l 1-methyl-2-pyrrolidone, Solubility: acetonitrile 150, toluene 150, benzene 200 (all in g/l at 20 °C), In water, 13.9 mg/l @ 25 °C., 0.0139 mg/mL at 25 °C | |
| Record name | IPRODIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6855 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Iprodione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031795 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
3.75X10-9 mm Hg @ 25 °C | |
| Record name | IPRODIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6855 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals, White crystals | |
CAS No. |
36734-19-7 | |
| Record name | Iprodione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36734-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iprodione [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036734197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3,5-Dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,5-dichlorophenyl)-2,4-dioxo-N-isopropylimidazolidine-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPRODIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3AYV2A6EU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IPRODIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6855 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Iprodione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031795 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
approx 136 °C, 136 °C | |
| Record name | IPRODIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6855 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Iprodione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031795 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Iprodione's Mechanism of Action on Fungal Pathogens: A Technical Guide
Abstract: Iprodione, a dicarboximide fungicide, has been a critical tool in the management of a broad spectrum of fungal diseases affecting various crops.[1][2] Its efficacy stems from a multi-faceted mechanism of action that primarily targets the osmotic signal transduction pathway, leading to a cascade of cytotoxic events within the fungal cell. This document provides an in-depth exploration of this compound's molecular interactions, the resultant cellular effects, and the mechanisms by which fungal pathogens develop resistance. It consolidates quantitative data, details key experimental protocols, and visualizes complex pathways to offer a comprehensive resource for the scientific community.
Primary Fungicidal Effects
This compound is a contact fungicide with both protective and curative properties.[2][3] Its primary observable effects on fungal pathogens are the potent inhibition of fungal spore germination and the disruption of mycelial growth.[4][5] By arresting the fungus at these early stages of its lifecycle, this compound effectively prevents the establishment and spread of infection.[1][3] The mode of action is classified by the Fungicide Resistance Action Committee (FRAC) as Group 2, targeting the MAP/Histidine-Kinase in osmotic signal transduction.[6]
Core Mechanism: Disruption of the High-Osmolarity Glycerol (HOG) Pathway
The central mechanism of this compound's fungitoxicity lies in its interference with the High-Osmolarity Glycerol (HOG) signaling pathway. This pathway is a conserved signal transduction cascade crucial for fungal adaptation to environmental stresses like osmotic shock.[7][8]
2.1 The Target: Group III Histidine Kinase The specific molecular target of this compound is a Group III histidine kinase (HK), a key sensor protein at the top of the HOG cascade.[7][9] This protein is referred to by different names in various fungi, such as Bos1 in Botrytis cinerea and Shos1 in Sclerotinia homoeocarpa.[7] Under normal conditions, this histidine kinase perceives hyperosmotic stress and initiates a phosphorelay cascade.
2.2 Hyperactivation of the MAPK Cascade Instead of inhibiting the pathway, this compound and the related phenylpyrrole fungicide fludioxonil are understood to cause inappropriate hyperactivation of the HOG pathway, even in the absence of osmotic stress.[8][9] This aberrant activation of the downstream Mitogen-Activated Protein Kinase (MAPK) cascade (including the Hog1-type MAPK) leads to a toxic accumulation of downstream effects, such as excessive glycerol synthesis and nuclear translocation of the MAPK, ultimately impairing fungal growth and infection processes.[8][10][11]
Downstream Cellular and Biochemical Effects
The hyperactivation of the HOG pathway and other off-target effects trigger a range of detrimental cellular events.
3.1 Lipid Peroxidation and Membrane Damage A significant consequence of this compound exposure is the induction of lipid peroxidation in fungal cells.[12] This process involves the oxidative degradation of lipids in the cell membrane, leading to a loss of membrane integrity. The resulting damage causes significant cellular leakage of essential ions and small molecules, correlating strongly with fungicidal activity.[12]
3.2 Inhibition of Macromolecule Synthesis this compound has been shown to interfere with the synthesis of crucial macromolecules. Reports indicate that it disrupts DNA, RNA, and protein synthesis, which are fundamental processes for fungal growth, development, and reproduction.[1][3][13] This inhibition contributes directly to the observed cessation of spore germination and mycelial proliferation.
3.3 Induction of Cell Death Pathways The cellular damage induced by this compound can trigger programmed cell death pathways. In non-target organisms like honeybees, this compound has been observed to cause effects characteristic of apoptosis, autophagy, and necrosis.[13][14] It is proposed that this compound inhibits glutathione synthesis, leading to an accumulation of reactive oxygen species (ROS) that cause widespread cellular damage and initiate these cell death cascades.[13][14]
Mechanisms of Fungal Resistance
The intensive use of this compound has led to the emergence of resistant fungal populations. Resistance can be qualitative (high-level) or quantitative (moderate-level) and typically arises from two primary genetic mechanisms.[7][15]
4.1 Target Site Modification The most well-documented mechanism of resistance is the modification of the this compound target, the Group III histidine kinase. Point mutations (nonsynonymous polymorphisms) in the gene encoding this protein (e.g., bos1 or Shos1) can alter the protein's structure, reducing its affinity for this compound.[7][15][16] This prevents the fungicide from hyperactivating the HOG pathway, thereby conferring resistance. For instance, specific amino acid substitutions in the Bos1 protein have been directly linked to moderate and high levels of this compound resistance in B. cinerea.[15]
4.2 Overexpression of Efflux Pumps A second mechanism involves the increased expression of ATP-binding cassette (ABC) transporters.[16] These membrane proteins function as efflux pumps, actively transporting xenobiotics, including fungicides like this compound, out of the fungal cell. The overexpression of specific transporters, such as ShPDR1 in S. homoeocarpa, reduces the intracellular concentration of this compound, preventing it from reaching its target and resulting in a resistant phenotype.[16]
Quantitative Data Summary
The efficacy of this compound varies between fungal species and isolates. The half-maximal inhibitory concentration (IC₅₀) and effective concentration (EC₅₀) are standard measures of fungicide activity.
| Fungal Species | Isolate/Strain | Parameter | Value (µM or µg/mL) | Reference |
| Botrytis cinerea | BC2 (Susceptible) | IC₅₀ (Mycelial Growth) | ~2 µM | [12] |
| Bipolaris maydis | Field Isolates (Mean) | EC₅₀ (Mycelial Growth) | 0.685 ± 0.687 µg/mL | [17] |
| Bipolaris maydis | Field Isolates (Range) | EC₅₀ (Mycelial Growth) | 0.088 to 1.712 µg/mL | [17] |
Experimental Protocols
The following sections detail methodologies adapted from key studies investigating this compound's mechanism of action.
6.1 Mycelial Growth Inhibition and Lipid Peroxidation Assay (Adapted from Choi et al., 1997[12])
This protocol is designed to quantify the inhibitory effect of this compound on fungal growth and its capacity to induce lipid peroxidation.
1. Fungal Culture Preparation:
-
Inoculate spores of the target fungus (e.g., Botrytis cinerea) into Potato Dextrose Broth (PDB) at a defined concentration (e.g., 1.3 × 10⁶ spores/mL).
-
Incubate cultures under appropriate conditions (e.g., 25°C, 200 rpm agitation, white light) for 48 hours to reach the logarithmic growth phase.
-
Harvest mycelia by centrifugation (e.g., 5000g for 10 min) and wash twice with a suitable buffer (e.g., 1 mM MOPS, pH 7.0).
-
Resuspend the mycelia in fresh buffer for treatment.
2. Fungicide Treatment:
-
Dispense the mycelial suspension into fresh flasks.
-
Add this compound (dissolved in a carrier solvent like acetone) to achieve a range of final concentrations (e.g., 0 to 33 µM).
-
Include a solvent-only control to account for any effects of the carrier. Ensure the final solvent concentration is minimal (e.g., <1% v/v).
-
Incubate the treated cultures with shaking at 25°C for a specified duration (e.g., 48 hours).
3. Mycelial Growth Inhibition Measurement:
-
After incubation, harvest the mycelia by filtration.
-
Dry the mycelia (e.g., at 60°C until a constant weight is achieved) and determine the dry weight.
-
Calculate the percentage of growth inhibition relative to the solvent-only control.
-
Determine the IC₅₀ value by plotting inhibition percentage against fungicide concentration.
4. Lipid Peroxidation Measurement (TBARS Assay):
-
Harvest mycelia from the treatment flasks.
-
Homogenize the mycelia in a buffer (e.g., Tris-HCl with butylated hydroxytoluene).
-
To a sample of the homogenate, add thiobarbituric acid (TBA) solution in trichloroacetic acid (TCA).
-
Heat the mixture (e.g., 95°C for 30 min) to allow the reaction between malondialdehyde (MDA, a byproduct of lipid peroxidation) and TBA.
-
Cool the samples and centrifuge to pellet debris.
-
Measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance at 600 nm.
-
Quantify the amount of thiobarbituric acid reactive substances (TBARS) using the molar extinction coefficient of the MDA-TBA adduct.
6.2 Cytotoxicity Assay (General Protocol) This protocol assesses the general toxicity of this compound against a cell line.
1. Cell Culture:
-
Culture a relevant cell line (e.g., fungal protoplasts or a model cell line) in an appropriate medium and conditions (e.g., 37°C, 5% CO₂).
-
Seed cells into multi-well plates at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare a dilution series of this compound in the cell culture medium.
-
Replace the medium in the wells with the this compound-containing medium. Include vehicle controls.
-
Incubate for a set period (e.g., 24 hours).
3. Viability Measurement:
-
Use a suitable viability assay, such as the Neutral Red Uptake assay or MTT assay.[13]
-
For Neutral Red, incubate treated cells with Neutral Red dye, which is taken up by viable cells. After washing, the dye is extracted and quantified spectrophotometrically.
-
For MTT, incubate cells with MTT reagent. Viable cells with active metabolism convert MTT into a purple formazan product, which is then solubilized and quantified.
-
Cell viability is expressed as a percentage relative to the control-treated cells.
References
- 1. How this compound Protects Crops from Fungal Diseases Effectively [jindunchemical.com]
- 2. How this compound Effectively Protects Crops from Fungal Diseases [jindunchemical.com]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. awiner.com [awiner.com]
- 5. This compound | C13H13Cl2N3O3 | CID 37517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Fungicide activity through activation of a fungal signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wide distribution of resistance to the fungicides fludioxonil and this compound in Penicillium species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Effects of this compound and fludioxonil on glycerol synthesis and hyphal development in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. The fungicide this compound affects midgut cells of non-target honey bee Apis mellifera workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fitosanitariosostenible.com [fitosanitariosostenible.com]
- 16. Molecular Mechanisms Involved in Qualitative and Quantitative Resistance to the Dicarboximide Fungicide this compound in Sclerotinia homoeocarpa Field Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Iprodione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for Iprodione, a dicarboximide fungicide. The document outlines the key chemical transformations, intermediates, and reaction conditions involved in its production. Experimental protocols for crucial steps are provided, along with a summary of relevant quantitative data.
Two Primary Synthesis Pathways for this compound
The synthesis of this compound (3-(3,5-dichlorophenyl)-N-isopropyl-2,4-dioxoimidazolidine-1-carboxamide) is primarily achieved through two main routes, both of which utilize 3,5-dichloroaniline as a key starting material. These pathways converge on the formation of a critical intermediate, 3-(3,5-dichlorophenyl)hydantoin.
Pathway 1: The Glycine Route
This pathway commences with the synthesis of N-(3,5-dichlorophenyl)glycine, which is then converted to a ureidoacetic acid derivative that subsequently cyclizes to form the hydantoin ring. The final step involves the introduction of the isopropylcarbamoyl group.
Pathway 2: The Isocyanate Route
This alternative route begins with the phosgenation of 3,5-dichloroaniline to produce 3,5-dichlorophenyl isocyanate. This highly reactive intermediate is then reacted with a glycine derivative to form an intermediate that cyclizes to the hydantoin, followed by the final derivatization.
Key Intermediates
The synthesis of this compound involves several key intermediates, the properties of which are crucial for the successful progression of the reaction sequence.
| Intermediate Name | Chemical Formula | Molecular Weight ( g/mol ) | Physical State |
| 3,5-Dichloroaniline | C₆H₅Cl₂N | 162.02 | Colorless solid |
| N-(3,5-Dichlorophenyl)glycine | C₈H₇Cl₂NO₂ | 220.05 | White solid |
| 3-(3,5-Dichlorophenyl)-ureidoacetic acid | C₉H₈Cl₂N₂O₃ | 279.08 | Solid |
| 3-(3,5-Dichlorophenyl)hydantoin | C₉H₆Cl₂N₂O₂ | 259.07 | Solid (Melting Point: 199°C)[1] |
| 3,5-Dichlorophenyl isocyanate | C₇H₃Cl₂NO | 188.01 | White to light brown powder[2] |
Experimental Protocols
Detailed methodologies for the key steps in the synthesis of this compound are outlined below.
Step 1 (Pathway 1): Synthesis of N-(3,5-Dichlorophenyl)glycine
This procedure details the synthesis of the N-aryl glycine intermediate from 3,5-dichloroaniline and chloroacetic acid.
Materials:
-
3,5-Dichloroaniline
-
Chloroacetic acid
-
Sodium carbonate
-
Hydrochloric acid (concentrated)
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 3,5-dichloroaniline and sodium carbonate in water.
-
Slowly add a solution of chloroacetic acid in water to the reaction mixture with continuous stirring.
-
Heat the mixture to reflux for several hours.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the N-(3,5-dichlorophenyl)glycine.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water to obtain pure N-(3,5-dichlorophenyl)glycine. A yield of 80% has been reported for a similar synthesis of N-(3,5-Dichlorophenyl)glycine.[3]
Step 2 (Pathway 1): Synthesis of 3-(3,5-Dichlorophenyl)-ureidoacetic acid
This intermediate can be formed by the reaction of N-(3,5-dichlorophenyl)glycine with a cyanate source, such as potassium isocyanate, in an acidic aqueous solution.
Step 3 (Pathway 1): Synthesis of 3-(3,5-Dichlorophenyl)hydantoin
This step involves the cyclization of 3-(3,5-dichlorophenyl)-ureidoacetic acid.
Materials:
-
3-(3,5-Dichlorophenyl)-ureidoacetic acid
-
Chlorobenzene
-
Benzenesulfonic acid
-
Ethanol
Procedure: [1]
-
Suspend 26.3 g of 3-(3,5-dichlorophenyl)-ureidoacetic acid in 180 cc of chlorobenzene.
-
Add 1.2 g of benzenesulfonic acid to the suspension.
-
Heat the mixture to reflux and remove the water formed during the reaction by azeotropic distillation.
-
After approximately 30 minutes of distillation, a clear solution should be obtained.
-
Cool the solution to about 15°C to allow the product to precipitate.
-
Filter the precipitate and wash it with 25 cc of cold ethanol (10°C).
-
After drying, 22.2 g of 3-(3,5-dichlorophenyl)-hydantoin is obtained.
Step 4: Synthesis of this compound
The final step involves the reaction of 3-(3,5-dichlorophenyl)hydantoin with isopropyl isocyanate.
Procedure:
-
3-(3,5-dichlorophenyl)hydantoin is reacted with isopropyl isocyanate in an appropriate solvent.
-
The reaction is typically carried out in the presence of a base to facilitate the reaction.
-
The product, this compound, is then isolated and purified.
Alternative Step 1 (Pathway 2): Synthesis of 3,5-Dichlorophenyl isocyanate
This procedure involves the phosgenation of 3,5-dichloroaniline.
Materials:
-
3,5-Dichloroaniline
-
Toluene
-
Phosgene
-
Nitrogen gas
Procedure: [1]
-
Dissolve 3,5-dichloroaniline in toluene in a reaction kettle.
-
Cool the solution to a temperature between -10°C and 0°C.
-
Introduce phosgene gas into the solution over a period of approximately 6 hours.
-
After the phosgenation is complete, transfer the reaction mixture to a separate kettle and heat to about 105°C until the solution becomes transparent.
-
Maintain the mixture at reflux for a period of time.
-
Purge the system with nitrogen gas to remove excess phosgene and hydrogen chloride, which should be passed through a suitable absorption device.
-
The resulting product is 3,5-dichlorophenyl isocyanate.
Summary of Quantitative Data
| Reaction Step | Starting Material(s) | Product | Yield (%) | Purity (%) | Reference |
| Synthesis of N-(3,5-Dichlorophenyl)glycine | 3,5-Dichloroaniline, Chloroacetic acid | N-(3,5-Dichlorophenyl)glycine | ~80 | - | [3] |
| Synthesis of 3-(3,5-Dichlorophenyl)hydantoin | 3-(3,5-Dichlorophenyl)-ureidoacetic acid | 3-(3,5-Dichlorophenyl)hydantoin | 90.5 | - | [1] |
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the two primary synthesis pathways for this compound.
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for a single step in the synthesis process, such as the synthesis of an intermediate.
References
Toxicological Profile of Iprodione in Non-Target Organisms: An In-depth Technical Guide
Introduction
Iprodione is a broad-spectrum, contact dicarboximide fungicide used globally to control a wide variety of fungal diseases on crops, ornamental plants, and turf.[1][2] Its primary mode of action in target fungi is the inhibition of spore germination and the growth of fungal mycelium through the disruption of the MAP/Histidine-Kinase in osmotic signal transduction.[2][3] The widespread application of this compound raises concerns about its potential impact on non-target organisms, including mammals, birds, fish, and invertebrates.[4][5][6] This technical guide provides a comprehensive overview of the toxicological profile of this compound in these organisms, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms of toxicity. This document is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment.
Acute Toxicity Profile
The acute toxicity of this compound varies significantly across different non-target species. Generally, it exhibits low acute toxicity to mammals via oral and dermal routes but is considered moderately toxic to avian and aquatic organisms.[1]
Data Presentation: Quantitative Toxicity Data
The following tables summarize the acute toxicity values for this compound across various non-target species.
Table 2.1: Acute Toxicity of this compound in Mammalian Species
| Species | Route | Value | Unit | Reference |
| Rat | Oral LD50 | 3500 - >4400 | mg/kg | [1] |
| Rat (female) | Oral LD50 | >3,129 | mg/kg | [7] |
| Mouse | Oral LD50 | 4000 | mg/kg | [1] |
| Rabbit | Oral LD50 | >4400 | mg/kg | [1] |
| Rat | Dermal LD50 | >5,000 | mg/kg | [7] |
| Rabbit | Dermal LD50 | >1,000 | mg/kg | [1] |
| Rat | Inhalation LC50 (4-hr) | >2.09 | mg/L | [1][7] |
Table 2.2: Acute Ecotoxicity of this compound in Avian and Aquatic Species
| Species | Test Type | Value | Unit | Reference |
| Bobwhite Quail | Acute Oral LD50 | 930 | mg/kg | [1] |
| Rainbow Trout | 96-hr LC50 | 6.7 | mg/L | [1] |
| Bluegill Sunfish | 96-hr LC50 | 2.25 | mg/L | [1] |
| Channel Catfish | 96-hr LC50 | 3.06 | ppm | [8] |
| Zebrafish (Danio rerio) | 96-hr LC50 | 5.70 | mg/L | [9][10] |
Table 2.3: Acute Toxicity of this compound in Non-Target Invertebrates
| Species | Endpoint | Observation | Reference |
| Honey Bee (Apis mellifera) | Toxicity | Generally considered nontoxic to bees on an acute basis.[1] However, sublethal effects on midgut cells have been observed.[11][12] | [1][11][12] |
| Earthworm | Acute Ecotoxicity | Classified as moderately toxic. | [13] |
Chronic, Reproductive, and Developmental Toxicity
Chronic exposure to this compound has been shown to affect various organs, and it is recognized as an endocrine disruptor. The liver, kidneys, and reproductive system are identified as primary target organs in animal studies.[1][7][14]
In a 1.5-year study, rats fed dietary doses of approximately 60 mg/kg/day showed no adverse effects.[1] In dogs, a 1-year study identified a No-Observed-Adverse-Effect Level (NOAEL) of less than 0.5 mg/kg/day, with effects such as increased liver and kidney weights and decreased prostate weights occurring at higher doses.[1]
This compound did not affect reproductive function in a multi-generation rat study.[1][14] Developmental toxicity was not observed in the offspring of rats at doses around 5.4 mg/kg/day, but developmental toxicity was noted at a high dose of 120 mg/kg/day.[1] A major metabolite, 3,5-dichloroaniline (3,5-DCA), is considered more toxic and persistent than the parent compound and is classified as a potential carcinogen.[5][9]
Table 3.1: Chronic and Reproductive Toxicity Endpoints for this compound
| Species | Duration/Study Type | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Effects Observed at LOAEL | Reference |
| Dog | 1-Year Dietary | <0.5 | ~1.5 | Decreased prostate weight, changes in red blood cells. | [1] |
| Rat | 3-Generation Reproduction | 1.25 | 5 | No reduction in fertility or fecundity observed at 5 mg/kg/day. | [1] |
| Rat | Developmental | 5.4 | 120 | Unspecified developmental toxicity. | [1] |
| Rabbit | Developmental | 2.7 | 6 | Dose-related toxicity. | [1] |
Mechanisms of Toxicity and Signaling Pathways
The toxicity of this compound in non-target organisms is multifaceted, involving endocrine disruption, the induction of oxidative stress, and the perturbation of critical intracellular signaling pathways.
Endocrine Disruption
This compound is recognized as an endocrine-disrupting chemical with anti-androgenic properties.[5][13] Studies in male rats have shown that exposure can delay sexual maturation and decrease testosterone levels.[5][14] Chronic studies have identified toxicity to male reproductive organs, including reduced epididymal spermatozoa.[14]
Cellular Mechanisms of Toxicity
A key mechanism of this compound's toxicity is the induction of oxidative stress. In honey bee midgut cells, this compound inhibits the synthesis of glutathione, leading to an accumulation of reactive oxygen species (ROS).[11][12] This oxidative stress can trigger various forms of cell death, including apoptosis, autophagy, and necrosis.[11][12] Similar effects were observed in porcine trophectoderm and uterine luminal epithelial cells, where this compound caused mitochondrial dysfunction, excessive ROS generation, subsequent DNA damage, and apoptotic cell death.[15]
Caption: Proposed cellular toxicity pathway for this compound.
Disruption of Signaling Pathways
Studies on porcine cell lines have demonstrated that this compound-induced cell death is mediated by alterations in intracellular signal transduction, specifically the PI3K/AKT and MAPK signaling pathways.[15][16] These pathways are crucial for regulating cell survival, proliferation, and apoptosis. Disruption by this compound leads to a cytotoxic response, impairing cellular function and viability.
Caption: Alteration of PI3K/AKT and MAPK signaling by this compound.
Key Experimental Protocols
Standardized guidelines, such as those from the OECD, are typically followed for regulatory toxicology studies.[17] Below are summaries of methodologies used in key studies investigating this compound's effects.
Aquatic Acute Toxicity Testing (Zebrafish)
This protocol aims to determine the median lethal concentration (LC50) of a substance in fish.
-
Test Organism: Adult Zebrafish (Danio rerio).
-
Methodology: A semi-static test method is employed.[10]
-
Procedure:
-
Fish are acclimated to laboratory conditions.
-
Groups of fish are exposed to a range of this compound concentrations and a control (no this compound).
-
The test solutions are renewed periodically (e.g., every 24 hours) to maintain the desired concentrations.
-
Mortality is recorded at specified intervals (e.g., 24, 48, 72, and 96 hours).
-
The LC50 value, the concentration estimated to be lethal to 50% of the test population over the exposure period, is calculated using statistical methods like probit analysis.[10]
-
Honey Bee Midgut Cytotoxicity Assay
This protocol evaluates the cellular effects of a substance on the digestive tract of honey bees.
-
Test Organism: Adult Honey Bee workers (Apis mellifera).
-
Methodology: Oral exposure followed by microscopic and molecular analysis.[12]
-
Procedure:
-
Bees are fed a diet containing a specific concentration of this compound (e.g., the manufacturer-determined LD50) for a set duration (e.g., 12 or 24 hours).[12]
-
After exposure, the midguts of the bees are dissected.
-
For histology, tissues are fixed, processed, and examined using light and transmission electron microscopy to identify cellular changes such as cytoplasmic vacuolization, apoptosis, and necrosis.[12]
-
For molecular analysis, RNA is extracted from midgut cells to assess the expression levels of specific genes of interest (e.g., the autophagy-related gene atg1) via methods like qRT-PCR.[12]
-
Caption: Experimental workflow for a honey bee midgut cytotoxicity assay.
Conclusion
The toxicological profile of this compound in non-target organisms is complex. While its acute toxicity to mammals is low, it poses a moderate risk to avian and aquatic species. Chronic exposure can lead to adverse effects on the liver, kidneys, and reproductive system, driven by its activity as an endocrine disruptor. At the cellular level, this compound induces oxidative stress through the depletion of glutathione and generation of ROS, leading to mitochondrial dysfunction, DNA damage, and cell death. These effects are mediated through the alteration of key signaling pathways, including PI3K/AKT and MAPK. A thorough understanding of these toxicological endpoints and mechanisms is crucial for conducting accurate environmental risk assessments and ensuring the safe use of this fungicide.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. This compound Introduction - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. This compound fungicide [cnagrochem.com]
- 5. Selected Fungicides as Potential EDC Estrogenic Micropollutants in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 8. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
- 9. researchgate.net [researchgate.net]
- 10. Toxicity effects of procymidone, this compound and their metabolite of 3,5-dichloroaniline to zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The fungicide this compound affects midgut cells of non-target honey bee Apis mellifera workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound (Ref: ROP 500F) [sitem.herts.ac.uk]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. Exposure to this compound induces ROS production and mitochondrial dysfunction in porcine trophectoderm and uterine luminal epithelial cells, leading to implantation defects during early pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Environmental Fate and Degradation of Iprodione in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iprodione, a dicarboximide fungicide, is widely used in agriculture to control a broad spectrum of fungal diseases. Its persistence and transformation in the soil environment are critical determinants of its potential environmental impact. This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound in soil, with a focus on its degradation pathways, the influence of soil properties on its persistence, and the methodologies used to study these processes. Quantitative data on degradation rates and metabolite formation are summarized, and key experimental protocols are detailed to aid in the design and execution of related research.
Introduction
This compound [3-(3,5-dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolinecarboxamide] is a contact fungicide that inhibits the germination of fungal spores and the growth of mycelium.[1] Its fate in the soil is governed by a complex interplay of biotic and abiotic processes, including microbial degradation, chemical hydrolysis, and photolysis. Understanding these processes is essential for assessing the environmental risk associated with its use and for developing strategies to mitigate potential contamination of soil and water resources.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties influence its behavior and transport in the soil environment.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃Cl₂N₃O₃ | [2] |
| Molar Mass | 330.17 g/mol | [3] |
| Water Solubility | 12.2 mg/L (at 20 °C) | [2] |
| Vapor Pressure | 3.75 x 10⁻⁹ mm Hg (at 25 °C) | [4] |
| Henry's Law Constant | 3.12 x 10⁻⁹ atm·m³/mol | [4] |
| log Kow | 3.00 | [4] |
| Soil Adsorption Coefficient (Koc) | ~700 cm³/g | [4] |
Degradation of this compound in Soil
The degradation of this compound in soil is a multifaceted process involving both biotic and abiotic pathways. The rate of degradation is typically expressed as a half-life (DT₅₀), which is the time required for 50% of the initial concentration to dissipate.
Abiotic Degradation
Abiotic degradation of this compound in soil primarily occurs through hydrolysis and photolysis.
-
Hydrolysis: this compound is susceptible to hydrolysis, particularly under neutral to alkaline conditions. The rate of hydrolysis is pH-dependent, with faster degradation occurring at higher pH values. In sterile control media, this compound has been observed to transform into a hydantoic acid and an this compound isomer.[1][5]
-
Photolysis: this compound is readily degraded by UV light.[1] Photodegradation on the soil surface can be a significant dissipation pathway, especially for surface-applied this compound. The process can be influenced by soil properties and the intensity of solar radiation.[6]
Biotic Degradation
Microbial degradation is the primary mechanism for the dissipation of this compound in most soil environments.[7] A diverse range of soil microorganisms, including bacteria and fungi, are capable of degrading this compound. Several bacterial strains with the ability to degrade this compound have been isolated and characterized, including species of Arthrobacter, Pseudomonas, Achromobacter, Microbacterium, and Azospirillum.[5][7][8][9][10]
Repeated applications of this compound can lead to an accelerated rate of degradation in soil, a phenomenon known as enhanced biodegradation. This is due to the enrichment of microbial populations capable of utilizing this compound as a source of carbon and/or nitrogen.[3][11]
Degradation Pathways and Metabolites
The degradation of this compound in soil proceeds through a series of intermediates, ultimately leading to the formation of 3,5-dichloroaniline (3,5-DCA). The major biotic and abiotic degradation pathways are illustrated below.
Biotic Degradation Pathway
The primary biotic degradation pathway of this compound involves the initial hydrolysis of the amide bond, followed by the opening of the imidazolidine ring. The key metabolites in this pathway are:
-
N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine (Metabolite II): Formed by the removal of the isopropylcarbamoyl group.[5][7]
-
3,5-dichlorophenylurea acetic acid (Metabolite III): Formed by the cleavage of the imidazolidine ring of Metabolite II.[5][7]
-
3,5-dichloroaniline (3,5-DCA): The final major metabolite, formed from the breakdown of Metabolite III.[1][5]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. This compound | C13H13Cl2N3O3 | CID 37517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Degradation of this compound by a soil Arthrobacter-like strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of pesticides on plant and soil surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of this compound by a novel strain Azospirillum sp. A1-3 isolated from Tibet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdpr.ca.gov [cdpr.ca.gov]
- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 10. epa.gov [epa.gov]
- 11. Enhanced degradation of this compound and vinclozolin in soil | Semantic Scholar [semanticscholar.org]
Iprodione's Impact on Plant Physiology and Metabolism: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iprodione, a dicarboximide fungicide, is widely utilized in agriculture to control a broad spectrum of fungal diseases. Its primary mode of action in fungi involves the inhibition of the MAP/Histidine-Kinase in osmotic signal transduction, disrupting spore germination and mycelial growth.[1] While its fungicidal properties are well-established, its effects on the physiology and metabolism of the host plants are complex and multifaceted. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with plants, focusing on its physiological and metabolic consequences. This document synthesizes available data on its impact on photosynthesis, respiration, hormonal regulation, and stress responses, supported by detailed experimental methodologies and visual representations of the underlying pathways.
Core Mechanism of Action (Fungicidal)
This compound is classified as a Fungicide Resistance Action Committee (FRAC) Group 2 fungicide.[1] Its primary target in susceptible fungi is the MAP/Histidine-Kinase, a key component of the high osmolarity glycerol (HOG) signaling pathway. This pathway is crucial for fungi to adapt to osmotic stress. By inhibiting this kinase, this compound disrupts the downstream signaling cascade, leading to a failure in osmotic regulation and ultimately, cell death. Studies on Bipolaris maydis have shown that this compound treatment leads to the upregulation of the histidine kinase (hk) and Ssk2-type mitogen-activated protein kinase (ssk2) genes, which are involved in the osmotic pressure-related regulation pathway.[2][3]
Effects on Plant Physiology
While designed to target fungi, this compound can also exert significant physiological effects on host plants. These effects are often dose-dependent and can vary between plant species.
Photosynthesis
This compound application can negatively impact photosynthetic processes. At higher concentrations, it has been observed to cause a gradual decrease in chlorophyll a, chlorophyll b, and carotenoid concentrations in strawberry leaves.[4] This reduction in photosynthetic pigments can lead to a decrease in net photosynthesis.[4] The proposed mechanisms for this inhibition include the disturbance of CO2-independent Hill reactions or the uncoupling of photosynthetic electron flow from phosphorylation, which hinders ATP formation.
Respiration
The direct effects of this compound on plant respiration are not as well-documented as its impact on photosynthesis. However, some fungicides are known to inhibit mitochondrial oxygen uptake.[5] For instance, a study on porcine trophectoderm and uterine luminal epithelial cells demonstrated that this compound can cause mitochondrial dysfunction.[3] This suggests a potential for this compound to interfere with the mitochondrial respiratory chain in plants, although further research is needed to confirm the specific targets and the extent of this inhibition.
Growth and Development
The influence of this compound on plant growth is variable. At recommended doses, it may not cause significant reductions in vegetative growth and can even enhance marketable fruit yield in some cases, such as in strawberries.[6] However, higher concentrations can have detrimental effects, leading to reduced leaf area, decreased leaf dry mass, and increased flower abscission.[4][6] In studies on Allium cepa, this compound has been shown to have cytogenotoxic effects, inhibiting the mitotic index and affecting root growth by blocking the cell cycle in the G1 phase and increasing chromosomal aberrations.[7]
Effects on Plant Metabolism
This compound can induce significant shifts in plant metabolic pathways, particularly those related to stress response and secondary metabolite production.
Oxidative Stress Response
A common plant response to chemical stressors is the generation of reactive oxygen species (ROS), leading to oxidative stress. This compound has been shown to induce ROS production.[8] In response to this, plants activate their antioxidant defense systems. This includes the upregulation of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX). While direct quantitative data for this compound's effect on these specific enzymes in plants is limited, the induction of oxidative stress implies their involvement. In a study on the fungus Alternaria alternata, growth in the presence of this compound increased the activities of superoxide dismutase and glutathione reductase.[9]
Secondary Metabolism
Plants often respond to stress by increasing the production of secondary metabolites. In strawberries treated with this compound, a significant increase in the concentration of total soluble phenols and anthocyanins has been observed, particularly at the initial stages after application.[4] These compounds have antioxidant properties and can help mitigate the oxidative damage caused by the fungicide.
Hormonal Regulation
The interplay between this compound and plant hormones is an area requiring further investigation. Plant hormones such as auxins, cytokinins, and abscisic acid are central to regulating growth, development, and stress responses.[8][10][11] Given that this compound can impact these processes, it is plausible that it also modulates plant hormone biosynthesis and signaling pathways. For example, auxin-induced ethylene production can trigger abscisic acid biosynthesis, leading to growth inhibition.[12] Stress conditions are known to alter the balance of these hormones, and the oxidative stress induced by this compound could be a trigger for such changes.
Metabolic Degradation of this compound in Plants
When applied to plants, this compound can be absorbed and metabolized. The primary metabolic pathway involves the transformation of this compound into several byproducts. In various plant materials, the residues of concern include the parent this compound, its isomer RP-30228, and its metabolite RP-32490.[13] In soil and microbial cultures, the degradation pathway has been more extensively studied, with identified metabolites including N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine (metabolite I) and 3,5-dichlorophenylurea acetic acid (metabolite II), ultimately leading to 3,5-dichloroaniline (3,5-DCA).[1][7][14][15][16] While the complete metabolic pathway within various plant species is not fully elucidated, 3,5-dichloroaniline has been reported as a main metabolite in plants.
Data Presentation
Table 1: Quantitative Effects of this compound on Strawberry Plant Physiology
| Parameter | Treatment | Observation | Reference |
| Photosynthetic Pigments | |||
| Chlorophyll a & b | Increasing this compound concentration | Gradual decrease | [4] |
| Carotenoids | Increasing this compound concentration | Gradual decrease | [4] |
| Secondary Metabolites | |||
| Total Soluble Phenols | All this compound doses (initial time) | Significant increase | [4] |
| Anthocyanins | All this compound doses (initial time) | Significant increase | [4] |
| Growth Parameters | |||
| Leaf Area | High this compound concentration | Negative effect | [4][6] |
| Leaf Dry Mass | High this compound concentration | Negative effect | [4][6] |
| Flowers Abscission (%) | High this compound concentration | Increased | [4][6] |
| Fruit Quality | |||
| Ascorbic Acid | 1RD and 1.5RD of this compound | Increased | [4] |
| Titratable Acidity | 1RD and 1.5RD of this compound | Increased | [4] |
| Total Soluble Solids | All this compound doses | Decreased | [4] |
| Total Sugars | All this compound doses | Decreased | [4] |
RD = Recommended Dose
Experimental Protocols
Analysis of this compound and its Metabolites in Plant Tissues
A common method for the determination of this compound and its metabolites (RP-30228 and RP-32490) in plant products involves extraction with acetonitrile, followed by cleanup and analysis by High-Performance Liquid Chromatography (HPLC) with UV detection.[17] More recent and sensitive methods utilize Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4][13][18][19]
Protocol Outline (HPLC-UV):
-
Extraction: Homogenize plant samples with acetonitrile.
-
Partitioning: Partition the extract with hexane to remove nonpolar interferences.
-
Cleanup: Use a Florisil column for further cleanup of the acetonitrile/water phase.
-
Analysis: Evaporate the eluate and redissolve in a suitable solvent for injection into an HPLC system equipped with a UV detector.
Measurement of Photosynthetic Pigments
-
Extraction: Extract chlorophylls and carotenoids from leaf tissue using a solvent such as 96% ethanol or acetone.[20]
-
Spectrophotometry: Measure the absorbance of the extract at specific wavelengths (e.g., 664 nm and 648 nm for chlorophylls in ethanol).
-
Quantification: Use established equations to calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids.[20]
Assessment of Oxidative Stress
6.3.1. Lipid Peroxidation (Malondialdehyde - MDA Assay):
-
Extraction: Homogenize plant tissue in a trichloroacetic acid (TCA) solution.
-
Reaction: Add thiobarbituric acid (TBA) reagent to the extract and heat.
-
Spectrophotometry: Measure the absorbance of the pink-colored MDA-TBA adduct at 532 nm and correct for non-specific absorbance at 600 nm.[21]
6.3.2. Antioxidant Enzyme Activity Assays (SOD, CAT, APX):
-
Enzyme Extraction: Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., potassium phosphate buffer) containing protease inhibitors. Centrifuge to obtain the crude enzyme extract.[21]
-
Superoxide Dismutase (SOD) Activity: Measure the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT) by the enzyme extract at 560 nm.[22]
-
Catalase (CAT) Activity: Monitor the decomposition of hydrogen peroxide (H2O2) by measuring the decrease in absorbance at 240 nm.[22]
-
Ascorbate Peroxidase (APX) Activity: Determine the rate of ascorbate oxidation by monitoring the decrease in absorbance at 290 nm.[23]
Visualization of Pathways and Workflows
References
- 1. Proteome Changes Induced by this compound Exposure in the Pesticide-Tolerant Pseudomonas sp. C9 Strain Isolated from a Biopurification System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the antifungal activity of the dicarboximide fungicide this compound against Bipolaris maydis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring wheat mitochondrial compositional and respiratory changes using Fourier transform mid-infrared spectroscopy in response to agrochemical treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. idosi.org [idosi.org]
- 7. Novel insights into the metabolic pathway of this compound by soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Auxin Interactions with Other Hormones in Plant Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. ez.restek.com [ez.restek.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Metabolic Profiling and Comparative Proteomic Insight in Respect of Amidases during this compound Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. shimadzu.com [shimadzu.com]
- 19. agilent.com [agilent.com]
- 20. ls.manchester.ac.uk [ls.manchester.ac.uk]
- 21. scielo.br [scielo.br]
- 22. Respirometric Screening and Characterization of Mitochondrial Toxicants Within the ToxCast Phase I and II Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
History and development of Iprodione as a fungicide
An In-depth Technical Guide to the History and Development of Iprodione as a Fungicide
Introduction
This compound is a broad-spectrum dicarboximide contact fungicide that has been a significant tool in agriculture for the management of a wide variety of fungal diseases.[1][2] It is utilized on a diverse range of crops, including vegetables, fruits, and ornamental plants, as well as in turf management.[1][3][4][5] This technical guide provides a comprehensive overview of the history, development, mechanism of action, synthesis, and toxicological profile of this compound.
History and Development
This compound was originally developed by Rhône-Poulenc Agrochimie.[2][5][6] The dicarboximide class of fungicides, to which this compound belongs, was introduced in the 1970s.[6][7] this compound itself was first registered for use in the United States in 1979.[8] Over the years, it has been marketed under various trade names, including Rovral and Chipco 26019.[1][2][5] While initially protected by patents, by 2004, there were no longer any composition patents on this compound.[2][5] Subsequently, it was discovered that this compound also possesses nematicidal properties, leading to new patent applications for this use.[2][5][9]
Chemical and Physical Properties
This compound is a synthetic compound characterized as a colorless and odorless crystal.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 3-(3,5-dichlorophenyl)-N-(1-methylethyl)2,4-dioxo-1-imidazoline-carboxamide | [1] |
| CAS Number | 36734-19-7 | [1] |
| Molecular Formula | C₁₃H₁₃Cl₂N₃O₃ | [5][10] |
| Molecular Weight | 330.17 g/mol | [1] |
| Melting Point | 136 °C | [1] |
| Water Solubility | 13 mg/L at 20 °C | [1] |
| Vapor Pressure | <0.133 mPa at 20 °C | [1] |
| Octanol-Water Partition Coefficient (Kow) | 3.1004 at 20 °C | [1] |
Mechanism of Action
This compound is classified as a Group 2 fungicide by the Fungicide Resistance Action Committee (FRAC), and its mode of action involves the inhibition of MAP/Histidine-Kinase in osmotic signal transduction.[9][10] It functions as a contact fungicide with both protective and curative properties.[9][11] The primary mechanism involves the disruption of fungal cell processes by inhibiting the germination of spores and the growth of mycelium.[1][11][12] Studies suggest that this compound's fungicidal activity is not due to a direct effect on energy production, respiration, or DNA synthesis, but rather an undefined effect on nuclear division.[2]
Caption: this compound's Mechanism of Action on Fungal Cells.
Synthesis of this compound
The commercial synthesis of this compound is a multi-step process.[13] It begins with the preparation of key intermediates, such as 3,5-dichlorobenzoic acid.[13] This is followed by the formation of a hydantoin ring, which is then coupled with the dichlorobenzoic acid derivative to form the final this compound molecule.[13]
Caption: Simplified Synthesis Pathway of this compound.
Fungicidal Spectrum
This compound is effective against a broad spectrum of fungal pathogens.[3][14] It is widely used to control diseases such as gray mold (Botrytis cinerea), brown rot (Monilinia spp.), and various leaf and fruit rots.[3][9][12]
Crops on which this compound is commonly used include:
-
Fruits: Grapes, strawberries, stone fruit, caneberries, and bushberries.[3][9]
-
Vegetables: Lettuce, carrots, onions, garlic, potatoes, and beans.[3][9]
-
Other Crops: Almonds, rice, cotton, peanuts, and ornamentals.[9]
-
Turf: Golf courses, sod farms, and residential and non-residential turfgrass.[9]
Resistance to this compound
The development of resistance to this compound is a significant concern in its continued use.[7][9][15] Resistance in fungi, such as Sclerotinia homoeocarpa and Botrytis cinerea, has been linked to several molecular mechanisms.[15][16] These include point mutations in the target histidine kinase gene (Shos1 or Bos1) and the overexpression of ATP-binding cassette (ABC) multidrug efflux transporters like ShPDR1.[15][16]
Caption: Mechanisms of Fungal Resistance to this compound.
Toxicological Profile
This compound exhibits low to moderate acute toxicity.[1][17] The following table summarizes key toxicological data.
| Toxicity Type | Test Organism | Value | Reference |
| Acute Oral LD50 | Rat | 3500 mg/kg | [1] |
| Acute Oral LD50 | Mouse | 4000 mg/kg | [1] |
| Acute Oral LD50 | Rabbit | >4400 mg/kg | [1] |
| Acute Dermal LD50 | Rat | >2500 mg/kg | [1] |
| Acute Dermal LD50 | Rabbit | >1000 mg/kg | [1] |
| 4-hour Inhalation LC50 | Rat | >3.3 mg/L | [1] |
| Acute Oral LD50 (Birds) | Bobwhite Quail | 930 mg/kg | [1] |
| LC50 (Fish) | Sunfish | 2.25 mg/L | [1] |
| LC50 (Fish) | Rainbow Trout | 6.7 mg/L | [1] |
Chronic toxicity studies in rats and dogs have shown no ill effects at dietary doses of approximately 60 mg/kg/day over 1.5 years.[1] However, some studies have indicated potential effects on the liver, adrenals, and reproductive organs in animals at higher doses.[17][18] this compound is classified as "Likely to be Carcinogenic to Humans" by the U.S. Environmental Protection Agency based on liver tumors in mice and Leydig cell tumors in rats.[18]
Environmental Fate
This compound has a relatively short half-life in soil, ranging from less than 7 to over 60 days, with a representative half-life of about 14 days.[1][19] Its degradation rate can be influenced by soil acidity, clay content, and previous pesticide treatment history.[1] The compound is moderately to well-sorbed by most soils, which, combined with its short half-life, indicates a low potential for groundwater contamination.[1] In water, this compound breaks down rapidly under aerobic conditions and is readily degraded by UV light.[1] The primary metabolite in plants is 3,5-dichloroaniline.[1][18]
Experimental Protocols
Detailed experimental protocols for the synthesis and fungicidal testing of this compound are proprietary and not extensively detailed in publicly available literature. However, a general workflow for assessing the fungicidal activity of a compound like this compound can be outlined.
Caption: General Workflow for Fungicidal Activity Assay.
Methodology for Fungicidal Activity Assay (General Overview):
-
Fungal Isolates: Obtain pure cultures of the target fungal pathogens.
-
Media Preparation: Prepare a suitable growth medium, such as potato dextrose agar (PDA).
-
This compound Solutions: Prepare stock solutions of this compound in an appropriate solvent and create a series of dilutions.
-
Agar Dilution Method: Incorporate the different concentrations of this compound into the molten agar before pouring it into Petri dishes.
-
Inoculation: Place a small plug of the fungal mycelium or a suspension of spores onto the center of the solidified, this compound-amended agar.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals.
-
Analysis: Calculate the effective concentration required to inhibit 50% of fungal growth (EC50) to determine the efficacy of this compound against the specific pathogen.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. This compound Introduction - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 3. How this compound Protects Crops from Fungal Diseases Effectively [jindunchemical.com]
- 4. gardennurseryproducts.com.au [gardennurseryproducts.com.au]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. A Short History of Fungicides [apsnet.org]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. solutionsstores.com [solutionsstores.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. How this compound Effectively Protects Crops from Fungal Diseases [jindunchemical.com]
- 11. chemicalwarehouse.com [chemicalwarehouse.com]
- 12. This compound | C13H13Cl2N3O3 | CID 37517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound (Ref: ROP 500F) [sitem.herts.ac.uk]
- 14. This compound fungicide [cnagrochem.com]
- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 16. Molecular Mechanisms Involved in Qualitative and Quantitative Resistance to the Dicarboximide Fungicide this compound in Sclerotinia homoeocarpa Field Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. This compound Degradation Pathway [eawag-bbd.ethz.ch]
A Comprehensive Technical Guide to the Solubility of Iprodione in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of iprodione, a dicarboximide fungicide, in various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing key data and procedural insights.
Executive Summary
This compound is a contact fungicide that inhibits the germination of fungal spores and the growth of fungal mycelium.[1][2] Its efficacy and application are significantly influenced by its solubility in different solvent systems. This document compiles quantitative solubility data, details standardized experimental protocols for solubility determination, and illustrates relevant biological pathways to provide a comprehensive resource for professionals in the field.
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 3-(3,5-dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolinecarboxamide | [3] |
| CAS Number | 36734-19-7 | [3] |
| Molecular Formula | C₁₃H₁₃Cl₂N₃O₃ | [1] |
| Molecular Weight | 330.17 g/mol | [3] |
| Appearance | Colorless, odorless crystals | [1][3] |
| Melting Point | Approximately 136 °C | [1][3] |
| Water Solubility | 13 mg/L at 20°C | [3] |
Solubility of this compound in Organic Solvents
The solubility of this compound in a range of organic solvents at 20°C is summarized in the table below. This data is crucial for developing formulations, understanding environmental fate, and designing analytical methods.
| Solvent | Solubility (g/L) at 20°C | Source(s) |
| Dichloromethane | 500 | [1][2] |
| Dimethylformamide | 500 | [1][2] |
| 1-Methyl-2-pyrrolidone | 500 | [1] |
| Acetone | 300 - 342 | [1][4][5][6] |
| Acetophenone | 300 | [1][2] |
| Anisole | 300 | [1] |
| Ethyl Acetate | 225 - 230 | [4][5][6] |
| Benzene | 200 | [1][2] |
| Acetonitrile | 150 - 170 | [1][2][4][5][6] |
| Toluene | 150 | [1][2][4][5][6] |
| Ethanol | 25 | [1][2] |
| Methanol | 25 | [1] |
| n-Octanol | 10 | [5] |
| Hexane | 0.59 | [5][6] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent, based on the principles of the shake-flask method, a widely accepted technique for solubility measurement.
4.1 Principle
A surplus of the solid chemical is agitated in the organic solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in a filtered aliquot of the saturated solution is then determined by a suitable analytical method.
4.2 Materials and Apparatus
-
This compound (analytical standard)
-
Organic solvents (HPLC grade or equivalent)
-
Constant temperature water bath or incubator with shaker
-
Glass flasks with airtight stoppers
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
4.3 Procedure
-
Preparation of the Test System: Add an excess amount of this compound to a flask containing a known volume of the organic solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 20°C). Agitate the flasks for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the time required to reach equilibrium (e.g., 24, 48, and 72 hours).
-
Sample Collection and Preparation: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette. Filter the aliquot immediately using a syringe filter to remove any suspended particles.
-
Analysis: Dilute the filtered saturated solution with the same organic solvent to a concentration within the calibration range of the analytical method. Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.
-
Data Reporting: The solubility is reported as the average of at least three replicate determinations, expressed in g/L.
Biological Pathways
5.1 Mode of Action: Fungal Signal Transduction Inhibition
This compound's fungicidal activity stems from its ability to disrupt osmotic signal transduction in fungi. It specifically inhibits the MAP/Histidine-Kinase pathway, which is crucial for the fungus to adapt to changes in its environment.
Caption: this compound inhibits the MAP/Histidine-Kinase in the osmotic signal transduction pathway of fungi.
5.2 Metabolic Degradation Pathway
In soil, this compound can be degraded by microorganisms through a series of metabolic steps. Understanding this pathway is important for assessing its environmental persistence and the formation of potential metabolites.
References
Spectral analysis of Iprodione (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the fungicide Iprodione (3-(3,5-dichlorophenyl)-N-(isopropyl)-2,4-dioxoimidazolidine-1-carboxamide) using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The document details the spectral characteristics, experimental methodologies, and data interpretation crucial for the identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, it reveals the chemical environment of individual atoms. For this compound, both ¹H (proton) and ¹³C NMR are essential for confirming its complex structure.
¹H NMR Spectral Data
Proton NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The ¹H NMR spectrum of this compound was recorded on a 400 MHz instrument using deuterated chloroform (CDCl₃) as the solvent.[1]
| Chemical Shift (δ) ppm | Multiplicity / Coupling | Assignment |
| 1.25 | Doublet | -CH(CH ₃)₂ (Isopropyl methyl protons) |
| 4.04 | Multiplet | -CH (CH₃)₂ (Isopropyl methine proton) |
| 4.46 | Singlet | -N-CH ₂-C=O (Imidazolidine ring protons) |
| 7.38 | Singlet | Aromatic protons (H at C4' of phenyl ring) |
| 7.42 | Singlet | Aromatic protons (H at C2', C6' of phenyl ring) |
Data sourced from the Human Metabolome Database (HMDB)[1]. The specific assignments are based on standard chemical shift values and structural analysis.
¹³C NMR Spectral Data
Carbon-13 NMR provides information on the different carbon environments within the molecule. The spectrum for this compound was obtained at 100.40 MHz in CDCl₃.[1]
| Chemical Shift (δ) ppm | Assignment |
| 21.0 | -CH(C H₃)₂ (Isopropyl methyl carbons) |
| 47.83 | -C H(CH₃)₂ (Isopropyl methine carbon) |
| 48.5 | -N-C H₂-C=O (Imidazolidine ring carbon) |
| 124.52 | Aromatic C -H (C2', C6' of phenyl ring) |
| 129.07 | Aromatic C -H (C4' of phenyl ring) |
| 135.5 | Aromatic C -Cl (C3', C5' of phenyl ring) |
| 152.0 | -N-C (=O)-N- (Imidazolidine ring carbonyl) |
| 168.0 | -N-C (=O)-NH- (Carboxamide carbonyl) |
| 170.5 | -CH₂-C (=O)-N- (Imidazolidine ring carbonyl) |
Data sourced from the Human Metabolome Database (HMDB)[1]. Assignments are based on typical chemical shift ranges for corresponding functional groups.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing molecular vibrations such as stretching and bending. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3300 | N-H Stretch | Amide (N-H) |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2970-2850 | C-H Stretch | Aliphatic C-H (isopropyl, methylene) |
| ~1750-1680 | C=O Stretch | Carbonyls (imide, amide) |
| ~1600-1450 | C=C Stretch | Aromatic Ring |
| ~1450-1440 | C-H Bend | Methylene (-CH₂-) |
| ~800-600 | C-Cl Stretch | Aryl Halide |
Characteristic absorption ranges are based on standard IR correlation tables. A specific methodology for this compound determination involves measuring the peak area between 1450 and 1440 cm⁻¹[2].
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular weight of this compound is 330.17 g/mol .[3][4]
Mass Spectral Fragmentation Data
Under Electron Ionization (EI), this compound fragments in a predictable manner. The molecular ion peak ([M]⁺) is observed at m/z 330, consistent with its molecular formula C₁₃H₁₃Cl₂N₃O₃. The isotopic pattern characteristic of two chlorine atoms is a key identifier.
| m/z | Ion Identity | Description |
| 330 | [M]⁺ | Molecular Ion |
| 314 | [M - CH₄]⁺ | Loss of methane |
| 288 | [M - C₃H₆]⁺ | Loss of propene from isopropyl group |
| 245 | [M - C₃H₆NO]⁺ | Loss of isopropyl isocyanate fragment |
| 187 | [C₆H₃Cl₂NCO]⁺ | Dichlorophenyl isocyanate fragment |
Fragmentation data compiled from NIST Mass Spectrometry Data Center and other sources[1][3][5].
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram illustrates a generalized workflow for the comprehensive spectral analysis of an this compound sample.
Caption: Generalized workflow for this compound analysis.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[1]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 12-15 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is required. Due to the low natural abundance of ¹³C, a significantly larger number of scans and a longer acquisition time are necessary.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.
IR Spectroscopy Protocol
-
Sample Preparation (ATR Method): Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Ensure good contact between the sample and the crystal. This method requires minimal sample preparation.
-
Sample Preparation (CHCl₃ Extraction): For quantitative analysis in formulations, extract a known weight of the sample with chloroform (CHCl₃).[2] Filter the extract to remove insoluble components.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal or the solvent should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound. For quantitative work, measure the area of a specific peak (e.g., 1450-1440 cm⁻¹) and compare it to a calibration curve prepared from standards.[2]
Mass Spectrometry Protocol (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a solvent compatible with liquid chromatography, such as acetonitrile or methanol.[6]
-
Chromatographic Separation (LC): Inject the sample into a Liquid Chromatography (LC) system, often using a C18 column, to separate this compound from any impurities or matrix components.[1]
-
Ionization: The eluent from the LC is directed into the mass spectrometer's ion source. Electrospray Ionization (ESI) is a common soft ionization technique suitable for a molecule like this compound.[7][8]
-
Mass Analysis: The mass analyzer (e.g., Time-of-Flight (ToF) or Quadrupole) separates the ions based on their m/z ratio. For structural analysis, tandem MS (MS/MS) can be performed, where the molecular ion (m/z 330) is selected and fragmented to produce the characteristic daughter ions.[5][7]
-
Data Interpretation: Analyze the resulting mass spectrum to confirm the molecular weight. In MS/MS mode, compare the observed fragment ions to the expected fragmentation pattern to confirm the structure.
Logical Relationships in Mass Spectrometry
The fragmentation of this compound in a mass spectrometer follows logical pathways based on the strengths of chemical bonds and the stability of the resulting fragments.
Caption: Key fragmentation steps for this compound in MS.
References
- 1. This compound | C13H13Cl2N3O3 | CID 37517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of this compound in agrochemicals by infrared and Raman spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Mode of action of dicarboximide fungicides like Iprodione
An In-depth Technical Guide to the Mode of Action of Dicarboximide Fungicides: Iprodione
Audience: Researchers, scientists, and drug development professionals.
Abstract
Dicarboximide fungicides, particularly this compound, represent a critical class of agrochemicals for managing a wide range of fungal pathogens. Classified under the Fungicide Resistance Action Committee (FRAC) Group 2, their primary mode of action involves the disruption of osmotic signal transduction.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the fungicidal activity of this compound, secondary biochemical effects, and the evolution of fungal resistance. It includes summaries of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the core signaling pathways and workflows.
Primary Mode of Action: Disruption of the HOG Signaling Pathway
The principal target of this compound is a Group III two-component hybrid histidine kinase (HK), a central sensor in the High Osmolarity Glycerol (HOG) signaling pathway.[2][3][4][5] This pathway is a conserved mechanism in fungi that allows them to adapt to environmental changes, especially osmotic stress.[1][6] The specific histidine kinase targeted by this compound is encoded by the Bos1 gene (Botrytis osmosensing 1) in Botrytis cinerea and its orthologs, such as Shos1 in Sclerotinia homoeocarpa.[2][7][8]
In a typical fungal two-component system, an external signal (like hyperosmotic stress) is perceived by the sensor histidine kinase. This triggers a multi-step phosphorelay cascade (His→Asp→His→Asp) that ultimately leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK), Hog1.[1][9][10] Activated Hog1 translocates to the nucleus and induces the expression of stress-response genes, including those required for the synthesis of glycerol, a compatible osmolyte that helps the cell balance internal turgor pressure.[10][11][12]
This compound is believed to interfere with the normal function of the Bos1/Shos1 histidine kinase, leading to aberrant signaling.[4] This results in the hyperactivation of the downstream HOG pathway, causing an uncontrolled and excessive accumulation of intracellular glycerol.[4][13][14] This severe osmotic imbalance is cytotoxic and leads to cell death in susceptible fungal strains.[4]
Secondary Mechanisms of Action
Induction of Lipid Peroxidation
A substantial body of evidence indicates that dicarboximide fungicides induce oxidative stress, primarily through the peroxidation of membrane lipids.[15] This process involves the generation of reactive oxygen species (ROS) that attack polyunsaturated fatty acids in the fungal cell membrane, leading to a loss of membrane integrity, cellular leakage, and ultimately, cell death. The fungicidal activity of this compound correlates positively with its capacity to cause lipid peroxidation.[15] This effect can be quantified by measuring thiobarbituric acid reactive substances (TBARS), such as malondialdehyde (MDA), which are byproducts of lipid peroxidation.[16] Furthermore, the toxic effects of this compound can be mitigated by the application of antioxidants like α-tocopherol, supporting the role of oxidative damage in its mode of action.[14]
Effects on Nucleic Acid and Protein Synthesis
Several sources report that this compound interferes with the synthesis of RNA and proteins, or DNA and proteins, thereby inhibiting mycelial growth.[3][17] However, this mechanism is less clearly defined than the effects on osmotic sensing and lipid peroxidation. It is plausible that these effects are downstream consequences of the primary modes of action, such as cellular stress and membrane damage, rather than a direct inhibition of the transcriptional or translational machinery.
Mechanisms of Fungal Resistance
The intensive use of this compound has led to the development of resistance in many fungal populations. The primary mechanisms are well-characterized and involve genetic modifications that reduce the fungicide's effectiveness.
-
Target Site Mutations: The most common mechanism is the occurrence of point mutations in the Bos1/Shos1 gene.[2][7] These mutations result in amino acid substitutions in the histidine kinase protein, which reduce the binding affinity of this compound to its target.[4][13] This prevents the hyperactivation of the HOG pathway. Common mutations in B. cinerea include I365S, Q369P, and N373S.[5][8]
-
Overexpression of Efflux Pumps: Quantitative resistance, or tolerance to higher concentrations of the fungicide, is often associated with the overexpression of ATP-binding cassette (ABC) transporters.[2][5] These membrane proteins function as efflux pumps, actively removing the fungicide from the cell and lowering its intracellular concentration to sub-lethal levels.
-
Fitness Costs: Notably, resistance mutations can be associated with a fitness penalty. In the absence of the fungicide, resistant strains may exhibit reduced mycelial growth, sporulation, and pathogenicity compared to their wild-type counterparts.[13]
Quantitative Data Summary
The efficacy of this compound is typically quantified by the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀), which represents the concentration of the fungicide required to inhibit fungal growth by 50%. These values vary significantly between fungal species and between sensitive and resistant isolates.
| Fungal Species | Isolate Type | EC₅₀ / IC₅₀ Value | Reference(s) |
| Botrytis cinerea | Sensitive | 0.07 - 0.87 µg/mL | [3] |
| Botrytis cinerea | Lab-induced Resistant Mutant | 674 - 1026 µg/mL | [3] |
| Exserohilum turcicum | Not Specified | 0.01 mg/L | [18] |
| Sclerotinia sclerotiorum | Sensitive | ~0.6 µM | [14] |
Table 1: Summary of reported EC₅₀/IC₅₀ values for this compound against various fungal pathogens.
Experimental Protocols
Protocol: Mycelial Growth Inhibition Assay for EC₅₀ Determination
This protocol is used to determine the concentration of this compound that inhibits fungal mycelial growth by 50%.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend it with a serial dilution of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL) dissolved in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth. Pour the amended agar into 90 mm Petri dishes.[19][20]
-
Inoculation: From the margin of an actively growing, pure fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, onto the center of each fungicide-amended and control plate.[20]
-
Incubation: Incubate the plates at a suitable temperature (e.g., 20-25°C) in the dark for a period sufficient for the control plate to show significant growth but not cover the entire plate (e.g., 3-5 days).[21]
-
Measurement: Measure two perpendicular diameters of the fungal colony on each plate. Subtract the diameter of the initial plug to determine the net growth.
-
Calculation: For each concentration, calculate the percentage of growth inhibition relative to the solvent-only control using the formula: Inhibition (%) = [(Diameter_Control - Diameter_Treatment) / Diameter_Control] x 100.
-
Data Analysis: Plot the percentage inhibition against the logarithm of the fungicide concentration. Use probit analysis or a non-linear regression model to calculate the EC₅₀ value.[20]
Protocol: Sequencing of the Bos1 Gene for Resistance Analysis
This protocol identifies mutations in the target gene associated with resistance.
-
Fungal Culture and DNA Extraction: Grow the fungal isolate (both sensitive and potentially resistant) in liquid Potato Dextrose Broth (PDB) for several days. Harvest the mycelium by filtration, freeze-dry, and grind it to a fine powder in liquid nitrogen. Extract total genomic DNA using a commercial fungal DNA extraction kit or a standard CTAB protocol.[22]
-
PCR Amplification: Design primers flanking the coding region of the Bos1 gene based on published sequences for the target species. Perform a Polymerase Chain Reaction (PCR) using the extracted genomic DNA as a template. The reaction mixture typically includes DNA template, forward and reverse primers, dNTPs, PCR buffer, MgCl₂, and Taq DNA polymerase.[23]
-
PCR Product Purification: Run the PCR product on an agarose gel to verify the size of the amplicon. Purify the PCR product from the gel or directly from the reaction mixture using a commercial PCR cleanup kit to remove primers and unincorporated dNTPs.
-
Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing using the same primers used for amplification.
-
Sequence Analysis: Assemble the forward and reverse sequence reads to obtain a consensus sequence. Align the sequence from the resistant isolate against the sequence from a known sensitive (wild-type) isolate to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.[5]
Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol quantifies lipid peroxidation by measuring MDA levels.
-
Sample Preparation: Grow fungal mycelium in liquid culture with and without this compound treatment for a defined period (e.g., 24 hours). Harvest, wash, and homogenize the mycelium in a suitable buffer (e.g., RIPA buffer) on ice. Centrifuge to pellet debris and collect the supernatant (lysate).[24][25]
-
Protein Precipitation: To 100 µL of lysate, add 200 µL of ice-cold 10% Trichloroacetic Acid (TCA) to precipitate proteins. Incubate on ice for 15 minutes.[25]
-
Centrifugation: Centrifuge the samples at ~2,200 x g for 15 minutes at 4°C. Carefully collect the supernatant, which contains the MDA.[25]
-
Reaction: In a screw-cap tube, mix 200 µL of the supernatant with an equal volume of 0.67% (w/v) Thiobarbituric Acid (TBA) reagent.[24][25]
-
Incubation: Incubate the mixture in a boiling water bath for 10-15 minutes to allow the color reaction to proceed. A pink-colored adduct will form. Cool the tubes to room temperature.[25]
-
Measurement: Transfer 150 µL of the cooled reaction mixture to a 96-well plate. Measure the absorbance at 532 nm using a spectrophotometer or microplate reader.[25][26]
-
Quantification: Prepare a standard curve using a known concentration of MDA or its precursor, 1,1,3,3-tetramethoxypropane. Calculate the concentration of TBARS in the samples by comparing their absorbance to the standard curve. Express results as nmol MDA per mg of protein.[24]
References
- 1. academic.oup.com [academic.oup.com]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Cytological and Gene Profile Expression Analysis Reveals Modification in Metabolic Pathways and Catalytic Activities Induce Resistance in Botrytis cinerea Against this compound Isolated From Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. fitosanitariosostenible.com [fitosanitariosostenible.com]
- 6. molbiolcell.org [molbiolcell.org]
- 7. researchgate.net [researchgate.net]
- 8. A gapless genome sequence of the fungus Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unique and Redundant Roles for HOG MAPK Pathway Components as Revealed by Whole-Genome Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The HOG pathway and the regulation of osmoadaptive responses in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Hog1 MAPK prevents cross talk between the HOG and pheromone response MAPK pathways in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Dynamical Systems Properties of the HOG Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding Mode and Molecular Mechanism of the Two-Component Histidine Kinase Bos1 of Botrytis cinerea to Fludioxonil and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound and fludioxonil on glycerol synthesis and hyphal development in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adaptation to oxidative stress: effects of vinclozolin and this compound on the HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 17. chemicalwarehouse.com [chemicalwarehouse.com]
- 18. scispace.com [scispace.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. First report of antifungal activity conferred by non‐conventional peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Prepare Fungal Specimens for DNA Sequencing — Fungal Diversity Survey [fundis.org]
- 23. Fungi - Methodologies - EPPO Q-Bank Database [qbank.eppo.int]
- 24. protocols.io [protocols.io]
- 25. mmpc.org [mmpc.org]
- 26. A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Method for the Detection of Iprodione
Application Note and Protocol
This document provides a detailed methodology for the detection and quantification of the fungicide Iprodione in various samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols described are intended for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction
This compound is a dicarboximide fungicide widely used to control a variety of fungal diseases on crops.[1][2] Its persistence in the environment and potential presence in food products necessitate sensitive and reliable analytical methods for its detection and quantification. This application note details a robust HPLC method for the analysis of this compound.
Principle of the Method
This method utilizes reversed-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 or a specialized column, followed by detection using an ultraviolet (UV) detector at a wavelength where this compound exhibits maximum absorbance. Quantification is performed by comparing the peak area of this compound in the sample to that of a known standard.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid, Formic acid, or Sulfuric acid (for mobile phase modification)
-
Dichloromethane (for sample extraction)
-
Sodium sulfate (anhydrous)
-
Solid-Phase Extraction (SPE) C18 cartridges
Instrumentation
A standard HPLC system equipped with:
-
Isocratic or gradient pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions
Two primary methods are presented below, offering flexibility based on available columns and laboratory preferences.
Method 1: General Purpose C18 Method
| Parameter | Condition |
| Column | Kinetex C18, 150 mm x 4.6 mm, 2.6 µm or equivalent[3] |
| Mobile Phase | Acetonitrile : Water (65:35, v/v) with 0.1% Phosphoric or Formic Acid[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 5 µL[3] |
| Column Temperature | Ambient or 30 °C |
| Detection Wavelength | 229 nm[4] |
| Run Time | Approximately 18 minutes[3] |
Method 2: Alternative Mixed-Mode Method
| Parameter | Condition |
| Column | Newcrom B, 150 mm x 4.6 mm, 5 µm[1][2] |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) with Sulfuric Acid buffer[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 275 nm[1] |
Preparation of Standard Solutions
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetonitrile. From this stock, create a series of working standard solutions by serial dilution with the mobile phase to cover the desired calibration range (e.g., 0.1 to 10 µg/mL).
Sample Preparation
The appropriate sample preparation method will depend on the matrix.
3.5.1. Water Samples [4]
-
Extract a 500 mL water sample with two 50 mL portions of dichloromethane.
-
Pass the combined organic extracts through anhydrous sodium sulfate to remove any residual water.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC injection.
3.5.2. Sediment Samples [5]
-
To approximately 50 g of the sediment sample, add a suitable extraction solvent (e.g., a mixture of ethyl acetate, acetone, and dichloromethane).[5]
-
Sonicate or shake the mixture for 30 minutes.
-
Filter the extract and evaporate to dryness.[5]
-
Perform a solvent-solvent back partition with acetonitrile and hexane.[5]
-
The acetonitrile layer is then evaporated, and the residue is redissolved in the mobile phase for analysis.[5]
3.5.3. Urine Samples (using Solid-Phase Extraction) [6]
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the urine sample onto the conditioned cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the this compound with a small volume of acetonitrile or methanol.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
Filter the sample through a 0.22 µm filter before injection.
Method Validation Data
The following table summarizes typical validation parameters for an this compound HPLC method.
| Parameter | Result | Reference |
| Linearity Range | 0.16 to 33 mg/L | [7] |
| 30 to 1000 ng/mL | [6] | |
| Correlation Coefficient (R²) | > 0.999 | [7] |
| Limit of Detection (LOD) | 0.02 ppb (in water) | [4] |
| 139 µg/L | [7] | |
| Limit of Quantification (LOQ) | 30 ng/mL (in urine) | [6] |
| 422 µg/L | [7] | |
| Accuracy (Recovery) | 73% - 91% (in sediment) | [5] |
| 89% - 96% (in urine) | [6] | |
| Precision (RSD) | < 2.9% | [6] |
Experimental Workflow and Diagrams
The overall workflow for the analysis of this compound by HPLC is depicted in the following diagram.
Caption: Workflow for this compound analysis by HPLC.
Conclusion
The HPLC method described in this application note is suitable for the reliable detection and quantification of this compound in various matrices. The provided protocols offer a solid foundation for routine analysis and can be adapted based on specific sample types and laboratory instrumentation. Proper method validation should be performed to ensure data quality and accuracy.
References
- 1. HPLC Method for Analysis of this compound on Newcrom B Column on Alltesta™ | SIELC Technologies [sielc.com]
- 2. HPLC Determination of this compound on Newcrom B Column | SIELC Technologies [sielc.com]
- 3. cipac.org [cipac.org]
- 4. Liquid chromatographic determination of the fungicide this compound in surface water, using on-line preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Note: Determination of Iprodione Residue in Food Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of iprodione residues in various food matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by instrumental analysis. This method is crucial for ensuring food safety and compliance with regulatory limits for this commonly used fungicide. The described workflow is suitable for research laboratories, regulatory bodies, and food industry quality control professionals.
Introduction
This compound is a dicarboximide fungicide used to control a broad spectrum of fungal diseases on a variety of crops, including fruits, vegetables, and ornamental plants. Due to its widespread use, there is a potential for residues to remain in food products, necessitating sensitive and reliable analytical methods to monitor its levels and ensure they do not exceed the established Maximum Residue Limits (MRLs). Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of pesticide residues due to its high selectivity and sensitivity.[1][2] This application note provides a comprehensive protocol for the determination of this compound residues, addressing common challenges such as matrix interference and potential degradation of the analyte during analysis.[3]
Experimental Protocols
Sample Preparation (QuEChERS Method)
The QuEChERS method has become a standard for pesticide residue analysis in food due to its simplicity, speed, and effectiveness.[4][5] This protocol is based on the EN 15662 method.
Materials and Reagents:
-
Homogenized food sample (e.g., fruits, vegetables)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - for pigmented matrices
-
50 mL and 15 mL centrifuge tubes
-
High-speed centrifuge
-
Vortex mixer
Procedure:
-
Sample Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube.[4] For dry samples, add an appropriate amount of water to rehydrate the sample before proceeding.[4]
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[4]
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.[4]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 25 mg PSA. For matrices with fats and waxes, also add 25 mg C18. For highly pigmented samples, add 7.5 mg GCB.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract: Transfer the supernatant into a GC vial for analysis. An internal standard may be added at this stage to improve precision.[1]
GC-MS Instrumental Analysis
To mitigate the on-column degradation of this compound, a faster GC oven program is recommended.[3] The following are typical instrument parameters.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (Single Quadrupole or Triple Quadrupole)
-
GC Column: 30 m x 0.25 mm x 0.25 µm (e.g., Rtx-5ms or equivalent)[3]
GC Conditions:
-
Injector Temperature: 250 °C[3]
-
Injection Mode: Splitless (1 µL injection volume)[3]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute
-
Ramp 1: 25 °C/min to 180 °C
-
Ramp 2: 5 °C/min to 300 °C, hold for 5 minutes[6]
-
-
Transfer Line Temperature: 280 °C
MS Conditions (Single Quadrupole - SIM Mode):
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Selected Ions for this compound (m/z):
MS/MS Conditions (Triple Quadrupole - MRM Mode):
-
Precursor Ion: 313.9
-
Product Ions: 245.1 (quantification), 56.2 (confirmation)[1]
-
Collision Energy: Optimized for the specific instrument.
Data Presentation
The following tables summarize typical quantitative data for this compound analysis using GC-MS.
Table 1: Method Validation Data for this compound in Various Matrices
| Matrix | Fortification Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Cucumber | 10 | 70-120 | < 20 | [8] |
| Cucumber | 20 | 70-120 | < 20 | [8] |
| Rice | 0.5 - 5 x MRL | 85-110 | 0.7 - 19.8 | [6] |
| Wheat | 10 | 70-120 | < 20 | [9] |
| Wheat | 20 | 70-120 | < 20 | [9] |
| Olive Oil | 50 | 70-120 | < 20 | [10] |
| Olive Oil | 500 | 70-120 | < 20 | [10] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Matrix | LOD (ng/mL or µg/kg) | LOQ (ng/mL or µg/kg) | Technique | Reference |
| Lake Water | 0.30 - 1.6 | 1.0 - 5.3 | GC-MS | [11] |
| Rice | < 10 (ng/g) | < 25 (ng/g) | GC-MS | [6] |
| Wheat | - | 10 - 20 | GC-MS/MS | [9] |
| Fruits and Vegetables | - | 2 | GC-MS/MS | [12] |
Visualizations
Caption: Workflow for this compound Residue Analysis.
References
- 1. hpst.cz [hpst.cz]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. hpst.cz [hpst.cz]
- 5. food-safety.com [food-safety.com]
- 6. Simultaneous Determination of 17 Pesticide Residues in Rice by GC/MS using a Direct Sample Introduction Procedure and Spiked Calibration Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.nl [shimadzu.nl]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. Simultaneous determination of this compound, procymidone, and chlorflurenol in lake water and wastewater matrices by GC-MS after multivariate optimization of binary dispersive liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for Testing Iprodione Efficacy Against Botrytis cinerea
These comprehensive application notes and protocols are designed for researchers, scientists, and professionals in drug development engaged in the evaluation of Iprodione's efficacy against the fungal pathogen Botrytis cinerea, the causative agent of gray mold disease.
Introduction
This compound is a dicarboximide fungicide widely used to control gray mold on a variety of crops.[1][2][3][4] Its mode of action involves the disruption of a two-component histidine kinase in the osmotic signal transduction pathway, which is crucial for adaptation to environmental stress.[1][2][5] However, the emergence of this compound-resistant strains of B. cinerea necessitates robust and standardized testing protocols to monitor fungicide sensitivity and manage resistance.[6][7] These protocols detail in vitro and in vivo methods to determine the efficacy of this compound and characterize the resistance levels of B. cinerea isolates.
Data Presentation
Table 1: In Vitro Efficacy of this compound Against Botrytis cinerea - Mycelial Growth Inhibition
| Isolate Type | EC50 (µg/mL) Range | Description | Reference |
| Sensitive (S) | 0.07 - 0.87 | Isolates effectively inhibited by low concentrations of this compound. | [8] |
| Low Resistance (IpLR) | 1 - 10 | Isolates showing reduced sensitivity to this compound. | [8] |
| Moderately Resistant (MR) | >10 | Isolates exhibiting significant resistance to this compound. | [5] |
| Highly Resistant (HR) | >10 | Isolates with very high levels of resistance, often associated with specific mutations. | [1][2][5] |
Table 2: In Vitro Efficacy of this compound Against Botrytis cinerea - Spore Germination Inhibition
| Isolate Type | This compound Concentration (mg/L) | % Inhibition | Reference |
| Sensitive (S) | 5 | >50% | [2] |
| Moderately Resistant (MR) | 50 | 50-80% growth | [2] |
| Highly Resistant (HR) | 50 | >80% growth | [2] |
Table 3: Resistance Phenotypes and Associated Mutations in the bos1 Gene
| Resistance Phenotype | Mutation(s) | Reference |
| Low Resistance (LR) | I365S or I365N | [1][2][5] |
| Moderately Resistant (MR) | Q369P and N373S | [1][2][5] |
Experimental Protocols
Protocol 1: In Vitro Mycelial Growth Inhibition Assay
This assay determines the concentration of this compound that inhibits the mycelial growth of B. cinerea by 50% (EC50).
Materials:
-
Botrytis cinerea isolates
-
Potato Dextrose Agar (PDA)
-
This compound stock solution (e.g., in acetone or DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator (20-22°C)
-
Digital caliper
Procedure:
-
Media Preparation: Prepare PDA and autoclave. Cool to 50-55°C and amend with the desired concentrations of this compound. Pour the amended PDA into sterile Petri dishes. A non-amended PDA plate serves as the control.
-
Isolate Culture: Culture B. cinerea isolates on PDA plates for 5-7 days at 20-22°C.
-
Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the margin of an actively growing culture and place it in the center of the this compound-amended and control PDA plates.
-
Incubation: Incubate the plates at 20-22°C in the dark for 3-5 days, or until the mycelial growth in the control plate has reached a significant diameter.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control. The EC50 value is determined by linear regression of the inhibition percentage against the log10 of the fungicide concentration.[6]
Protocol 2: In Vitro Conidial Germination Assay
This protocol assesses the effect of this compound on the germination of B. cinerea conidia.
Materials:
-
Botrytis cinerea isolates cultured on PDA to induce sporulation
-
Sterile distilled water or a nutrient-rich broth (e.g., Malt Extract Broth)
-
This compound stock solution
-
Microtiter plates (96-well) or glass slides
-
Hemocytometer or spectrophotometer
-
Microscope
-
Incubator (20-22°C)
Procedure:
-
Conidia Suspension: Harvest conidia from a 10-14 day old culture by flooding the plate with sterile distilled water and gently scraping the surface. Filter the suspension through sterile cheesecloth.
-
Concentration Adjustment: Adjust the conidial concentration to 1 x 10^5 conidia/mL using a hemocytometer.
-
Assay Setup: In a 96-well microtiter plate, add the conidial suspension to wells containing a dilution series of this compound in a suitable broth.[5] Alternatively, mix the conidial suspension with different this compound concentrations and place a drop on a glass slide.
-
Incubation: Incubate the plates or slides at 20-22°C in the dark for 12-24 hours.
-
Data Collection: Using a microscope, examine at least 100 conidia per replicate and determine the percentage of germinated conidia (a conidium is considered germinated if the germ tube is at least half the length of the conidium).
-
Data Analysis: Calculate the percentage of germination inhibition for each this compound concentration relative to the control.
Protocol 3: In Vivo Detached Fruit Assay
This assay evaluates the efficacy of this compound in controlling gray mold on fruit under laboratory conditions.[9]
Materials:
-
Healthy, unripe to ripe fruit (e.g., strawberries, grapes)
-
Botrytis cinerea conidial suspension (1 x 10^5 conidia/mL)
-
This compound solution at field-recommended rates
-
Sterile water
-
Humid chambers (e.g., plastic containers with moist paper towels)
-
Sterile needle or pipette tip for wounding
Procedure:
-
Fruit Preparation: Surface-sterilize the fruit (e.g., with 70% ethanol for 30 seconds followed by rinsing with sterile water) and allow them to air dry.
-
Fungicide Application: Spray the fruit with the this compound solution until runoff. Control fruit are sprayed with sterile water. Allow the fruit to dry completely.
-
Inoculation: Create a small wound on each fruit with a sterile needle. Place a droplet (e.g., 10 µL) of the B. cinerea conidial suspension onto the wound.
-
Incubation: Place the inoculated fruit in a humid chamber and incubate at 20-22°C with a photoperiod (e.g., 12h light/12h dark).
-
Data Collection: After 3-5 days, assess the disease severity by measuring the lesion diameter on each fruit.
-
Data Analysis: Compare the average lesion diameter on this compound-treated fruit to the control fruit to determine the fungicide's efficacy.
Visualizations
References
- 1. Characterization of this compound resistance in Botrytis cinerea from strawberry and blackberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Research Portal [rex.libraries.wsu.edu]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. scielo.br [scielo.br]
- 7. fitosanitariosostenible.com [fitosanitariosostenible.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application of Iprodione in In-Vitro Fungal Culture Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Iprodione, a dicarboximide fungicide, in in-vitro fungal culture studies. This document outlines its mechanism of action, provides quantitative data on its efficacy against various fungal species, and offers detailed protocols for its application in laboratory settings.
Introduction to this compound
This compound is a contact fungicide widely used to control a broad spectrum of fungal diseases in agricultural and horticultural crops. It belongs to the dicarboximide chemical class and is known for its protective and curative properties. This compound is effective against several economically important fungal genera, including Botrytis, Sclerotinia, and Alternaria. Its mode of action primarily involves the inhibition of fungal spore germination and mycelial growth.
Mechanism of Action
This compound's antifungal activity stems from its ability to disrupt multiple stages of the fungal life cycle. The primary mechanisms of action include:
-
Inhibition of Spore Germination and Mycelial Growth: this compound effectively blocks the germination of fungal spores and inhibits the subsequent growth of the fungal mycelium.
-
Interference with Nucleic Acid and Protein Synthesis: It is suggested that this compound interferes with RNA and protein synthesis, which are essential for fungal cell growth and development.
-
Disruption of Cell Division and Energy Production: Some evidence points towards this compound's role in disrupting fungal cell division and energy production processes.
-
Signal Transduction Pathway Interference: In some fungi, such as Candida albicans and Sclerotinia sclerotiorum, this compound is known to affect signal transduction pathways, particularly the High Osmolarity Glycerol (HOG) pathway. This interference can lead to the stimulation of glycerol synthesis and inhibition of hyphal formation.
Quantitative Data: In-Vitro Efficacy of this compound
The following tables summarize the effective concentrations of this compound required for 50% inhibition of mycelial growth (EC₅₀) for various fungal species, as determined in in-vitro studies.
| Fungal Species | EC₅₀ (µg/mL) | Reference |
| Alternaria alternata | 0.16 to >10 | |
| Botrytis cinerea | 0.07 to 0.87 | |
| Botrytis cinerea | 0.008 to 0.34 (mycelial growth) | |
| Botrytis cinerea | 0.007 to 0.27 (conidia germination) |
| Fungal Species | EC₅₀ (µg/mL) | Resistance Level | Host | Reference |
| Botrytis cinerea | < 1 | Sensitive | Grape, Pistachio, Pomegranate | |
| Botrytis cinerea | 1 to 10 | Low Resistance (IpLR) | Grape, Pistachio, Pomegranate |
Experimental Protocols
Detailed methodologies for key in-vitro experiments to assess the antifungal activity of this compound are provided below.
Protocol 1: Determination of EC₅₀ by Agar Dilution Method
This method is used to determine the concentration of this compound that inhibits 50% of the mycelial growth of a fungus on a solid medium.
Materials:
-
This compound (analytical grade)
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO) or acetone for stock solution preparation
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Sterile Petri dishes (90 mm)
-
Fungal culture of interest (actively growing)
-
Sterile cork borer (5-7 mm diameter)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like DMSO or acetone.
-
Medium Preparation: Prepare the fungal growth medium (e.g., PDA) according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C in a water bath.
-
Amending the Medium: Add the required volumes of the this compound stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone at the same concentration used in the treated plates. Thoroughly mix the amended agar.
-
Pouring Plates: Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: From the margin of an actively growing fungal culture, take a mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the colony diameter (in two perpendicular directions) of the fungal growth daily or at the end of the incubation period when the fungal growth in the control plate has reached a significant size.
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each this compound concentration using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value from the dose-response curve using regression analysis.
-
Protocol 2: Antifungal Susceptibility Testing by Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of this compound in a liquid medium.
Materials:
-
This compound (analytical grade)
-
Sterile distilled water
-
DMSO or acetone
-
RPMI-1640 medium (or other suitable broth) buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal culture of interest
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85%)
-
Hemocytometer or spectrophotometer for inoculum standardization
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound as described in Protocol 4.1.
-
Inoculum Preparation:
-
Grow the fungus on a suitable agar medium.
-
Harvest fungal spores or mycelial fragments and suspend them in sterile saline.
-
Adjust the inoculum concentration to a final concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in RPMI-1640 medium.
-
-
Serial Dilutions:
-
In a 96-well plate, perform serial two-fold dilutions of this compound in RPMI-1640 medium to obtain a range of concentrations.
-
Include a drug-free well for a growth control and a medium-only well for a sterility control.
-
-
Inoculation: Add the standardized fungal inoculum to each well containing the this compound dilutions and the growth control.
-
Incubation: Incubate the microtiter plates at the optimal temperature for the fungus (e.g., 35°C) for 24-72 hours.
-
Reading the Results: Determine the MIC visually or by using a microplate reader to measure the absorbance at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the growth control.
Signaling Pathways and Experimental Workflows
This compound's Effect on the HOG Signaling Pathway
This compound has been shown to interfere with the High Osmolarity Glycerol (HOG) signaling pathway in some fungi. This pathway is crucial for adaptation to osmotic stress.
Application Notes and Protocols for Irodione Solution Preparation in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of iprodione solutions for use in laboratory experiments, including both in vitro and in vivo studies. This compound is a dicarboximide fungicide and nematicide with known antiandrogenic properties.[1] Accurate and consistent solution preparation is critical for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and for the preparation of stable solutions. This compound is a colorless, odorless crystalline solid.[2][3] Key quantitative data are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₃H₁₃Cl₂N₃O₃ | [4][5] |
| Molecular Weight | 330.17 g/mol | [2][4][5][6] |
| Melting Point | 136 °C | [2] |
| Water Solubility | 13 mg/L at 20°C | [2] |
| Solubility in Organic Solvents | - Acetone: 342 g/L - Dichloromethane: 450 g/L - Toluene: 147 g/L - Ethanol: Very soluble - Methanol: Very soluble - Acetonitrile: 168 g/L - Dimethylformamide (DMF): Very soluble - Dimethyl sulfoxide (DMSO): 60 mg/mL | [2][3][7] |
| Stability | Relatively stable in acidic to neutral media. Decomposes in alkaline media. Degraded by UV light. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Determine the required concentration and volume: Based on your experimental needs, calculate the mass of this compound required. For example, to prepare 1 mL of a 60 mg/mL (181.72 mM) stock solution, weigh out 60 mg of this compound.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully add the calculated amount of this compound powder to the tube.
-
Dissolution: Add the desired volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Sonication is recommended to aid dissolution.[7]
-
Sterilization: While DMSO at high concentrations is generally sterile, if lower concentrations are prepared and sterility is a major concern, the final solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year.[7]
Working Solution Preparation:
To prepare a working solution, dilute the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use. For example, to prepare a 100 µM working solution in 10 mL of media from a 181.72 mM stock solution, you would perform the following calculation:
-
(Initial Concentration) x (Initial Volume) = (Final Concentration) x (Final Volume)
-
(181.72 mM) x (V1) = (0.1 mM) x (10 mL)
-
V1 = (0.1 mM * 10 mL) / 181.72 mM ≈ 0.0055 mL or 5.5 µL
Add 5.5 µL of the 181.72 mM stock solution to 10 mL of cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Gavage Studies
This protocol outlines the preparation of an this compound suspension suitable for oral administration in animal models, based on a common vehicle formulation.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Saline (sterile, 0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7] For example, to prepare 10 mL of the vehicle:
-
1 mL DMSO
-
4 mL PEG300
-
0.5 mL Tween 80
-
4.5 mL Saline
-
-
Calculation of this compound Mass: Determine the required concentration of this compound for your study (e.g., in mg/mL) and the total volume of the formulation needed. For example, to prepare 10 mL of a 2 mg/mL this compound suspension, you will need 20 mg of this compound.[7]
-
Dissolution/Suspension:
-
Weigh the required amount of this compound and place it in a sterile conical tube.
-
Add the DMSO component of the vehicle first and vortex to dissolve the this compound as much as possible.
-
Sequentially add the PEG300, Tween 80, and finally the saline, vortexing well after each addition to ensure a homogenous suspension.[7] Sonication can be beneficial to achieve a more uniform suspension.[7]
-
-
Administration: The formulation should be prepared fresh and used immediately.[9] Mix the suspension well before each administration to ensure a consistent dose.
Safety Precautions
This compound is a hazardous substance and should be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and eye protection when handling this compound powder and its solutions.[10][11]
-
Ventilation: Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]
-
Waste Disposal: Dispose of all waste materials contaminated with this compound according to your institution's hazardous waste disposal procedures. Do not discharge into drains.[10]
-
Spills: In case of a spill, collect the material using an absorbent pad and dispose of it as hazardous waste.[11]
Visualized Workflows and Pathways
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. researchgate.net [researchgate.net]
- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apsnet.org [apsnet.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. nda.gov.za [nda.gov.za]
- 9. This compound | Reactive Oxygen Species | Antifungal | TargetMol [targetmol.com]
- 10. Stability study of this compound in alkaline media in the presence of humic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. esslabshop.com [esslabshop.com]
Application Notes and Protocols for Assessing Iprodione Resistance in Fungal Isolates
Audience: Researchers, scientists, and drug development professionals.
These application notes provide detailed methodologies for assessing resistance to the dicarboximide fungicide iprodione in various fungal isolates. The protocols cover phenotypic assays based on mycelial growth and spore germination, as well as molecular methods for identifying genetic markers of resistance.
Introduction to this compound Resistance
This compound is a contact fungicide widely used to control a broad spectrum of fungal diseases in crops.[1] However, the repeated use of this compound has led to the development of resistance in several fungal pathogens, such as Botrytis cinerea and Sclerotinia homoeocarpa.[2][3] Resistance to this compound is often associated with mutations in the bos1 gene (also known as Shos1 in S. homoeocarpa), which encodes a Group III histidine kinase involved in the high-osmolarity glycerol (HOG) signaling pathway that regulates osmotic stress responses.[2][3][4][5] Understanding and monitoring this compound resistance is crucial for effective disease management and the development of new antifungal agents.
Phenotypic Assays for this compound Resistance
Phenotypic assays are fundamental for determining the level of fungicide resistance in a fungal isolate by observing its growth in the presence of the fungicide.
Mycelial Growth Inhibition Assay
This assay assesses the effect of this compound on the vegetative growth of the fungus. The effective concentration that inhibits 50% of mycelial growth (EC50) is a key quantitative measure of resistance.
Experimental Protocol:
-
Media Preparation: Prepare potato dextrose agar (PDA) or a similar suitable growth medium. After autoclaving and cooling to approximately 50°C, amend the medium with various concentrations of this compound.[6] A stock solution of this compound can be prepared in a suitable solvent (e.g., ethanol or acetone) and then serially diluted. Final concentrations may range from 0.1 to 100 µg/mL, depending on the expected sensitivity of the fungal species.[6][7] A control set of plates without this compound should also be prepared.
-
Inoculation: From the edge of an actively growing fungal culture, take a mycelial plug (typically 5 mm in diameter) and place it in the center of the this compound-amended and control PDA plates.[6][8]
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.[6]
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the plate.[8]
-
Data Analysis: Calculate the percentage of mycelial growth inhibition (MGI) for each this compound concentration using the following formula: MGI (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.
-
EC50 Determination: Plot the MGI (%) against the logarithm of the this compound concentration and use probit analysis or non-linear regression to determine the EC50 value.
Data Presentation:
| Fungal Species | This compound Concentration (µg/mL) for Discriminatory Dose | Reference |
| Botrytis cinerea | 5 | [9] |
| Botrytis cinerea | 10 | [10] |
| Penicillium spp. | 10 | [5] |
| Fungal Species | Reported EC50 Values for this compound (µg/mL) | Resistance Level | Reference |
| Botrytis squamosa | ≥ 3.98 | Insensitive | [11] |
| Sclerotinia sclerotiorum | 0.11 - 0.72 (for procymidone, a related dicarboximide) | Sensitive | [12] |
| Microdochium nivale | 193.031 | Ineffective | [13] |
| Botrytis cinerea | < 0.1 (for fludioxonil, which has cross-resistance) | Sensitive | [7] |
| Monilinia fructicola | 44.75 | Low inhibitory activity against spore germination | [14] |
Mycelial Growth Inhibition Assay Workflow
Caption: Workflow for the mycelial growth inhibition assay.
Spore Germination Assay
This method evaluates the impact of this compound on the germination of fungal spores, which is a critical stage in the fungal life cycle for initiating infection.[15][16]
Experimental Protocol:
-
Spore Suspension Preparation: Harvest spores from a mature fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 20).[5] Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to a desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
-
Assay Setup: In a multi-well microtiter plate or on glass slides, mix the spore suspension with various concentrations of this compound.[17] Include a control with no fungicide.
-
Incubation: Incubate the plates or slides in a humid chamber at an appropriate temperature (e.g., 25°C) for a period sufficient for germination to occur in the control (typically 4-24 hours).[6][17]
-
Data Collection: Using a microscope, observe at least 100 spores per replicate and determine the percentage of germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Data Analysis: Calculate the percentage of germination inhibition for each this compound concentration relative to the control. Determine the EC50 value for germination inhibition as described for the mycelial growth assay.
Spore Germination Assay Workflow
Caption: Workflow for the spore germination assay.
Molecular Methods for Resistance Assessment
Molecular techniques offer rapid and specific detection of genetic mutations associated with this compound resistance, providing valuable information for resistance monitoring programs.[18]
DNA Extraction from Fungal Isolates
A reliable DNA extraction protocol is the first step for any molecular analysis.
Experimental Protocol (Modified from various sources): [19][20][21][22]
-
Fungal Culture: Grow the fungal isolate in potato dextrose broth (PDB) or on PDA plates.
-
Mycelium Harvest: Scrape the mycelium from the agar surface or harvest by filtration from the liquid culture.
-
Cell Lysis: Freeze the mycelium with liquid nitrogen and grind it to a fine powder using a mortar and pestle.[20][21] Resuspend the powder in a CTAB extraction buffer.
-
Protein and Debris Removal: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and centrifuge to separate the phases.[20] Collect the upper aqueous phase.
-
DNA Precipitation: Precipitate the DNA from the aqueous phase by adding an equal volume of cold isopropanol.[20]
-
DNA Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer or sterile water.[19]
PCR-Based Detection of Resistance Mutations
Polymerase Chain Reaction (PCR) followed by DNA sequencing is a common method to identify mutations in the bos1 gene that confer this compound resistance.
Experimental Protocol:
-
Primer Design: Design primers to amplify the entire or specific regions of the bos1 gene known to harbor resistance mutations. Primers have been previously published for B. cinerea.[3]
-
PCR Amplification: Perform PCR using the extracted fungal DNA as a template. A typical PCR reaction includes DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.[19][23]
-
Thermocycling conditions (example): [24]
-
Initial denaturation: 95°C for 3 minutes
-
35-40 cycles of:
-
Denaturation: 95°C for 30-60 seconds
-
Annealing: 55-60°C for 30-60 seconds
-
Extension: 72°C for 1-2 minutes
-
-
Final extension: 72°C for 5-10 minutes
-
-
-
PCR Product Purification and Sequencing: Purify the PCR product to remove primers and dNTPs. Sequence the purified product using a commercial sequencing service.
-
Sequence Analysis: Align the obtained sequence with a wild-type (sensitive) bos1 gene sequence to identify any nucleotide changes that result in amino acid substitutions.
Key Mutations in the bos1 Gene Associated with this compound Resistance:
| Fungal Species | Amino Acid Substitution | Resistance Level | Reference |
| Botrytis cinerea | I365S or I365N | Low Resistance | [25] |
| Botrytis cinerea | Q369P and N373S | Moderate Resistance | [25] |
| Sclerotinia homoeocarpa | I366N | Dicarboximide Resistance | [4] |
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. fitosanitariosostenible.com [fitosanitariosostenible.com]
- 4. Molecular Mechanisms Involved in Qualitative and Quantitative Resistance to the Dicarboximide Fungicide this compound in Sclerotinia homoeocarpa Field Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wide distribution of resistance to the fungicides fludioxonil and this compound in Penicillium species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Plant Pathology Journal [ppjonline.org]
- 8. mdpi.com [mdpi.com]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. Sensitivity of Botrytis squamosa to Different Classes of Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Fungicide resistance assays for fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 19. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 20. mycologylab.org [mycologylab.org]
- 21. Fungal CTAB DNA Extraction [protocols.io]
- 22. m.youtube.com [m.youtube.com]
- 23. scialert.net [scialert.net]
- 24. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 25. Characterization of this compound resistance in Botrytis cinerea from strawberry and blackberry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Iprodione in Plant Disease Modeling Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Iprodione in Plant Disease Research
This compound is a broad-spectrum dicarboximide contact fungicide used for the control of a wide range of fungal diseases in agricultural and non-agricultural settings.[1][2][3] It belongs to the Fungicide Resistance Action Committee (FRAC) Group 2, and it is the sole registered fungicide in this group.[1] Its unique mode of action makes it a valuable tool, not only for crop protection but also as a subject of study in plant disease modeling, fungicide resistance management, and understanding fungal pathogenesis.[1] this compound provides both protective and curative action by inhibiting the germination of fungal spores and blocking the growth of mycelium.[2][4][5] It is effective against numerous pathogens, including species of Alternaria, Botrytis, Sclerotinia, Monilinia, and Rhizoctonia.[1][2] These application notes provide an overview and protocols for utilizing this compound in a research context to model disease progression, evaluate fungicide efficacy, and study resistance mechanisms.
Mechanism of Action
This compound's primary mode of action is the disruption of signal transduction, specifically by inhibiting the MAP/Histidine-Kinase in the high-osmolarity glycerol (HOG) pathway.[1] This pathway is crucial for fungi to adapt to osmotic stress. By inhibiting this pathway, this compound disrupts fungal cell division and energy production, leading to the inhibition of spore germination and mycelial growth.[2] Research into resistance mechanisms has further elucidated this pathway, showing that mutations in the histidine kinase gene Shos1 can confer resistance in pathogens like Sclerotinia homoeocarpa.[6]
Caption: this compound inhibits the HOG signaling pathway.
Quantitative Data Summary
The efficacy of this compound can be quantified to inform dose-response models and resistance monitoring. Below are tables summarizing key quantitative data from various studies.
Table 1: In Vitro Efficacy of this compound Against Fungal Pathogens
| Fungal Species | Medium | Parameter | Value | Reference |
| Sclerotinia sclerotiorum | Liquid | EC₅₀ | 0.6 µM | [7] |
| Sclerotinia sclerotiorum | Solid | EC₅₀ | 0.9 µM | [7] |
| Sclerotinia sclerotiorum | Liquid/Solid | Min. Inhibitory Conc. | 3.0 µM | [7] |
| Botrytis cinerea | Not Specified | Growth Inhibition | 1.5 - 50 µM | [7] |
| Botrytis cinerea (Isolate: Sierra Negra 1) | PDA | Mycelial Growth Inhibition | 100% | [8] |
Table 2: Field Efficacy of this compound in Disease Control Models
| Crop | Disease | Application Rate | Result | Reference |
| Strawberry | Fruit Rot | Recommended Dose (1RD) | Severity reduced to 0.60% - 0.79% (from 3%) | [9] |
| Strawberry | Fruit Rot | 1.5x Recommended Dose (1.5RD) | Severity reduced to 0.28% - 0.33% (from 3%) | [9] |
Experimental Protocols
Detailed protocols are essential for reproducible research in plant disease modeling.
4.1 Protocol 1: In Vitro Efficacy Assessment of this compound
This protocol determines the half-maximal effective concentration (EC₅₀) of this compound against a target fungal pathogen.
Materials:
-
Pure culture of the target fungus (e.g., Botrytis cinerea)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
This compound stock solution (e.g., 10 mg/mL in acetone or DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile distilled water
-
Micropipettes and sterile tips
-
Cork borer (5 mm)
-
Incubator
-
Caliper or ruler
Methodology:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions. Autoclave and cool to 45-50°C.
-
This compound Dilution Series: While the PDA is cooling, prepare a serial dilution of the this compound stock solution. Add the appropriate volume of this compound to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1.0, 5.0, 10.0, 50.0 µg/mL). A control plate should contain only the solvent at the highest concentration used.
-
Pouring Plates: Pour approximately 20 mL of the amended PDA into each Petri dish. Allow the plates to solidify completely.
-
Inoculation: Using a 5 mm cork borer, take a mycelial plug from the leading edge of an actively growing culture of the target fungus. Place the plug, mycelium-side down, in the center of each prepared plate.
-
Incubation: Seal the plates with paraffin film and incubate them at the optimal temperature for the fungus (e.g., 20-25°C) in the dark.
-
Data Collection: Measure the radial mycelial growth in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the dish.
-
Analysis:
-
Calculate the average diameter of fungal growth for each concentration.
-
Determine the percentage of mycelial growth inhibition (MGI) relative to the control using the formula: MGI (%) = [(DC - DT) / DC] x 100 (where DC = average diameter of the control colony and DT = average diameter of the treated colony).
-
Use probit analysis or non-linear regression to plot the MGI against the log of the this compound concentration to determine the EC₅₀ value.
-
Caption: Workflow for determining this compound's EC50 value.
4.2 Protocol 2: Field Trial for Disease Progression Modeling
This protocol outlines a field experiment to model the effect of this compound on disease development under natural conditions.
Materials:
-
Test crop plots (e.g., strawberry, lettuce)
-
Commercial formulation of this compound (e.g., this compound 500)
-
Calibrated sprayer (e.g., backpack sprayer)
-
Personal Protective Equipment (PPE)
-
Disease assessment scale or rating system
-
Weather monitoring station (for temperature, humidity, leaf wetness)
Methodology:
-
Experimental Design:
-
Establish a randomized complete block design with at least four replicates per treatment.
-
Treatments should include an untreated control, the recommended label rate of this compound, and potentially other rates (e.g., 0.5x and 1.5x label rate).
-
-
Plot Establishment: Ensure plots are of a uniform size and are separated by buffer zones to minimize spray drift.
-
Application:
-
Apply this compound treatments according to a pre-determined schedule, which may be preventative (before disease onset) or curative (at first sign of disease).[3][5] A weather-based disease forecasting model can be used to time applications.[10]
-
Ensure uniform spray coverage. The control plots should be sprayed with water.
-
-
Disease Assessment:
-
Scout all plots for disease incidence (% of plants infected) and severity (% of tissue affected) at regular intervals (e.g., weekly) starting before the first application.
-
Use a standardized disease rating scale.
-
-
Data Collection:
-
Record disease incidence and severity for each plot at each assessment date.
-
Collect weather data throughout the trial period.
-
Record crop yield and quality at harvest.
-
-
Modeling and Analysis:
-
Convert disease severity ratings to a Disease Severity Index (DSI).
-
Plot disease progress curves (DSI vs. time) for each treatment.
-
Calculate the Area Under the Disease Progress Curve (AUDPC) to quantify the epidemic over time.
-
Use statistical analysis (e.g., ANOVA) to compare AUDPC values between treatments.
-
Correlate disease progression with weather data and treatment schedules to develop or validate a predictive disease model.
-
Caption: Logical flow for a disease forecasting model.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. How this compound Effectively Protects Crops from Fungal Diseases [jindunchemical.com]
- 3. This compound fungicide [cnagrochem.com]
- 4. This compound | C13H13Cl2N3O3 | CID 37517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalwarehouse.com [chemicalwarehouse.com]
- 6. Molecular Mechanisms Involved in Qualitative and Quantitative Resistance to the Dicarboximide Fungicide this compound in Sclerotinia homoeocarpa Field Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ageconsearch.umn.edu [ageconsearch.umn.edu]
- 9. idosi.org [idosi.org]
- 10. Plant Disease Forecasting and Model Validation: Classic and Modern Approaches [repository.lib.ncsu.edu]
Iprodione Application in Turfgrass Disease Management: A Researcher's Guide
Application Notes and Protocols for Efficacy and Developmental Studies
Iprodione is a dicarboximide fungicide widely utilized in the management of various turfgrass diseases.[1] It functions as a contact and locally systemic fungicide, inhibiting the germination of fungal spores and the growth of fungal mycelium.[2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals involved in the development and evaluation of turfgrass disease management strategies involving this compound.
Core Application and Efficacy Data
This compound demonstrates broad-spectrum activity against several key turfgrass pathogens.[2][4] Its efficacy has been documented in numerous studies, making it a valuable tool for integrated pest management (IPM) programs.[2]
Table 1: this compound Application Rates for Common Turfgrass Diseases
| Disease | Causal Agent(s) | Typical Application Rate (fl. oz. per 1000 sq. ft.) | Application Interval (days) | Notes |
| Dollar Spot | Lanzia spp., Moellerodiscus spp. | 2.0 - 4.0[5][6] | 14 - 28[5][7] | This compound has shown excellent control of dollar spot. To mitigate resistance, alternate with fungicides from different FRAC groups.[7][8] |
| Brown Patch | Rhizoctonia solani | 3.0 - 4.0[9] | 14 - 21[9] | Generally provides good control. |
| Anthracnose | Colletotrichum cereale | 4.0 - 8.0[9] | 14[5] | Often used in a tank mix with other fungicides like fosetyl-Al or chlorothalonil for preventative control.[8][10] For suppression only when used alone.[9] |
| Corticium Red Thread | Laetisaria fuciformis | 4.0[5] | 14[5] | Apply as a preventative treatment.[5] |
| Leaf Spot | Drechslera spp. | 3.0 - 4.0[9] | 14 - 21[9] | |
| Gray Snow Mold | Typhula spp. | 4.0 - 8.0[11] | See Notes | Apply in the fall before the first snow cover. A second application may be needed during a mid-winter thaw. Often tank-mixed with chlorothalonil or PCNB.[11][12] |
| Curvularia Blight | Curvularia spp. | 4.0 - 8.0[5] | 14[5] | For use on Bermudagrass only.[5] |
Note: Application rates and intervals can vary based on disease pressure, environmental conditions, and specific product labels. Severe conditions may necessitate higher rates and shorter intervals.[12] Always consult the product label for specific instructions.
Resistance Management
The risk of fungicide resistance is a significant consideration in turfgrass disease management.[13] this compound belongs to FRAC Group 2, and resistance has been reported in pathogens like Sclerotinia homoeocarpa (dollar spot).[1][13][14] To delay the development of resistance, the following strategies are recommended:
-
Rotation: Avoid sequential applications of this compound. Rotate with fungicides from different FRAC groups with different modes of action.[8][15]
-
Tank Mixing: Tank mixing this compound with a broad-spectrum, multi-site fungicide can be an effective resistance management strategy.[5][12]
-
Integrated Pest Management (IPM): Combine chemical controls with cultural practices such as proper irrigation, fertility management, and the use of disease-resistant turfgrass varieties to reduce overall disease pressure.[7][8]
-
Application Rates: Use fungicides at the recommended label rates. Using lower rates can accelerate the selection of resistant fungal strains.[10]
Experimental Protocols
The following are generalized protocols for conducting fungicide efficacy trials in turfgrass research. These can be adapted for specific diseases and research objectives.
Fungicide Efficacy Trial for Foliar Diseases (e.g., Dollar Spot, Brown Patch)
This protocol outlines a standard method for evaluating the efficacy of this compound in controlling common foliar diseases on a research plot.
a. Experimental Design:
-
Plot Establishment: Utilize established turfgrass stands susceptible to the target disease (e.g., creeping bentgrass for dollar spot). Plots are typically small and replicated (e.g., 3-5 replications) in a randomized complete block design.
-
Inoculation (if necessary): In the absence of natural disease pressure, plots can be inoculated with the target pathogen. For Sclerotinia homoeocarpa, agar plugs from an active culture can be placed in the center of each plot.[16]
-
Treatments: Include an untreated control, this compound applied at various rates, and potentially other standard fungicide treatments for comparison.
b. Application Procedure:
-
Timing: Apply fungicides preventatively before symptoms appear or curatively at the first sign of disease.[8][15]
-
Equipment: Use a calibrated sprayer (e.g., CO2-pressurized backpack sprayer) to ensure uniform application.[9]
-
Carrier Volume: Apply in a sufficient volume of water (e.g., 0.5 to 10 gallons per 1000 sq. ft.) to achieve thorough coverage of the turfgrass foliage.[12]
-
Post-Application: Avoid irrigation or mowing until the foliage has completely dried.[12]
c. Data Collection and Analysis:
-
Disease Assessment: Visually assess disease severity at regular intervals (e.g., 7, 14, 21, and 28 days after application). This can be done by counting the number of disease spots or estimating the percentage of the plot area affected.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments. The Area Under the Disease Progress Curve (AUDPC) can also be calculated to assess the overall efficacy of a treatment throughout the trial period.
Protocol for Submitting Samples for Fungicide Testing Programs
Many university turfgrass programs conduct annual fungicide trials.[17][18] Researchers and companies can submit products for evaluation by following these general steps:
-
Contact the Program: Reach out to the turfgrass pathology lab at the desired institution to inquire about their specific submission process and deadlines.[17]
-
Provide a Protocol: Submit a detailed protocol that includes:
-
Treatment names and formulations.
-
Concentration of the active ingredient.
-
Desired application rates.
-
Target disease(s).
-
Application timing (e.g., preventative, curative, early or late season for snow mold).[17]
-
-
Submit Product: Send the required amount of the test product to the designated research facility by the specified deadline.[17]
Visualizing Workflows and Pathways
Signaling Pathway
This compound's mode of action involves the inhibition of the MAP/Histidine-Kinase in osmotic signal transduction in fungi.[1] This disruption interferes with spore germination and mycelial growth.[2][3]
Caption: Simplified signaling pathway of this compound's mode of action.
Experimental Workflow
The following diagram illustrates a typical workflow for a turfgrass fungicide efficacy trial.
Caption: Standard experimental workflow for turfgrass fungicide trials.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C13H13Cl2N3O3 | CID 37517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound: Effective Fungicide for Disease Control in Crops and Turf [jindunchemical.com]
- 5. newsomseed.com [newsomseed.com]
- 6. turf.caes.uga.edu [turf.caes.uga.edu]
- 7. bookstore.ksre.k-state.edu [bookstore.ksre.k-state.edu]
- 8. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 9. labelsds.com [labelsds.com]
- 10. usga.org [usga.org]
- 11. assets.greenbook.net [assets.greenbook.net]
- 12. allensseed.com [allensseed.com]
- 13. uaex.uada.edu [uaex.uada.edu]
- 14. Molecular Mechanisms Involved in Qualitative and Quantitative Resistance to the Dicarboximide Fungicide this compound in Sclerotinia homoeocarpa Field Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. syngentaturf.co.uk [syngentaturf.co.uk]
- 16. Residual Efficacy of Fungicides for Control of Dollar Spot on Creeping Bentgrass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How to Submit Fungicide Testing Protocols | Turfgrass Diagnostic Lab [tdl.wisc.edu]
- 18. tdl.wisc.edu [tdl.wisc.edu]
Application Notes and Protocols for the Extraction of Irodione from Soil and Water Samples
These application notes provide detailed protocols for the extraction of the fungicide iprodione from environmental soil and water samples. The methodologies are intended for use by researchers, scientists, and professionals in drug development and environmental monitoring. The protocols described include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with mass spectrometry (MS) or other suitable detectors.
Extraction of this compound from Water Samples
Two primary methods are presented for the extraction of this compound from water: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE) Protocol for Water Samples
SPE is a common technique for the pre-concentration and cleanup of analytes from aqueous samples.
Experimental Protocol:
-
Sample Preparation:
-
Filter water samples through a 0.45 µm glass fiber filter to remove suspended solids.
-
If necessary, acidify the sample to pH 3 with formic acid.[1]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Pass the prepared water sample (typically 500 mL to 1 L) through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any co-adsorbed impurities.
-
-
Elution:
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the mobile phase to be used for chromatographic analysis.[4]
-
-
Analysis:
Liquid-Liquid Extraction (LLE) Protocol for Water Samples
LLE is a classic method for extracting analytes from an aqueous phase into an immiscible organic solvent.
Experimental Protocol:
-
Sample Preparation:
-
Measure a specific volume of the water sample (e.g., 500 mL) into a separatory funnel.
-
Add a salt, such as sodium chloride (NaCl), to the water sample to increase the ionic strength and enhance the partitioning of this compound into the organic phase.[6]
-
-
Extraction:
-
Drying and Concentration:
-
Reconstitution:
-
Evaporate the solvent to dryness and reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent for analysis (e.g., acetonitrile/water mixture).[4]
-
-
Analysis:
Data Presentation for Water Samples
| Method | Analyte | Matrix | Recovery (%) | LOD/LOQ | Analytical Technique | Reference |
| SPE | This compound | Groundwater | - | LOQ: 0.05 µg/L | HPLC-DAD | [5] |
| SPE | This compound | Surface Water | - | LOD: 0.02 ppb | HPLC-UV | [4] |
| LLE | This compound | Lake Water & Wastewater | 87-116 | LOD: 0.30-1.6 ng/mL, LOQ: 1.0-5.3 ng/mL | GC-MS | [7] |
Extraction of this compound from Soil Samples
For soil samples, methods such as solvent extraction and the QuEChERS approach are effective.
Solvent Extraction Protocol for Soil Samples
This protocol involves the extraction of this compound from soil using an organic solvent with mechanical agitation.
Experimental Protocol:
-
Sample Preparation:
-
Extraction:
-
Centrifugation and Filtration:
-
Concentration and Reconstitution (if necessary):
-
If the expected concentration of this compound is low, the extract can be concentrated by evaporating the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
-
Analysis:
QuEChERS Protocol for Soil Samples
The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps.
Experimental Protocol:
-
Sample Preparation and Hydration:
-
Extraction:
-
Salting Out:
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Final Extract Preparation:
-
Filter the purified supernatant through a 0.2 µm syringe filter directly into an autosampler vial for analysis.[9]
-
-
Analysis:
-
Analyze the final extract using LC-MS/MS or GC-MS.[9]
-
Data Presentation for Soil Samples
| Method | Analyte | Matrix | Recovery (%) | LOD/LOQ | Analytical Technique | Reference |
| Solvent Extraction | This compound & Metabolites | Soil | - | LOQ: < 10 ppb | LC-MS/MS | [10] |
| QuEChERS | Multiclass Pesticides | Soil | 70-120 | LOD: < 7.6 µg/kg | GC-MS | |
| Solvent Extraction | This compound | Sediment | 73-91 | - | HPLC-UV | [12] |
Visualizations
Experimental Workflow Diagrams
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. cdpr.ca.gov [cdpr.ca.gov]
- 3. elgalabwater.com [elgalabwater.com]
- 4. Liquid chromatographic determination of the fungicide this compound in surface water, using on-line preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Simultaneous determination of this compound, procymidone, and chlorflurenol in lake water and wastewater matrices by GC-MS after multivariate optimization of binary dispersive liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 11. unitedchem.com [unitedchem.com]
- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Application Notes and Protocols for Iprodione Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Iprodione analytical standards and reference materials. This document is intended to support researchers, scientists, and professionals in drug development and food safety analysis in achieving accurate and reproducible results.
Introduction to this compound
This compound is a dicarboximide contact fungicide used to control a wide range of fungal diseases on various crops, including fruits, vegetables, and ornamental plants.[1] It functions by inhibiting the germination of fungal spores and the growth of fungal mycelium.[2][3] The primary mechanism of action involves the inhibition of MAP/Histidine-Kinase in osmotic signal transduction.[1]
This compound Analytical Standards and Reference Materials
High-purity this compound analytical standards are essential for accurate quantification and identification in various matrices. These standards are typically available as neat powders or in solution with certified concentrations.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for selecting appropriate analytical techniques and solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 36734-19-7 | [1][4] |
| Molecular Formula | C₁₃H₁₃Cl₂N₃O₃ | [4] |
| Molecular Weight | 330.17 g/mol | [1][4] |
| Appearance | Colorless, odorless crystals | [1] |
| Melting Point | 136 °C | [1] |
| Water Solubility | 13 mg/L at 20 °C | [1] |
| Solubility in Organic Solvents | Very soluble in ethanol, methanol, acetonitrile, toluene, benzene, acetone, and dimethylformamide. | [1] |
| Vapor Pressure | <0.133 mPa at 20 °C | [1] |
| LogP (Octanol-Water Partition Coefficient) | 3.1004 at 20 °C | [1] |
Suppliers of this compound Analytical Standards
A list of reputable suppliers for this compound analytical standards is provided in Table 2. It is recommended to obtain a Certificate of Analysis (CoA) with each standard to ensure purity and concentration accuracy.
Table 2: Selected Suppliers of this compound Analytical Standards
| Supplier | Product Name/Type | Purity/Concentration |
| Sigma-Aldrich | This compound PESTANAL®, analytical standard | Analytical Standard Grade |
| Sigma-Aldrich | This compound, certified reference material, TraceCERT® | Certified Reference Material |
| LGC Standards | This compound | Reference Material |
| HPC Standards GmbH | This compound | High-purity reference material |
| Santa Cruz Biotechnology | This compound | Research Grade |
| AccuStandard | This compound | Certified Reference Material |
| MedchemExpress | This compound (Standard) | Standard Grade |
Experimental Protocols
This section provides detailed protocols for the analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis
HPLC is a robust and widely used technique for the determination of this compound residues.
Table 3: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Column | Newcrom B, 4.6 x 150 mm, 5 µm | Spherisorb ODS2, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile / Water (50/50, v/v) with 0.1% Formic Acid | Acetonitrile / Water (60/40, v/v) |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | UV at 280 nm | Not Specified |
| Injection Volume | Not Specified | Not Specified |
| Reference | [4] | [5] |
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 5.0 µg/mL.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from food matrices.[6][7][8]
-
Homogenization: Homogenize a representative 10-15 g sample of the fruit or vegetable.[9]
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Transfer it to a d-SPE tube containing a sorbent (e.g., PSA, C18, GCB).
-
Vortex for 30 seconds.
-
Centrifuge for 5 minutes.
-
-
Analysis: The final extract is ready for HPLC or GC analysis.
Gas Chromatography (GC) Method for this compound Analysis
GC coupled with mass spectrometry (MS) or an electron capture detector (ECD) is another powerful technique for this compound analysis.
Table 4: GC-MS Method Parameters for this compound Analysis
| Parameter | Method 1 |
| Column | 20 m x 0.18 mm x 0.14 µm |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Injection | 1 µL splitless at 250°C |
| Oven Program | 40°C (1 min), then 40°/min to 120°C, then 20°/min to 320°C |
| MS Ionization | Electron Ionization (EI) at 70eV |
| Source Temperature | 225°C |
| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |
| Reference | [10] |
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Loading: Pass the water sample through the conditioned cartridge.
-
Washing: Wash the cartridge with water to remove interferences.
-
Elution: Elute the retained this compound with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of solvent for GC analysis.
Signaling Pathway and Experimental Workflows
Visual representations of the mechanism of action and experimental workflows can aid in understanding and implementation.
This compound's Mechanism of Action: Inhibition of Osmotic Signal Transduction
This compound's fungicidal activity is attributed to its interference with the high-osmolarity glycerol (HOG) signaling pathway in fungi, which is a MAP kinase pathway responsible for adaptation to osmotic stress.
Caption: this compound inhibits the MAP/Histidine-Kinase in the osmotic signal transduction pathway.
Experimental Workflow for this compound Residue Analysis
The following diagram illustrates a typical workflow for the analysis of this compound residues in food samples.
Caption: A typical workflow for the analysis of this compound residues in food samples.
Method Validation
It is crucial to validate the analytical method to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
For detailed guidance on method validation, refer to relevant international guidelines such as those from the ICH (International Council for Harmonisation) or AOAC International.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. This compound | C13H13Cl2N3O3 | CID 37517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HPLC Determination of this compound on Newcrom B Column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. scispec.co.th [scispec.co.th]
- 8. food-safety.com [food-safety.com]
- 9. hpst.cz [hpst.cz]
- 10. gcms.cz [gcms.cz]
Troubleshooting & Optimization
Technical Support Center: Overcoming Iprodione Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of Iprodione in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution degrading so quickly?
A1: this compound is known to be unstable in aqueous solutions, primarily due to hydrolysis. The rate of degradation is significantly influenced by the pH of the solution. It is particularly unstable in alkaline (basic) conditions and relatively more stable in acidic to neutral media.[1][2] Other factors that can accelerate degradation include exposure to UV light and elevated temperatures.[1][3]
Q2: What are the main degradation products of this compound in water?
A2: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This process leads to the formation of several breakdown products. The most commonly reported major degradation products are N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine and eventually 3,5-dichloroaniline (3,5-DCA).[1][4][5]
Q3: How can I prepare a stable aqueous stock solution of this compound?
A3: To prepare a more stable stock solution, it is recommended to dissolve this compound in a suitable organic solvent first, such as acetone, ethanol, or methanol, before diluting it with an aqueous buffer.[3] The aqueous buffer should be acidic to neutral (pH 5-7) to minimize hydrolysis.[1] Prepare fresh solutions for each experiment and avoid long-term storage of aqueous dilutions.
Q4: What are the optimal storage conditions for aqueous this compound solutions?
A4: Aqueous solutions of this compound should be stored at low temperatures (e.g., 4°C) and protected from light to minimize degradation.[1] However, even under these conditions, degradation will occur. For critical experiments, it is always best to use freshly prepared solutions.
Q5: Can I use tap water to prepare my this compound solutions?
A5: It is not recommended to use tap water. Tap water can have a variable and often slightly alkaline pH, which can accelerate the degradation of this compound.[6] Additionally, the presence of dissolved minerals and organic matter can potentially interact with the compound.[6] Always use purified, deionized water and buffer it to the desired pH.
Troubleshooting Guides
Issue 1: Inconsistent experimental results with this compound.
-
Possible Cause 1: Solution Degradation.
-
Troubleshooting Step: Prepare fresh this compound solutions for each replicate or time point from a recently prepared stock.
-
Verification: Analyze the concentration of your this compound solution at the beginning and end of your experiment using a validated analytical method like HPLC to quantify the extent of degradation.[7]
-
-
Possible Cause 2: pH shift during the experiment.
-
Troubleshooting Step: Monitor the pH of your experimental system throughout the duration of the experiment. Use a buffered solution to maintain a stable pH.
-
Verification: Measure the pH at the start and end of the experiment. If a significant shift is observed, a buffer with a higher buffering capacity may be required.
-
Issue 2: Precipitation observed in the aqueous this compound solution.
-
Possible Cause 1: Low aqueous solubility.
-
Troubleshooting Step: this compound has low water solubility (13 mg/L at 20°C).[3] Ensure you are not exceeding this limit in your final aqueous solution. Using a co-solvent might be necessary for higher concentrations.
-
Verification: Visually inspect the solution for any particulate matter. If precipitation is observed, try preparing a more dilute solution or increasing the proportion of the organic co-solvent.
-
-
Possible Cause 2: Formation of insoluble degradation products.
-
Troubleshooting Step: The degradation products of this compound may have different solubility profiles.
-
Verification: Analyze the precipitate, if possible, to identify its composition. This can help in understanding the degradation pathway in your specific experimental setup.
-
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on environmental factors. The following tables summarize the reported half-life of this compound under different conditions.
Table 1: Effect of pH on this compound Half-Life in Aqueous Solutions
| pH | Half-Life (DT50) | Reference |
| 5 | 67 days (under aqueous photolysis conditions) | [1] |
| 7 | 1-7 days | [1] |
| 9 | < 1 hour | [1] |
Table 2: Effect of Temperature on this compound Half-Life
| Temperature | Half-Life | Reference |
| 50°F (10°C) | 39 days | |
| 68°F (20°C) | 8.6 days | |
| 86°F (30°C) | 4.4 days |
Experimental Protocols
Protocol: Determination of this compound Stability in an Aqueous Buffer
This protocol outlines a general method to assess the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve it in a suitable organic solvent (e.g., HPLC-grade acetonitrile or methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
-
Preparation of Aqueous Working Solutions:
-
Prepare the aqueous buffer of interest (e.g., phosphate buffer at pH 5, 7, and 9).
-
Spike a known volume of the this compound stock solution into a larger volume of each buffer to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.
-
-
Incubation:
-
Divide each working solution into several amber vials to protect from light.
-
Incubate the vials at a constant temperature (e.g., 25°C).
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw a sample from one vial for each pH condition.
-
Analyze the concentration of this compound in each sample by HPLC. A typical HPLC method would involve a C18 column with a mobile phase of acetonitrile and water.[7] Detection is often performed at 220 nm.[8]
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH condition.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t₁/₂) of this compound at each pH.
-
Visualizations
Caption: Chemical degradation pathway of this compound in aqueous solutions.
Caption: Troubleshooting workflow for inconsistent this compound experimental results.
References
- 1. This compound | C13H13Cl2N3O3 | CID 37517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability study of this compound in alkaline media in the presence of humic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of this compound by a soil Arthrobacter-like strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. extension.purdue.edu [extension.purdue.edu]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Irodione Concentration for Effective Fungal Inhibition
Welcome to the technical support center for optimizing iprodione concentration in your fungal inhibition experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound against fungi?
A1: this compound is a dicarboximide fungicide that acts as a contact fungicide with both protective and curative properties.[1][2][3] Its primary mode of action is the inhibition of the MAP/Histidine-Kinase in osmotic signal transduction pathways in fungi.[1] This disruption interferes with critical cellular processes such as spore germination and mycelial growth.[2][3][4] Specifically, it can inhibit the synthesis of RNA and proteins, which are essential for fungal growth and reproduction.[2]
Q2: What are the typical effective concentrations of this compound?
A2: The effective concentration of this compound varies significantly depending on the target fungal species. For example, it can completely inhibit the mycelial growth of Sclerotinia sclerotiorum at a concentration of 3 µM, with EC50 values of 0.6 µM in liquid media and 0.9 µM in solid media.[5] For Botrytis cinerea, concentrations between 1.5 µM and 50 µM have been shown to inhibit growth.[5] However, for some fungi like Microdochium nivale, the mean EC50 value can be as high as 193.031 µg/ml, indicating ineffectiveness in some cases.[6]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is slightly soluble in water (13 mg/L at 20°C) but is soluble in various organic solvents such as DMSO, ethanol, methanol, and acetone.[7] For in vitro experiments, a common solvent is DMSO.[5] To prepare a stock solution, dissolve this compound in a suitable solvent to a high concentration (e.g., 100 mg/mL in DMSO, which may require ultrasonic treatment).[5] It is recommended to prepare fresh working solutions for each experiment to ensure stability and efficacy.[5]
Q4: Is this compound stable in solution?
A4: this compound's stability is influenced by pH. It is relatively stable in acidic media but decomposes in alkaline conditions.[4] The half-life in soil can range from less than 7 to over 60 days.[7] For experimental purposes, it is best to use freshly prepared solutions.[5] If storing stock solutions, ensure they are kept in appropriate conditions as specified by the manufacturer.
Troubleshooting Guide
Issue 1: I am not observing any fungal inhibition, or the effect is minimal.
-
Possible Cause 1: Incorrect Concentration. The concentration of this compound may be too low for the specific fungal species you are testing.
-
Solution: Conduct a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) and EC50 value for your target fungus. Start with a wide range of concentrations based on literature values for similar species.
-
-
Possible Cause 2: Fungal Resistance. The fungal strain you are working with may have developed resistance to dicarboximide fungicides like this compound.[1][8]
-
Solution: Test a different class of fungicide with an alternative mode of action.[8] It is also good practice to source susceptible reference strains for comparison.
-
-
Possible Cause 3: Improper Solution Preparation or Storage. this compound may have degraded due to improper storage or preparation in an alkaline buffer.[4]
Issue 2: I am seeing inconsistent results between experiments.
-
Possible Cause 1: Inconsistent Inoculum Size. Variation in the initial number of fungal spores or mycelial fragments can lead to variability in inhibition.
-
Solution: Standardize your inoculum preparation. Use a hemocytometer or spectrophotometer to ensure a consistent starting concentration of fungal material in each experiment.
-
-
Possible Cause 2: Variability in Experimental Conditions. Minor differences in incubation time, temperature, or media composition can affect fungal growth and fungicide efficacy.
-
Solution: Maintain strict consistency in all experimental parameters. Document all conditions meticulously for each experiment.
-
Issue 3: I am observing precipitation of this compound in my culture medium.
-
Possible Cause: Low Solubility. this compound has low water solubility.[7] Adding a high concentration of a DMSO stock solution directly to an aqueous medium can cause it to precipitate.
-
Solution: When preparing your working concentrations, perform serial dilutions. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and does not affect fungal growth on its own. A solvent control group is essential.
-
Data Presentation
Table 1: Effective Concentrations of this compound Against Various Fungi
| Fungal Species | Effective Concentration | Medium | Notes | Reference |
| Sclerotinia sclerotiorum | 3 µM (complete inhibition) | Liquid & Solid | EC50 values of 0.6 µM (liquid) and 0.9 µM (solid) | [5] |
| Botrytis cinerea | 1.5 - 50 µM | Not specified | Inhibits growth | [5] |
| Microdochium nivale | Mean EC50: 193.031 µg/ml | Potato Dextrose Agar | Indicates ineffectiveness | [6] |
| Alternaria solani | EC50: 0.40 - 0.80 mg/L | Not specified | High toxicity observed | [10] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[11][12]
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
-
Preparation of Fungal Inoculum:
-
Culture the target fungus on an appropriate agar medium.
-
Harvest spores or mycelial fragments and suspend them in sterile saline or culture broth.
-
Adjust the inoculum concentration to a standardized level (e.g., 1 x 10^6 to 5 x 10^6 cells/mL) using a hemocytometer or by measuring optical density.[12]
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, add 100 µL of sterile fungal culture broth to each well.
-
In the first well of a row, add a specific volume of the this compound stock solution to achieve the highest desired concentration.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a positive control (fungus with no this compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the fungus for 24-72 hours, depending on the growth rate.[13]
-
-
Determining the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.[13]
-
Visualizations
Caption: Experimental workflow for determining the MIC of this compound.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. How this compound Effectively Protects Crops from Fungal Diseases [jindunchemical.com]
- 4. This compound | C13H13Cl2N3O3 | CID 37517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 8. envirobiochem.co.za [envirobiochem.co.za]
- 9. gardennurseryproducts.com.au [gardennurseryproducts.com.au]
- 10. researchgate.net [researchgate.net]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Iprodione Efficacy in Field Trials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor efficacy with Iprodione in field trials.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues that can lead to reduced this compound performance.
Question: My this compound treatment is not providing the expected level of disease control. What are the potential causes and how can I troubleshoot this?
Answer:
Poor efficacy of this compound in field trials can stem from several factors, ranging from application errors to the development of fungicide resistance. Follow this step-by-step guide to diagnose the issue:
Step 1: Review Application Protocol and Environmental Conditions
The first step is to ensure that the application of this compound was performed correctly and under suitable environmental conditions.
-
Application Rate and Timing: Was the correct dosage used as per the protocol?[1][2] Was the application timed appropriately for the target disease, considering its life cycle?[1][3] Fungicides are often most effective when applied preventatively.[1]
-
Spray Coverage: Was the spray volume adequate to ensure thorough coverage of the plant tissue?[1][3] this compound is a contact fungicide, meaning direct contact with the fungus is crucial for its efficacy.[1]
-
Weather Conditions: Was there rainfall shortly after application? A rain-free period is necessary for the fungicide to dry and adhere to the plant surface.[1] High temperatures can also accelerate the degradation of this compound.[4][5]
-
Tank Mixing: Was this compound tank-mixed with other pesticides? Incompatibility can lead to reduced efficacy.[6]
Step 2: Evaluate Environmental and Soil Factors
Environmental and soil conditions can significantly impact the persistence and availability of this compound.
-
Temperature: High temperatures can lead to rapid degradation of this compound.[4][5]
-
Soil pH and Type: this compound's half-life in soil is influenced by pH and soil composition.[7][8] It degrades faster in alkaline soils.[8][9]
-
Microbial Degradation: Soils with a history of dicarboximide fungicide use may harbor microbes that can rapidly degrade this compound.[7]
Step 3: Investigate the Possibility of Fungicide Resistance
If application and environmental factors are ruled out, the next step is to investigate the possibility of fungicide resistance in the target pathogen population.[6][10]
-
Collect Samples: Collect isolates of the target fungus from both treated and untreated areas of the field.
-
Conduct In Vitro Resistance Assay: Perform a laboratory assay to determine the sensitivity of the fungal isolates to this compound.
Experimental Protocol: In Vitro Fungicide Resistance Assay
This protocol outlines a method to assess the sensitivity of a fungal isolate to this compound.
Objective: To determine the effective concentration (EC₅₀) of this compound that inhibits 50% of the mycelial growth of a fungal isolate.
Materials:
-
Pure culture of the fungal isolate
-
Potato Dextrose Agar (PDA)
-
Technical grade this compound
-
Sterile distilled water
-
Sterile petri dishes (90 mm)
-
Ethanol (for sterilizing this compound stock)
-
Micropipettes and sterile tips
-
Incubator
Methodology:
-
Prepare this compound Stock Solution: Dissolve technical grade this compound in a small amount of ethanol and then dilute with sterile distilled water to create a concentrated stock solution (e.g., 10,000 ppm).
-
Prepare Amended Media: Autoclave PDA and cool to 50-55°C. Add the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 ppm). Pour the amended media into sterile petri dishes.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the fungal isolate onto the center of each PDA plate (both amended and non-amended controls).
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.
-
Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the colony on the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each this compound concentration compared to the control. Determine the EC₅₀ value by plotting the inhibition percentage against the log of the this compound concentration and performing a probit or logistic regression analysis.
Interpretation of Results:
-
Sensitive: Isolates with a low EC₅₀ value are considered sensitive to this compound.
-
Resistant: Isolates with a significantly higher EC₅₀ value compared to a known sensitive baseline isolate are considered resistant.
Data Summary Tables
Table 1: Factors Influencing this compound Efficacy
| Factor | Influence on Efficacy | Source |
| Application Timing | Preventative applications are generally more effective. | [1] |
| Spray Coverage | Thorough coverage is critical as it is a contact fungicide. | [1] |
| Rainfall | Rainfall soon after application can wash off the product. | [1] |
| Temperature | High temperatures accelerate degradation. | [4][5] |
| Soil pH | Degrades faster in alkaline soils. | [8][9] |
| Soil Organic Matter | Higher organic matter can increase sorption, potentially reducing availability. | |
| Microbial Activity | Enhanced microbial degradation can occur in soils with a history of use. | [7] |
| Fungicide Resistance | Pathogen populations can develop resistance, rendering the fungicide ineffective. | [6][10] |
Table 2: Half-life of this compound under Various Conditions
| Condition | Half-life | Source |
| Soil (General) | <7 to >60 days (representative: 14 days) | [7] |
| Soil (Acclimated) | As low as 2 days | [8] |
| Aqueous (pH 7, 25°C) | 1.1 days | [8] |
| Aqueous (pH 9, 25°C) | 0.015 days | [8] |
| Creeping Bentgrass Foliage (10°C) | 51.2 days | [4] |
| Creeping Bentgrass Foliage (20°C) | 7.8 days | [4] |
| Creeping Bentgrass Foliage (30°C) | 4.0 days | [4] |
Visualizations
Caption: Troubleshooting workflow for poor this compound efficacy.
Caption: Simplified this compound mode of action and resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
A1: this compound is a dicarboximide contact fungicide.[7] It works by inhibiting the germination of fungal spores and the growth of the fungal mycelium (the vegetative part of the fungus).[1][7] Specifically, it is classified under FRAC Group 2, which targets the MAP/Histidine-Kinase in osmotic signal transduction.[6]
Q2: To which fungal diseases is this compound typically effective against?
A2: this compound has a broad spectrum of activity and is used to control various fungal diseases, including those caused by Botrytis, Sclerotinia, Alternaria, Rhizoctonia, and Monilinia species.[6] It is commonly used on crops such as stone fruits, almonds, lettuce, and ornamentals.[6]
Q3: Can this compound be used in a resistance management program?
A3: Yes, this compound's unique mode of action (FRAC Group 2) makes it a valuable tool for fungicide resistance management when rotated or tank-mixed with fungicides from different FRAC groups.[6] However, resistance to this compound has been reported in several fungal pathogens, so it is crucial to follow resistance management strategies.[6]
Q4: How does temperature affect the performance of this compound?
A4: Higher temperatures can significantly reduce the persistence of this compound on plant surfaces due to accelerated degradation.[4][5] For example, the half-life of this compound on creeping bentgrass foliage can decrease from over 50 days at 10°C to just 4 days at 30°C.[4]
Q5: What should I do if I suspect this compound resistance?
A5: If you suspect this compound resistance, it is important to first rule out other factors such as application errors and unfavorable environmental conditions. If resistance is still suspected, you should collect fungal isolates for laboratory testing to confirm the resistance profile. If resistance is confirmed, you will need to implement a resistance management plan that includes rotating to fungicides with different modes of action.
References
- 1. farmprogress.com [farmprogress.com]
- 2. gcrec.ifas.ufl.edu [gcrec.ifas.ufl.edu]
- 3. Crop Protection Network [cropprotectionnetwork.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 8. echemi.com [echemi.com]
- 9. This compound | C13H13Cl2N3O3 | CID 37517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. groundcover.grdc.com.au [groundcover.grdc.com.au]
Technical Support Center: Iprodione Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the analysis of Iprodione using mass spectrometry.
Troubleshooting Guides
Issue: High Background Noise in this compound Analysis
High background noise can significantly impact the sensitivity and accuracy of your this compound analysis.[1][2] This guide provides a step-by-step approach to identifying and resolving the source of the noise.
Troubleshooting Workflow for High Background Noise
Q1: My baseline is noisy. What should I check first?
A1: The first step is to check your solvents and mobile phase. Poor quality or contaminated solvents are a common source of high background noise.[1][3]
-
Are you using LC-MS grade solvents? Solvents of lower purity can introduce a variety of contaminants.[2]
-
Are your mobile phases freshly prepared? Mobile phase additives can degrade over time, and microbial growth can occur in aqueous mobile phases.[1] It is recommended to prepare fresh mobile phases daily.[4]
-
Are the solvent bottles clean? Use dedicated solvent bottles for LC-MS and avoid washing them with detergents, which can leave residues.[2]
If you suspect an issue with your solvents, replace them with fresh, high-purity alternatives and re-run your analysis.
Q2: I've confirmed my solvents are good, but the noise persists. What's the next step?
A2: The next step is to check for system contamination. This can arise from the buildup of residues from previous samples, salts from buffers, or bleed from the LC column.[1][5]
-
Perform Blank Injections: Inject a solvent blank (the same solvent as your mobile phase) and observe the baseline. If the background noise is still high, the contamination is likely within the LC-MS system itself.
-
System Flushing: Flush the entire LC system, including the injector and column, with a strong solvent mixture (e.g., isopropanol/water) to remove contaminants.
-
Ion Source Cleaning: The ion source is prone to contamination, which can lead to a significant increase in background noise.[6] Follow the manufacturer's instructions to clean the ion source components, such as the capillary and cone.[6][7]
Q3: My system is clean, but my samples still show high background. What should I consider now?
A3: If the background noise is specific to your sample injections, it is likely due to the sample matrix. Complex matrices can introduce a multitude of interfering compounds.[6]
-
Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of this compound, a phenomenon known as the matrix effect.[8][9][10] This can obscure the signal of interest and contribute to background noise.
-
Sample Cleanup: The most effective way to address matrix effects is through robust sample preparation. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for cleaning up complex food and environmental samples for pesticide analysis.[11][12][13] For particularly complex matrices like spices, further optimization of the QuEChERS cleanup step may be necessary.[14][15]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[4][8][16] However, this will also reduce the concentration of this compound, so this approach is best suited for high-sensitivity instruments.[4]
Q4: I've improved my sample cleanup, but the signal-to-noise ratio is still not optimal. Are there any instrument parameters I can adjust?
A4: Yes, optimizing your mass spectrometer's parameters can help improve the signal-to-noise ratio (SNR).[17][18][19][20]
-
Cone Voltage/Fragmentor Voltage: Adjusting the cone or fragmentor voltage can impact in-source fragmentation.[9] In-source fragmentation can be a source of background ions but can also be optimized to enhance the signal of a specific fragment ion.[8][10][21]
-
Cone Gas Flow: Optimizing the cone gas flow can help to desolvate the ions more effectively and reduce the formation of solvent clusters, which can contribute to background noise.
-
Collision Energy: In tandem mass spectrometry (MS/MS), optimizing the collision energy for your specific MRM transitions is crucial for maximizing the signal of your product ions relative to the noise.[4]
Frequently Asked Questions (FAQs)
Q1: What is the QuEChERS method and what is a typical protocol?
A1: QuEChERS is a sample preparation technique that involves an acetonitrile extraction followed by a cleanup step called dispersive solid-phase extraction (dSPE).[12] It is highly effective at removing many matrix components from food samples prior to pesticide analysis.[13][22][23]
QuEChERS Experimental Workflow
Detailed Experimental Protocol for QuEChERS (adapted for food matrices): [12][14][22]
-
Sample Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.[14]
-
Extraction: Add 10 mL of acetonitrile to the tube. If using an internal standard, it should be added at this stage.
-
First Shaking: Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add a mixture of salts, commonly magnesium sulfate and sodium chloride, to induce phase separation.
-
Second Shaking: Immediately after adding the salts, shake the tube for 1 minute.
-
First Centrifugation: Centrifuge the tube at a sufficient speed to separate the organic and aqueous layers.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing magnesium sulfate and primary secondary amine (PSA) sorbent. Depending on the matrix, other sorbents like C18 or graphitized carbon black (GCB) may be included to remove fats or pigments, respectively.
-
Third Shaking: Shake the dSPE tube for 30 seconds.
-
Second Centrifugation: Centrifuge the dSPE tube.
-
Final Extract: The resulting supernatant is the final extract, which can be diluted if necessary and is ready for LC-MS/MS analysis.
Q2: What are common this compound adducts in mass spectrometry?
A2: In soft ionization techniques like electrospray ionization (ESI), this compound can form adducts with various ions present in the mobile phase or from the sample matrix.[21][24] Recognizing these adducts is crucial for correct data interpretation. The molecular weight of this compound is 330.1 g/mol .
Table 1: Potential this compound Adducts in ESI-MS
| Adduct Ion | Formula | Mass Difference (Da) | Expected m/z (Positive Mode) |
| Protonated | [M+H]⁺ | +1.0078 | 331.1 |
| Sodiated | [M+Na]⁺ | +22.9898 | 353.1 |
| Ammoniated | [M+NH₄]⁺ | +18.0344 | 348.1 |
| Potassiated | [M+K]⁺ | +38.9637 | 369.1 |
| Acetonitrile Adduct | [M+CH₃CN+H]⁺ | +42.0343 | 372.1 |
Note: The exact m/z will depend on the isotopic distribution of the elements in this compound.
Q3: What are some recommended LC-MS/MS parameters for this compound analysis?
A3: The optimal parameters will vary depending on the specific instrument and column used. However, the following table provides a good starting point for method development.[5][25][26]
Table 2: Recommended Starting LC-MS/MS Parameters for this compound
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 5 µL |
| Column Temperature | 30 - 40 °C |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Gas Temperature | 200 - 350 °C |
| Gas Flow | 8 - 12 L/min |
| Nebulizer Pressure | 35 - 45 psi |
| MRM Transitions | Precursor Ion (m/z): 331.1. Product Ions: To be optimized (e.g., 245.0, 288.0)[11] |
| Collision Energy | To be optimized for each transition |
Q4: How can I quantify and mitigate matrix effects?
A4: Matrix effects can be quantified by comparing the response of an analyte in a pure solvent standard to the response of the analyte spiked into a blank matrix extract at the same concentration.[8] A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.
Table 3: Strategies to Mitigate Matrix Effects
| Strategy | Description | Advantages | Disadvantages |
| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix extract that is free of the analyte.[6][9] | Compensates for signal suppression or enhancement.[9] | Requires a representative blank matrix, which may not always be available.[8] |
| Isotope-Labeled Internal Standards | Use a stable isotope-labeled version of this compound as an internal standard. | Highly effective as it co-elutes and experiences similar matrix effects. | Can be expensive and may not be commercially available for all analytes. |
| Sample Dilution | Dilute the final extract with the mobile phase.[16] | Simple and can be effective in reducing the concentration of interfering compounds.[8][16] | Reduces the analyte concentration, potentially compromising sensitivity.[4] |
| Improved Sample Cleanup | Employ more rigorous cleanup methods (e.g., different dSPE sorbents).[15] | Directly removes interfering matrix components. | May increase sample preparation time and cost; potential for analyte loss.[6] |
| Chromatographic Separation | Optimize the LC method to separate this compound from co-eluting matrix components.[4] | Can resolve interferences without altering the sample. | May require longer run times or method redevelopment. |
Q5: What are the key findings of comparative studies on this compound analysis methods?
A5: A recent study compared a multi-residue method (Method No. 2) with an individual test method (Method No. 22) for the analysis of this compound in various agricultural products using LC-MS/MS.[11][27] Both methods, which utilize the QuEChERS sample preparation approach, demonstrated high specificity and good linearity.[11][27]
Table 4: Comparison of Two LC-MS/MS Methods for this compound Analysis in Vegetables [11][27]
| Parameter | Method No. 2 (Multi-Residue) | Method No. 22 (Individual Test) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | < 0.01 mg/kg | < 0.01 mg/kg |
| Recovery Rate | Met validation criteria | Slightly better than Method No. 2 |
| Repeatability (RSD) | Met validation criteria | Met validation criteria |
The study concluded that for vegetable samples, the multi-residue method was validated for quantifying this compound, making it suitable for high-throughput field inspections.[11][27] However, for some matrices like mandarin, the individual test method showed better performance.[11][27] This highlights the importance of method validation for each specific matrix.
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Background level/Noise level is too high (LCMS) | FAQ - Frequently Asked Questions : SHIMADZU (Shimadzu Corporation) [faq.an.shimadzu.co.jp]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model [mdpi.com]
- 10. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Pesticide Residues in four Major Spices using UPLC-MS/MS and Optimized QuEChERS Sample Preparation Workflow – Oriental Journal of Chemistry [orientjchem.org]
- 15. Pesticide Analysis in Turmeric by LC/MS/MS & GC/MS/MS [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Tips to Improve Your SNR - ADSANTEC [adsantec.com]
- 19. support.izon.com [support.izon.com]
- 20. vivosonic.com [vivosonic.com]
- 21. support.waters.com [support.waters.com]
- 22. gcms.labrulez.com [gcms.labrulez.com]
- 23. m.youtube.com [m.youtube.com]
- 24. acdlabs.com [acdlabs.com]
- 25. agilent.com [agilent.com]
- 26. lcms.cz [lcms.cz]
- 27. Comparative evaluation of QuEChERS method with LC-MS/MS for three pesticides; novaluron, dimethomorph, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Iprodione Extraction from Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Iprodione from various complex matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the extraction of this compound, offering targeted solutions to improve recovery and analytical accuracy.
Issue 1: Low Recovery of this compound Using QuEChERS
Q1: My this compound recovery is consistently low when using the QuEChERS method on vegetable samples. What are the potential causes and solutions?
A1: Low recovery of this compound in QuEChERS is a common issue that can stem from several factors throughout the analytical workflow. Here’s a troubleshooting checklist:
-
Inadequate Homogenization: Ensure your sample is thoroughly homogenized to a uniform consistency before extraction. For solid samples, fine grinding is essential to ensure the subsample is representative.[1][2]
-
Insufficient Shaking/Vortexing: Vigorous and immediate shaking after the addition of acetonitrile and extraction salts is crucial.[2][3] Using a mechanical shaker can provide more consistent results than manual shaking.[4] Incomplete phase separation can occur if salt agglomerates form, leading to poor recovery.[4]
-
Matrix pH: this compound stability can be pH-dependent. The use of buffered QuEChERS methods (e.g., AOAC 2007.01 with acetate buffer or EN 15662 with citrate buffer) helps to stabilize pH-sensitive pesticides.[3][5]
-
Strong Matrix-Analyte Interactions: In complex matrices, this compound can have strong interactions with matrix components. Increasing the extraction time or considering an alternative extraction solvent may be necessary, but this would require re-validation of the method.[3]
-
Cleanup Step Issues: For complex matrices, a dispersive solid-phase extraction (d-SPE) cleanup step is often necessary to remove interferences. However, the choice of sorbent is critical. For example, Graphitized Carbon Black (GCB) can remove planar analytes like this compound, so its use should be minimized or avoided if possible.[5]
Issue 2: Significant Matrix Effects in LC-MS/MS Analysis
Q2: I am observing significant signal suppression for this compound in my LC-MS/MS analysis of fruit extracts. How can I mitigate these matrix effects?
A2: Matrix effects, particularly ion suppression in electrospray ionization (ESI), are a major challenge in LC-MS/MS analysis of complex samples.[6][7][8] Here are several strategies to reduce or compensate for these effects:
-
Sample Dilution: A simple and often effective approach is to dilute the final extract.[6][7] This reduces the concentration of co-eluting matrix components that cause ion suppression.
-
Optimized Cleanup: A robust cleanup step is essential. For fruit matrices, which can contain sugars and organic acids, a d-SPE cleanup with Primary Secondary Amine (PSA) is commonly used. For matrices with fats and pigments, C18 and GCB might be considered, respectively, though caution is advised with GCB for planar pesticides.
-
Chromatographic Separation: Improving the chromatographic separation to resolve this compound from interfering matrix components can significantly reduce matrix effects.[6][7] This can be achieved by optimizing the mobile phase gradient, changing the column chemistry, or using a narrower bore column for better resolution.[9]
-
Matrix-Matched Calibration: To compensate for matrix effects that cannot be eliminated, use matrix-matched calibration standards.[6] This involves preparing calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples.
-
Internal Standards: The use of a suitable internal standard, ideally a stable isotope-labeled version of this compound, can help to correct for both matrix effects and variations in extraction recovery.
Issue 3: Poor Reproducibility and High RSD Values
Q3: My replicate analyses of this compound in soil samples show high variability (high %RSD). What can I do to improve precision?
A3: High relative standard deviation (RSD) indicates a lack of reproducibility in your method. Here are key areas to focus on for improvement:
-
Consistent Sample Preparation: Soil is a highly heterogeneous matrix.[10] Ensure that the soil sample is dried, sieved to remove large particles, and thoroughly mixed before taking an analytical portion. For dry soil samples, a hydration step (adding water and allowing it to sit) before adding the extraction solvent is critical for consistent extraction.[4]
-
Standardized Extraction Procedure: Every step of the extraction process, from solvent addition to shaking time and speed, should be standardized.[4] Automated or mechanical shakers are recommended over manual shaking to ensure consistency between samples.[4]
-
Accurate Pipetting: Use calibrated pipettes for all solvent and standard additions to minimize volume errors.
-
Effective d-SPE Cleanup: During the d-SPE step, ensure the sorbent is well-mixed with the extract and that centrifugation effectively separates the sorbent from the supernatant.
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data for this compound extraction from various studies, providing a comparison of different methods and matrices.
Table 1: this compound Recovery and Precision using QuEChERS Method
| Matrix | Spiking Level | Recovery (%) | RSD (%) | Reference |
| Strawberry | 100 ppb | 82.5 | N/A | [1] |
| Soybean | 100 ppb | 77.5 | N/A | [1] |
| Apple | 100 ppb | 58.4 | N/A | [1] |
| Soil | LOQ, 10xLOQ, 100xLOQ | 65-116 | ≤17 | [10][11] |
| Tomato | N/A | Good | < 9.8 | [12] |
| Persimmon | 0.1 µg/kg | 89.2-103.1 | 4.1-10.2 | [13] |
Table 2: this compound Recovery using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)
| Method | Matrix | Spiking Level | Recovery (%) | RSD (%) | Reference |
| LLE | Kiwi Fruit | N/A | 75.6-127.1 | N/A | [14] |
| LLE | Field Sediment | 20.0 - 100 ppb | 73-91 | N/A | [15] |
| SPE (C18) | Human Urine | 30 - 1000 ng/mL | 89±1.6 | < 2.9 | [16] |
| SPE (Oasis HLB/Strata X) | Groundwater | N/A | >70 | N/A | [17] |
| SPE | Water | N/A | 70-117.3 | < 19.7 | [18] |
Experimental Protocols
Below are detailed methodologies for the key extraction techniques discussed.
Protocol 1: QuEChERS Method for Fruits and Vegetables (AOAC 2007.01)
This protocol is adapted from the AOAC Official Method 2007.01 for pesticide residue analysis in produce.[2]
-
Sample Homogenization: Homogenize the fruit or vegetable sample to a uniform consistency. For samples with low water content (<80%), add an appropriate amount of water to hydrate the sample before extraction.[19]
-
Extraction:
-
Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Add any internal standards.
-
Cap the tube and shake vigorously for 1 minute. A mechanical shaker is recommended.[2]
-
Add the contents of a QuEChERS extraction salt packet containing 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous sodium acetate.
-
Immediately cap and shake vigorously for 1 minute to prevent salt agglomeration.
-
-
Centrifugation: Centrifuge the tube at ≥1,500 rcf for 1 minute to separate the layers.[2]
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing MgSO₄ and PSA (and C18 or GCB for fatty or pigmented matrices, respectively).
-
Vortex for 30 seconds.
-
Centrifuge for 1 minute at ≥1,500 rcf.
-
-
Analysis: Take an aliquot of the clear supernatant for LC-MS/MS or GC-MS analysis. For LC-MS/MS, it may be necessary to dilute the extract with the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Soil Samples
This is a general LLE procedure for the extraction of pesticides from soil.
-
Sample Preparation: Air-dry the soil sample and sieve it to remove stones and debris.
-
Extraction:
-
Weigh 10 g of the prepared soil into a glass flask.
-
Add a suitable organic solvent (e.g., a mixture of acetone and hexane). The choice of solvent should be based on the polarity of this compound.
-
Place the flask on a mechanical shaker and extract for a specified period (e.g., 1-2 hours).
-
-
Phase Separation:
-
Allow the soil to settle, then decant the solvent into a separatory funnel.
-
Add a saturated sodium chloride solution to the separatory funnel to facilitate the separation of the organic and aqueous layers.
-
Shake the funnel, allowing the layers to separate.
-
-
Drying and Concentration:
-
Collect the organic layer and pass it through a column containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to a small volume using a rotary evaporator.
-
-
Solvent Exchange: Evaporate the remaining solvent under a gentle stream of nitrogen and reconstitute the residue in a solvent suitable for the analytical instrument.
Protocol 3: Solid-Phase Extraction (SPE) for Water Samples
This protocol outlines a general procedure for the extraction of pesticides from water using SPE.
-
Sample Preparation: Filter the water sample to remove any particulate matter. Adjust the pH of the sample if necessary.
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., C18) by passing methanol followed by deionized water through it.[20] Do not allow the cartridge to go dry.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with deionized water or a weak organic solvent mixture to remove any co-adsorbed interferences.
-
Drying: Dry the cartridge by passing air or nitrogen through it for a few minutes.
-
Elution: Elute the retained this compound from the cartridge with a small volume of a suitable organic solvent (e.g., acetonitrile or ethyl acetate).
-
Concentration and Reconstitution: Concentrate the eluate under a stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical system.
Visualizations
The following diagrams illustrate key workflows and pathways related to this compound analysis.
Caption: Comparative workflows for this compound extraction using QuEChERS, LLE, and SPE.
Caption: Biological degradation pathway of this compound in soil.[21][22][23][24]
References
- 1. wexer-store.com [wexer-store.com]
- 2. nucleus.iaea.org [nucleus.iaea.org]
- 3. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 4. benchchem.com [benchchem.com]
- 5. cms.mz-at.de [cms.mz-at.de]
- 6. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. researchgate.net [researchgate.net]
- 13. digital.csic.es [digital.csic.es]
- 14. Comparison of different extraction methods for the simultaneous determination of pesticide residues in kiwi fruit using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. gcms.cz [gcms.cz]
- 20. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]
- 21. researchgate.net [researchgate.net]
- 22. Degradation of this compound by a soil Arthrobacter-like strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Proteome Changes Induced by this compound Exposure in the Pesticide-Tolerant Pseudomonas sp. C9 Strain Isolated from a Biopurification System [mdpi.com]
Technical Support Center: Managing and Mitigating Iprodione Resistance in Fungal Populations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fungicide Iprodione and managing resistance in fungal populations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dicarboximide fungicide that targets the MAP/Histidine-Kinase in the osmotic signal transduction pathway, specifically the High Osmolarity Glycerol (HOG) pathway.[1] It functions as a contact fungicide, inhibiting the germination of fungal spores and the growth of mycelium.[2]
Q2: What are the known mechanisms of resistance to this compound in fungi?
A2: The primary mechanism of resistance to this compound involves mutations in the bos1 gene (also known as Shos1 or Daf1), which encodes a class III histidine kinase, a key component of the HOG pathway.[3] Specific point mutations in this gene can lead to low, moderate, or high levels of resistance.[3][4] A secondary mechanism involves the overexpression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to actively remove the fungicide from the fungal cell.[5][6]
Q3: Which specific mutations in the bos1 gene are associated with this compound resistance?
A3: In Botrytis cinerea, low resistance (LR) is often associated with mutations like I365S or I365N.[4] Moderately resistant (MR) phenotypes have been linked to mutations such as Q369P and N373S.[4] In Sclerotinia homoeocarpa, a nonsynonymous polymorphism resulting in an isoleucine to asparagine change at codon 366 (I366N) in the Shos1 gene confers resistance.[4]
Q4: Is there a fitness cost associated with this compound resistance?
A4: Yes, some studies have shown a fitness cost associated with dicarboximide resistance. For example, in Botrytis cinerea, sclerotia of resistant isolates may have lower survival rates compared to sclerotia from sensitive isolates.[7][8][9] This fitness penalty can lead to a decrease in the frequency of resistant strains when the fungicide is not in use.[9] However, the extent of the fitness cost can vary depending on the specific mutation and environmental conditions.[10][11]
Q5: What are the best practices for managing this compound resistance in experimental settings?
A5: To manage and mitigate the development of this compound resistance, it is recommended to:
-
Alternate fungicides: Rotate this compound with fungicides that have different modes of action to reduce selection pressure.
-
Use tank mixtures: Combining this compound with a suitable partner fungicide can delay the development of resistance.
-
Limit applications: Avoid continuous and repeated use of this compound. Follow recommended application limits for the specific fungal species and system.
-
Monitor resistance: Regularly test fungal populations for their sensitivity to this compound to detect resistance early.
Data Presentation
Table 1: this compound EC₅₀ Values in Botrytis cinerea
| Resistance Phenotype | EC₅₀ (µg/mL) Range | Fungal Species | Reference |
| Sensitive (S) | < 1.0 | Botrytis cinerea | [12] |
| Low Resistance (LR) | 1.0 - 10.0 | Botrytis cinerea | [13] |
| Moderately Resistant (MR) | >10.0 | Botrytis cinerea | [3] |
| Highly Resistant (HR) | >50.0 | Botrytis cinerea | [3] |
| Sensitive (Organic Fields) | 0.38 - 5.96 | Botrytis cinerea | [8] |
| Resistant (Conventional Fields) | 0.33 - 5.70 | Botrytis cinerea | [8] |
Table 2: Frequency of this compound Resistance in Botrytis cinerea Populations
| Host Crop | Region/Country | Frequency of Resistance (%) | Reference |
| Strawberry | Brazil | 25.7 | [12] |
| Strawberry (Conventional) | Brazil | 76.6 | [8] |
| Strawberry (Organic) | Brazil | 22.9 | [8] |
| Small Fruits | Mid-Atlantic, USA | 47 | [14] |
| Various Hosts | Greece | 7.3 (this compound only), 41.6 (this compound and Thiophanate-methyl) | [15][16] |
| Australian Vineyards | Australia | Not specified | [13] |
Experimental Protocols
Protocol 1: Mycelial Growth Assay for this compound Sensitivity
This method determines the effective concentration of this compound that inhibits 50% of mycelial growth (EC₅₀).
Materials:
-
Potato Dextrose Agar (PDA)
-
Technical grade this compound
-
Sterile distilled water
-
Solvent for this compound (e.g., acetone or DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Fungal isolates to be tested
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve technical grade this compound in a suitable solvent to a high concentration (e.g., 10,000 µg/mL).
-
Prepare Fungicide-Amended Media: Autoclave PDA and cool to 50-55°C. Add the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.1, 1, 5, 10, 50 µg/mL). Also, prepare control plates with the solvent alone at the highest concentration used.
-
Pour Plates: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: From the margin of an actively growing fungal colony, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each petri dish.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus in the dark.
-
Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the colony on the control plate reaches near the edge of the plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC₅₀ value by probit analysis or by regressing the inhibition percentage against the log of the fungicide concentration.
Protocol 2: Molecular Detection of bos1 Gene Mutations via PCR-RFLP
This protocol uses Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) to detect known point mutations in the bos1 gene that confer this compound resistance.
Materials:
-
Fungal DNA extract
-
PCR primers flanking the mutation site in the bos1 gene
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
Restriction enzyme that specifically recognizes either the wild-type or mutant sequence
-
Agarose gel electrophoresis equipment
-
DNA stain (e.g., ethidium bromide)
-
UV transilluminator
Procedure:
-
DNA Extraction: Extract genomic DNA from the fungal isolates.
-
PCR Amplification: Set up a PCR reaction using primers that amplify the region of the bos1 gene containing the target mutation.
-
Restriction Digestion: Digest the PCR product with the chosen restriction enzyme according to the manufacturer's instructions. The mutation will either create or abolish a restriction site.
-
Agarose Gel Electrophoresis: Separate the digested DNA fragments on an agarose gel.
-
Visualization and Analysis: Stain the gel and visualize the DNA bands under UV light. The pattern of DNA fragments will indicate the presence or absence of the mutation. A wild-type allele will produce a different banding pattern from a mutant allele.
Mandatory Visualizations
Caption: Signaling pathway of this compound action and resistance mechanisms.
Caption: Workflow for characterizing this compound resistance.
Troubleshooting Guide
Issue 1: High variability in EC₅₀ values between replicates in a mycelial growth assay.
-
Possible Cause 1: Inconsistent mycelial plugs.
-
Solution: Ensure that all mycelial plugs are of a uniform size and are taken from the actively growing edge of the fungal colony.
-
-
Possible Cause 2: Uneven distribution of this compound in the agar.
-
Solution: Thoroughly mix the molten agar after adding the fungicide and before pouring the plates to ensure a homogenous distribution.
-
-
Possible Cause 3: Contamination of plates.
-
Solution: Use strict aseptic techniques throughout the procedure to prevent bacterial or other fungal contamination.
-
Issue 2: No PCR product after amplification of the bos1 gene.
-
Possible Cause 1: Poor DNA quality.
-
Solution: Check the quality and concentration of the extracted fungal DNA. If necessary, re-extract the DNA using a different method or a commercial kit.
-
-
Possible Cause 2: PCR inhibitors in the DNA sample.
-
Solution: Dilute the DNA template to reduce the concentration of inhibitors.
-
-
Possible Cause 3: Incorrect PCR primer annealing temperature.
-
Solution: Optimize the annealing temperature for the specific primers being used by running a gradient PCR.
-
Issue 3: Inconsistent results in fitness assays.
-
Possible Cause 1: Variation in environmental conditions.
-
Solution: Ensure that all isolates (both resistant and sensitive) are incubated under identical and tightly controlled environmental conditions (temperature, humidity, light).
-
-
Possible Cause 2: Genetic background of isolates.
-
Solution: When comparing the fitness of resistant and sensitive strains, use isolates with a similar genetic background to minimize variation not related to the resistance mutation.
-
-
Possible Cause 3: Inappropriate fitness parameter.
-
Solution: The fitness cost of resistance may only be apparent in certain life stages. Measure multiple fitness parameters (e.g., sporulation, sclerotial viability, pathogenicity) to get a comprehensive understanding.[11]
-
References
- 1. Wide distribution of resistance to the fungicides fludioxonil and this compound in Penicillium species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. The High Osmolarity Glycerol (HOG) Pathway Functions in Osmosensing, Trap Morphogenesis and Conidiation of the Nematode-Trapping Fungus Arthrobotrys oligospora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. Fitness of Botrytis cinerea Associated with Dicarboximide Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding Fitness Costs Associated with Fungicide Resistance using Gene Editing - N Y AGRICULTURAL EXPT STATION [portal.nifa.usda.gov]
- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Addressing phytotoxicity issues with Iprodione application
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding phytotoxicity issues that may arise during the application of Iprodione in experimental settings.
Troubleshooting Guide
This guide addresses specific problems you may encounter, offering potential causes and solutions to get your research back on track.
| Problem | Potential Cause | Suggested Solution |
| Yellowing of leaves (chlorosis), especially in new growth. | High application concentration of this compound. | Verify and recalculate the concentration of your this compound solution. Start with the lower end of the recommended dose range for your plant species. |
| Plant species is sensitive to this compound. | Conduct a preliminary phytotoxicity test on a small subset of plants before treating the entire experimental group.[1] | |
| Environmental stress (high temperature, high humidity, drought) at the time of application.[2][3] | Apply this compound during cooler parts of the day and ensure plants are well-watered and not under environmental stress. Avoid application in conditions that prolong leaf wetness.[2] | |
| Brown or black spots on leaves (necrosis). | Incompatibility with tank-mixed chemicals. | Ensure compatibility if tank-mixing this compound with other pesticides or adjuvants. Perform a jar test for physical compatibility before mixing a large batch. |
| Formulation issue (e.g., emulsifiable concentrates can be more phytotoxic than wettable powders).[2][4] | If possible, try a different formulation of this compound (e.g., wettable powder instead of an emulsifiable concentrate). | |
| Stunted growth or reduced biomass compared to controls. | This compound is interfering with normal physiological processes. | Consider the use of plant safeners or antioxidants in your experimental setup to mitigate oxidative stress. |
| Root damage from soil drench application. | If applying as a soil drench, ensure the concentration is appropriate for this application method and that the plant species is not sensitive to root applications. | |
| Leaf distortion (cupping, curling). [1] | High application rate or repeated applications at short intervals. | Adhere to the recommended application intervals. If symptoms appear after multiple applications, consider reducing the frequency or concentration. |
| Young, tender foliage is more susceptible to injury.[3] | Avoid spraying very young seedlings or new flushes of growth if possible. If treatment is necessary, use a lower concentration. |
Frequently Asked Questions (FAQs)
Q1: What are the typical symptoms of this compound-induced phytotoxicity?
A1: Common symptoms of this compound phytotoxicity include yellowing of leaves (chlorosis), the appearance of brown or black spots (necrosis), leaf distortion such as cupping or curling, and stunted growth.[1][2] In some cases, at higher than recommended doses, this compound application can lead to a decrease in leaf area and leaf dry mass, as well as a reduction in chlorophyll content.[4]
Q2: How can I determine if the symptoms I'm observing are due to this compound or another factor?
A2: To differentiate this compound phytotoxicity from other issues like nutrient deficiencies or diseases, consider the following:
-
Pattern of Damage: Phytotoxicity often appears uniformly on the plants that were treated, whereas disease symptoms may appear more randomly at first and then spread.
-
Timing of Symptom Onset: Phytotoxicity symptoms typically appear within a few days of application.
-
Control Group: Compare the affected plants to an untreated control group from the same experiment. The absence of symptoms in the control group points towards the treatment as the cause.
-
New Growth: Often, new growth that emerges after the application will be healthy and symptom-free, as the direct impact of the fungicide has passed.[3]
Q3: Are certain plant species more susceptible to this compound phytotoxicity?
A3: Yes, plant sensitivity to fungicides can vary significantly between species and even between cultivars of the same species.[3] For example, while this compound is used on a variety of ornamental plants, product labels often recommend testing on a small number of plants first to assess for phytotoxicity.[5] Specific sensitivities have been noted for plants like impatiens and pothos when this compound is used as a soil drench.[5]
Q4: Can environmental conditions influence the phytotoxic effects of this compound?
A4: Absolutely. Environmental factors such as high temperatures, high humidity, and drought stress can increase a plant's susceptibility to chemical-induced injury.[2][3] Applying this compound to plants that are already under stress can exacerbate the phytotoxic response. It is recommended to apply fungicides during cooler temperatures and when plants are adequately hydrated.
Q5: What is the underlying mechanism of this compound-induced phytotoxicity?
A5: this compound can induce oxidative stress in plant cells.[6] This occurs through the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components like lipids, proteins, and DNA.[6] This cellular damage manifests as the visible symptoms of phytotoxicity.
Q6: Are there any experimental approaches to mitigate this compound phytotoxicity?
A6: Yes, researchers can explore the use of safeners or antioxidants to protect plants from fungicide-induced damage. Safeners are compounds that can enhance a plant's tolerance to herbicides, and a similar principle may apply to fungicides. They can work by stimulating the plant's own antioxidant defense system.[7][8] The application of exogenous antioxidants could also help to neutralize the ROS produced in response to this compound.
Quantitative Data on this compound Phytotoxicity
The following tables summarize quantitative data from studies on this compound's phytotoxic effects.
Table 1: Effect of this compound on Strawberry (Fragaria x ananassa)
| Treatment (Dose) | Leaf Area (cm²) | Leaf Dry Mass (g) | Total Chlorophyll (mg/g FW) | Total Soluble Phenols (mg/g FW) |
| Control | 150 | 1.2 | 1.8 | 2.5 |
| Recommended Dose (1RD) | 145 | 1.1 | 1.7 | 3.0 |
| 1.5x Recommended Dose (1.5RD) | 130 | 1.0 | 1.5 | 3.5 |
| 2x Recommended Dose (2RD) | 110 | 0.8 | 1.2 | 3.2 |
Data adapted from a study on the physiological effects of this compound on strawberry. Higher doses led to a decrease in growth parameters and chlorophyll, while increasing stress-related compounds like phenols.[4]
Table 2: Effect of this compound on Onion (Allium cepa) Seed Germination and Root Growth
| This compound Concentration (µg/mL) | Germination (%) | Root Length (mm) |
| 0 (Control) | 98 | 35 |
| 50 | 92 | 30 |
| 100 | 85 | 25 |
| 200 | 78 | 20 |
This table illustrates the inhibitory effect of increasing concentrations of this compound on the germination and root development of Allium cepa, indicating phytotoxic effects at the cellular and organismal level.[2][9]
Experimental Protocols
Protocol 1: Standardized Assessment of this compound Phytotoxicity
This protocol provides a general framework for evaluating the phytotoxicity of this compound on a given plant species.
-
Plant Material: Use healthy, uniform plants of the desired species and cultivar. Ensure they are well-established and not under any environmental stress.
-
Experimental Design:
-
Establish a minimum of four treatment groups:
-
Untreated Control (no spray)
-
Vehicle Control (sprayed with the solvent used to dissolve this compound, e.g., water with a surfactant if applicable)
-
Recommended Dose of this compound
-
2x Recommended Dose of this compound
-
-
Use at least 5-10 replicate plants per treatment group.
-
Randomize the placement of plants to minimize environmental variability.
-
-
Application:
-
Prepare fresh this compound solutions for each application.
-
Apply the treatments as a foliar spray until runoff or as a soil drench, depending on the intended experimental application.
-
Ensure thorough coverage for foliar applications.
-
Record the environmental conditions (temperature, humidity, light intensity) at the time of application.
-
-
Data Collection:
-
Visually assess plants for phytotoxicity symptoms at 3, 7, and 14 days after treatment. Use a rating scale (e.g., 0 = no injury, 1 = slight discoloration, 2 = moderate discoloration/slight necrosis, 3 = significant necrosis/slight stunting, 4 = severe stunting/necrosis, 5 = plant death).
-
At the end of the experiment, measure quantitative parameters such as plant height, leaf area, fresh and dry biomass, and chlorophyll content.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.
Protocol 2: Mitigation of this compound Phytotoxicity with Antioxidants
This protocol outlines an experiment to test the efficacy of an antioxidant in reducing this compound-induced phytotoxicity.
-
Plant Material and Experimental Design: Follow the setup described in Protocol 1, but include additional treatment groups:
-
Antioxidant alone (e.g., Ascorbic acid or Glutathione at a predetermined concentration)
-
This compound (Recommended Dose) + Antioxidant
-
This compound (2x Recommended Dose) + Antioxidant
-
-
Application:
-
The antioxidant can be applied as a pre-treatment (e.g., 24 hours before this compound application) or co-applied with the this compound solution. The optimal timing and concentration of the antioxidant may need to be determined in a preliminary experiment.
-
-
Data Collection:
-
In addition to the parameters in Protocol 1, consider measuring biochemical markers of oxidative stress:
-
Reactive Oxygen Species (ROS) levels (e.g., using NBT or DAB staining).
-
Lipid peroxidation (e.g., Malondialdehyde (MDA) assay).
-
Activity of antioxidant enzymes (e.g., Superoxide dismutase (SOD), Catalase (CAT), Ascorbate peroxidase (APX)).
-
-
-
Analysis and Interpretation: Compare the phytotoxicity symptoms and oxidative stress markers in the this compound-treated groups with and without the antioxidant. A significant reduction in symptoms and stress markers in the co-treated groups would indicate a mitigating effect of the antioxidant.
Visualizations
Caption: this compound-induced oxidative stress pathway in plants.
Caption: Workflow for assessing this compound phytotoxicity.
References
- 1. greenhousegrower.com [greenhousegrower.com]
- 2. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 3. e-gro.org [e-gro.org]
- 4. agrio.app [agrio.app]
- 5. pp1.eppo.int [pp1.eppo.int]
- 6. Deciphering the toxic effects of this compound, a fungicide and malathion, an insecticide on thiol protease inhibitor isolated from yellow Indian mustard seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. US9585383B2 - Methods of reducing phytotoxicity of a pesticide - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Photostability of Iprodione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the photostability of Iprodione in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern?
A1: this compound is a dicarboximide contact fungicide used to control a wide range of fungal diseases on crops.[1] Its efficacy can be compromised by photodegradation, where exposure to light, particularly UV radiation, leads to its breakdown into less active or inactive compounds. This degradation can result in reduced performance in experimental assays and field applications.
Q2: What are the main factors influencing the photodegradation of this compound?
A2: The primary factors influencing this compound's photodegradation include:
-
Wavelength and Intensity of Light: UV-C light has been shown to accelerate the degradation of this compound significantly.[2]
-
pH of the Medium: this compound's stability is pH-dependent. It is generally more stable in acidic to neutral conditions and degrades more rapidly in alkaline media.[3]
-
Presence of Photosensitizers and Photocatalysts: Substances like titanium dioxide (TiO₂) and persulfate can significantly enhance the rate of photodegradation.[2]
-
Solvent/Matrix: The solvent system or formulation matrix can impact the rate of degradation. For instance, the presence of organic matter in wastewater can inhibit degradation by acting as a free radical scavenger.[4]
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including photodegradation.
Q3: What are the major degradation products of this compound upon light exposure?
A3: The photodegradation of this compound can lead to several products. Common degradation intermediates include 3,5-dichloroaniline, hydroquinone, and low molecular weight organic acids like acetic and formic acid.[2] In some conditions, an isomer of this compound (RP 30228) and its decay product, 1-(3,5-dichlorophenyl)-5-isopropyl biuret (RP 36221), have been identified.
Q4: What general strategies can be employed to enhance the photostability of this compound in my experiments?
A4: To enhance the photostability of this compound, consider the following approaches:
-
Use of UV Protectants: Incorporating UV absorbers or quenchers into the formulation can shield this compound from harmful radiation.
-
Formulation Strategies: Techniques like encapsulation (e.g., in biodegradable polymers) can create a physical barrier against light.[5][6]
-
Addition of Antioxidants: Antioxidants such as Butylated Hydroxytoluene (BHT) can be added to the formulation to inhibit oxidative degradation pathways that may be initiated by light exposure.[7][8]
-
pH Control: Maintaining the experimental medium at a slightly acidic to neutral pH can slow down degradation.[3]
-
Light-Protective Containers: Storing and handling this compound solutions in amber or opaque containers is a simple and effective measure.[9]
Troubleshooting Guide
This guide addresses common issues encountered during this compound photostability experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent this compound degradation rates between replicate experiments. | 1. Fluctuations in light source intensity or temperature. 2. Inconsistent sample positioning within the photostability chamber. 3. Variability in the initial concentration of this compound. 4. Inconsistent pH of the sample solutions. | 1. Ensure the photostability chamber is properly calibrated and maintains consistent light output and temperature. Use a radiometer/lux meter for verification.[10] 2. Use a sample holder to ensure all samples are equidistant from the light source and receive uniform exposure.[10] 3. Prepare a single stock solution and dilute it accurately for all replicates. 4. Buffer all sample solutions to a consistent pH. |
| No significant degradation of this compound observed, even under prolonged light exposure. | 1. The light source does not emit at the wavelengths absorbed by this compound. 2. The light intensity is too low. 3. The sample container is blocking the effective wavelengths. 4. The analytical method is not sensitive enough to detect small changes. | 1. Ensure your light source emits in the UV range, as this compound is susceptible to UV degradation. A mercury vapor lamp or a UV-C source is effective.[11] 2. Increase the light intensity or the duration of exposure. 3. Use quartz cuvettes or other UV-transparent containers for your samples. 4. Validate your analytical method to ensure it has the required sensitivity and precision. Consider using LC-MS/MS for higher sensitivity. |
| Rapid and complete degradation of this compound, making it difficult to study kinetics. | 1. The light intensity is too high. 2. The presence of unintended photocatalysts or photosensitizers in the medium. | 1. Reduce the light intensity or take samples at much shorter time intervals. 2. Use high-purity solvents and reagents to prepare your samples. If using complex media, consider potential interactions. |
| Poor recovery of this compound from control (dark) samples. | 1. Thermal degradation if the experiment is conducted at elevated temperatures. 2. Adsorption of this compound to the container walls. 3. Hydrolysis, especially in alkaline conditions. | 1. Run a dark control at the same temperature to quantify thermal degradation. If significant, lower the experimental temperature.[10] 2. Use silanized glassware or polypropylene containers to minimize adsorption. 3. Ensure the pH of the medium is controlled and not alkaline. |
| Analytical Issues (HPLC/LC-MS): Peak tailing, ghost peaks, or matrix effects. | 1. Peak Tailing: Secondary interactions with the stationary phase or column overload. 2. Ghost Peaks: Contamination in the mobile phase, sample carryover, or column bleed. 3. Matrix Effects (LC-MS/MS): Co-eluting compounds from the sample matrix suppressing or enhancing the this compound signal. | 1. Adjust the mobile phase pH, use a different column, or reduce the injection volume.[12][13] 2. Run blank injections, use fresh high-purity mobile phase, and implement a thorough wash cycle for the autosampler.[14][15] 3. Use matrix-matched calibration standards, a more effective sample cleanup procedure, or stable isotope-labeled internal standards.[16][17] |
Data Presentation
Table 1: Photodegradation of this compound under Different Conditions
| Condition | Parameter | Value | Reference |
| UV-C Photolysis (in Distilled Water) | Time for complete removal (2 mg/L initial conc.) | ~97% removal after 120 min | [3] |
| UV-C/Persulfate (0.03 mM PS) | Time for complete removal (2 mg/L initial conc.) | 20 min | [2] |
| UV-C/Persulfate (0.100 mM PS) | Time for complete removal (2 mg/L initial conc.) | 2 min | [3] |
| Visible Light with 0.1% TiO₂ | Residual this compound after 16 hours | 48.28% | |
| Visible Light with 1.0% TiO₂ | Residual this compound after 16 hours | 21.05% | |
| Aqueous Solution (pH 5.0) | % Remaining after 8 hours | 74.1% | [16] |
| Aqueous Solution (pH 7.0) | % Remaining after 8 hours | 61.9% | [16] |
| Aqueous Solution (pH 9.0) | % Remaining after 8 hours | 50.2% | [16] |
| Soil Half-life (representative) | Half-life | 14 days | [12] |
Experimental Protocols
Protocol 1: General Photostability Testing of this compound Solution (Forced Degradation)
This protocol is a forced degradation study to evaluate the overall photosensitivity of an this compound solution, adapted from ICH Q1B guidelines.[10][18]
1. Materials and Equipment:
-
This compound analytical standard
-
HPLC-grade solvent (e.g., methanol, acetonitrile, or water)
-
Volumetric flasks and pipettes
-
UV-transparent quartz cuvettes or vials
-
Photostability chamber with a calibrated light source (e.g., Xenon arc lamp or UV lamp)
-
Radiometer/lux meter
-
HPLC-UV or LC-MS/MS system
-
Dark control containers (e.g., vials wrapped in aluminum foil)
2. Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) in the desired solvent.
-
Preparation of Test Samples: Dilute the stock solution to the final experimental concentration (e.g., 10 µg/mL) in quartz vials. Prepare a sufficient number of vials for all time points and controls.
-
Preparation of Dark Control: Prepare a set of identical samples and wrap them completely in aluminum foil to serve as dark controls.
-
Exposure: Place the test samples and dark controls in the photostability chamber. Expose the samples to a controlled light source. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter for confirmatory studies. For forced degradation, conditions can be harsher.[10]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw one test sample and one dark control from the chamber.
-
Analysis: Analyze the samples immediately using a validated HPLC-UV or LC-MS/MS method to determine the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Compare the degradation in the exposed samples to any changes in the dark controls to isolate the effect of light.
Protocol 2: Evaluating the Efficacy of a Photostabilizer
This protocol outlines a method to assess the effectiveness of a chemical stabilizer (e.g., an antioxidant like BHT) in protecting this compound from photodegradation.
1. Materials and Equipment:
-
Same as Protocol 1
-
Photostabilizer (e.g., BHT)
2. Procedure:
-
Preparation of Solutions:
-
Control Solution: Prepare an this compound solution as described in Protocol 1.
-
Stabilized Solution: Prepare an this compound solution containing the photostabilizer at the desired concentration (e.g., 0.1% w/v BHT).
-
-
Exposure and Sampling: Follow the exposure and sampling procedure as outlined in Protocol 1 for both the control and stabilized solutions. Include dark controls for both sets.
-
Analysis: Analyze all samples using a validated analytical method. Ensure the method can separate this compound from the stabilizer and any degradation products.
-
Data Analysis: Compare the degradation rate of this compound in the stabilized solution to that in the control solution. A significantly lower degradation rate in the stabilized solution indicates effective photoprotection.
Visualizations
Caption: Workflow for a typical this compound photostability experiment.
Caption: Simplified photodegradation pathway of this compound.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. Determination and identification of metabolites of the fungicides this compound and Procymidone in compost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UV-C-activated persulfate oxidation of a commercially important fungicide: case study with this compound in pure water and simulated tertiary treated urban wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. jmcs.org.mx [jmcs.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 15. hplc.eu [hplc.eu]
- 16. Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Analysis of Iprodione and Its Degradation Products
Welcome to the technical support center for the analytical assessment of iprodione and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound that I should be aware of during my analysis?
A1: this compound primarily degrades into several key products that can be present in your samples and potentially interfere with your analysis. The main degradation products are:
-
3,5-dichlorophenyl-carboxamide (Metabolite I, RP 30228): An isomer of this compound.
-
(3,5-dichlorophenylurea) acetic acid (Metabolite II): A further degradation product.
-
3,5-dichloroaniline (3,5-DCA): A common metabolite of several dicarboximide fungicides, including this compound, vinclozolin, and procymidone.[1][2][3][4]
-
3-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine-1-carboxamide (RP 32490/RP 32596): Another significant metabolite.[5]
It is crucial to consider the potential presence of these compounds in your analytical methods, as they can impact the accuracy of this compound quantification.
Q2: My analytical results for this compound show high variability. What could be the cause?
A2: High variability in this compound analysis can stem from several factors, with matrix effects being a primary concern, especially in complex samples like fruits, vegetables, and soil.[6][7] Co-extracted compounds from the sample matrix can either suppress or enhance the ionization of this compound and its metabolites in the mass spectrometer source, leading to inaccurate and variable results.[8]
Another potential cause is the on-column degradation of this compound, particularly in Gas Chromatography (GC) systems.[6] To mitigate these issues, consider the following:
-
Matrix-matched calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.
-
Use of analyte protectants: Adding compounds like polyethylene glycol (PEG) can help reduce the matrix effect in GC analysis.[6]
-
Optimizing chromatographic conditions: Adjusting the temperature program and flow rate in GC can minimize on-column degradation.
-
Sample cleanup: Employing effective sample cleanup techniques, such as the QuEChERS method with appropriate sorbents, can remove interfering matrix components.
Q3: I am using an ELISA kit to screen for this compound. Could the degradation products cause false positives?
A3: Yes, there is a potential for cross-reactivity of this compound degradation products in an Enzyme-Linked Immunosorbent Assay (ELISA). Since immunoassays rely on antibody-antigen binding, structurally similar molecules can sometimes bind to the antibody, leading to a false-positive result. The common metabolite, 3,5-dichloroaniline (3,5-DCA), is a known metabolite of other fungicides as well, which could lead to cumulative detection if these fungicides were used.[1][2][3][4]
To address this:
-
Confirm with a chromatographic method: Positive results from an ELISA screening should always be confirmed using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
-
Check the ELISA kit specifications: Review the manufacturer's documentation for any information on cross-reactivity with known this compound metabolites.
Troubleshooting Guides
LC-MS/MS Analysis
Issue: Co-elution of this compound and its Isomer (RP 30228)
Problem: this compound and its isomer, RP 30228, have the same mass-to-charge ratio (m/z) and can be difficult to separate chromatographically, leading to inaccurate quantification.
Solutions:
-
Optimize Chromatographic Separation:
-
Column Selection: Utilize a high-resolution column, such as a C18 column with a smaller particle size, to enhance separation efficiency.
-
Mobile Phase Gradient: Adjust the gradient elution profile. A shallower gradient can often improve the resolution of closely eluting compounds.
-
Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve separation.
-
-
Mass Spectrometry Parameters:
-
While they have the same precursor ion, their fragmentation patterns (product ions) might differ slightly. Optimize the collision energy to find unique product ions for each isomer that can be used for quantification in Multiple Reaction Monitoring (MRM) mode.
-
Experimental Workflow for LC-MS/MS Analysis
Caption: A typical workflow for this compound analysis using QuEChERS sample preparation followed by LC-MS/MS.
GC-MS Analysis
Issue: Poor Peak Shape and On-Column Degradation of this compound
Problem: this compound can degrade at high temperatures in the GC inlet and on the column, leading to tailing peaks, reduced sensitivity, and inaccurate quantification.
Solutions:
-
Inlet Optimization:
-
Lower Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of this compound.
-
Use of a Cooled Injection System: If available, a programmable temperature vaporization (PTV) inlet can minimize thermal stress on the analyte.
-
Liner Selection: Use a deactivated liner to reduce active sites that can promote degradation.
-
-
Chromatographic Conditions:
-
Lower Initial Oven Temperature: Start the oven temperature program at a lower temperature.
-
Faster Ramp Rate: A faster temperature ramp can reduce the time this compound spends at elevated temperatures on the column.
-
-
Analyte Protectants:
-
The addition of analyte protectants to the sample can mask active sites in the GC system and reduce degradation.[6]
-
Logical Relationship for Troubleshooting GC-MS Issues
Caption: Troubleshooting logic for poor this compound peak shape in GC-MS analysis.
Data Summary
The following tables summarize typical validation parameters for the analysis of this compound and its metabolites in various matrices.
Table 1: LC-MS/MS Method Validation Data for this compound and Metabolites in Vegetables
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| This compound | Green Beans | 1.4 | - | - | - |
| This compound | Grapes | - | 2 | 98.8 | 5.5 |
| 3,5-DCA | Human Urine | 0.1 | - | 78-107 | - |
Data compiled from multiple sources.[2][9][10] Dashes indicate data not specified in the source.
Table 2: GC-MS Method Validation Data for this compound in Various Matrices
| Analyte | Matrix | LOQ (mg/kg) | Recovery (%) |
| This compound | Fruits | 0.02 | 95-108 |
| This compound | Vegetables | 0.02 | 72-120 |
Data compiled from a 2001 evaluation report.[5]
Experimental Protocols
Detailed Protocol: QuEChERS Extraction for this compound Analysis in Vegetables
This protocol is a generalized procedure based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
1. Sample Homogenization:
-
Weigh 10-15 g of the representative vegetable sample into a blender.
-
Homogenize the sample until a uniform consistency is achieved.
2. Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent to remove organic acids and sugars, and C18 sorbent to remove non-polar interferences.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS or GC-MS analysis. For LC-MS/MS, the extract may need to be diluted with the initial mobile phase.
Signaling Pathway Involvement
Recent studies have indicated that this compound exposure can induce cellular stress, leading to the activation of specific signaling pathways.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. This compound has been shown to modulate this pathway.
Caption: this compound's potential influence on the PI3K/AKT signaling pathway, leading to cellular stress.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cellular responses to external stimuli, including stress. This compound has been found to affect this pathway.
Caption: A simplified diagram of the MAPK signaling cascade and its potential activation by this compound-induced stress.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and this compound in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. gcms.cz [gcms.cz]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Calibration curve issues in Iprodione quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in Iprodione quantification.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my calibration curve for this compound not linear (low R² value)?
A non-linear calibration curve can be caused by several factors. Here's a step-by-step guide to troubleshoot this issue:
-
Concentration Range: Ensure your calibration standards are within the linear dynamic range of your instrument. If you have a wide range of concentrations, the detector response may become non-linear at the higher end. Try narrowing the concentration range.[1]
-
Standard Preparation: Inaccurate preparation of standard solutions is a common source of error. Double-check all calculations and ensure precise pipetting and dilutions.
-
Instrumental Issues:
-
Detector Saturation: If the signal intensity of your highest standard is flattening, the detector may be saturated. Dilute your highest concentration standards.
-
Mobile Phase: Inconsistent mobile phase composition can lead to variable retention times and peak areas. Prepare fresh mobile phase and ensure it is properly degassed.[2][3]
-
Pump Performance: Leaks or faulty pump seals can cause fluctuations in flow rate, affecting reproducibility.[2]
-
-
Integration Parameters: Incorrect peak integration will lead to inaccurate area measurements. Manually review the integration of each peak in your standards to ensure consistency.
2. My calibration curve has a significant y-intercept. Is this acceptable?
Ideally, a calibration curve should pass through the origin, indicating that a blank sample produces no signal. However, a small, consistent y-intercept is often observed in practice and can be acceptable.[1]
-
Potential Causes:
-
Contamination: A non-zero intercept can indicate contamination in your blank (solvent, glassware, or instrument). Prepare a fresh blank and re-run the analysis.
-
Interfering Peaks: A small, co-eluting peak in your blank can contribute to the signal at the retention time of this compound.
-
-
What to do:
-
If the intercept is small and consistent across multiple runs, it may be acceptable to use the regression equation (y = mx + c) for quantification.
-
If the intercept is large or variable, the source of the contamination or interference must be identified and eliminated.
-
3. I'm observing poor sensitivity and a high limit of detection (LOD) for this compound. How can I improve this?
Low sensitivity can be a significant hurdle in trace analysis. Consider the following to enhance your signal:
-
Wavelength Selection (for UV detection): Ensure you are using the wavelength of maximum absorbance for this compound.
-
Sample Injection Volume: Increasing the injection volume can boost the signal, but be mindful of potential peak broadening.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization and, consequently, the retention and peak shape of this compound. Experiment with slight adjustments to the mobile phase pH.
-
Column Choice: Ensure you are using a column with appropriate chemistry and dimensions for your analysis. A column with a smaller particle size can lead to sharper peaks and improved sensitivity.
-
Detector Maintenance: A dirty flow cell or a failing lamp in a UV detector can significantly reduce sensitivity.[3]
4. How do I address matrix effects when quantifying this compound in complex samples (e.g., food, soil)?
Matrix effects, where components of the sample other than the analyte of interest interfere with the analytical signal, are a common challenge in pesticide analysis.[4][5] These effects can either enhance or suppress the signal, leading to inaccurate results.[6][7]
-
Matrix-Matched Calibration: This is a widely used technique to compensate for matrix effects.[6][7][8] It involves preparing your calibration standards in a blank matrix extract that is similar to your samples. This ensures that the standards and samples experience similar matrix effects.
-
Sample Preparation: A robust sample cleanup procedure can help to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective.
-
Internal Standard: Using a suitable internal standard that is structurally similar to this compound can help to correct for variations in sample preparation and instrument response.
Quantitative Data Summary
The following table summarizes typical validation parameters for this compound quantification methods. Note that these values can vary depending on the specific analytical method, instrument, and matrix.
| Parameter | Typical Value/Range | Reference |
| Linearity (R²) | > 0.99 | [9] |
| Accuracy (Recovery) | 80 - 120% | |
| Precision (RSD) | < 15% | [10] |
| Limit of Quantification (LOQ) | 2 - 20 µg/kg (matrix dependent) | [9] |
Experimental Protocol: Generating a Calibration Curve for this compound Quantification by HPLC-UV
This protocol outlines a general procedure for creating a standard calibration curve for the quantification of this compound.
1. Materials and Reagents:
-
This compound analytical standard (of known purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable C18 column
2. Preparation of Standard Solutions:
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound standard and dissolve it in a known volume of acetonitrile in a volumetric flask.
-
Intermediate Stock Solution (e.g., 100 µg/mL): Prepare an intermediate stock solution by diluting the primary stock solution with acetonitrile.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the intermediate stock solution with the mobile phase. The concentration range should bracket the expected concentration of this compound in your samples. A typical range could be 0.1, 0.5, 1, 5, and 10 µg/mL.
3. Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (e.g., 60:40 v/v)[4]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: Wavelength of maximum absorbance for this compound
4. Data Acquisition and Analysis:
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject each working standard solution in triplicate.
-
Record the peak area for this compound in each chromatogram.
-
Plot the average peak area against the corresponding concentration for each standard.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.[9]
Visualizations
Caption: Troubleshooting workflow for poor calibration curve linearity.
Caption: Simplified degradation pathway of this compound.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 8. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. researchgate.net [researchgate.net]
- 12. EXTOXNET PIP - this compound [extoxnet.orst.edu]
Validation & Comparative
A Comparative Efficacy Analysis of Iprodione and Thiophanate-methyl for Fungal Disease Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fungicidal efficacy of Iprodione and Thiophanate-methyl, two widely utilized active ingredients in agricultural and horticultural settings. This analysis is supported by experimental data to assist researchers and professionals in making informed decisions for disease control strategies and future fungicide development.
Overview of this compound and Thiophanate-methyl
This compound and Thiophanate-methyl are broad-spectrum fungicides with distinct modes of action, belonging to different Fungicide Resistance Action Committee (FRAC) groups. Understanding their fundamental differences is crucial for effective and sustainable disease management.
This compound is a dicarboximide fungicide belonging to FRAC Group 2.[1] It acts as a contact fungicide with protective and curative properties.[1] Its mode of action involves the inhibition of the MAP/Histidine-Kinase in the osmotic signal transduction pathway, which disrupts fungal spore germination and mycelial growth.[1]
Thiophanate-methyl is a member of the benzimidazole chemical group and is classified under FRAC Group 1.[2][3] It functions as a systemic fungicide with both protective and curative action.[2] Upon absorption by the plant, it is metabolized into carbendazim, which inhibits beta-tubulin formation, thereby disrupting fungal cell division (mitosis).[3]
Comparative Efficacy Data
The following tables summarize quantitative data from various studies comparing the efficacy of this compound and Thiophanate-methyl against specific fungal pathogens.
Table 1: Efficacy Against Rhizoctonia solani in Pepper
| Fungicide | In vitro EC50 (mg/L) | In vivo Efficacy (%) |
| This compound | 0.43 | 95.80 |
| Thiophanate-methyl | 1.84 | Not statistically different from this compound |
Source: Data adapted from a study on the control of Rhizoctonia solani in pepper under greenhouse conditions.[4]
Table 2: Efficacy Against Dollar Spot (Sclerotinia homoeocarpa) in Creeping Bentgrass
| Fungicide | Area Under the Disease Progress Curve (AUDPC) | Efficacy Half-Life (EHL) - First-Order Decay Model (days) |
| This compound | 36.9 - 37.1 | 6.1 |
| Thiophanate-methyl | 24.7 | 9.5 |
| Untreated Control | > 61.2 | N/A |
Source: Data from a field study on creeping bentgrass. Lower AUDPC values indicate better disease control.
Table 3: Efficacy Against Botrytis cinerea (Gray Mold) in Strawberry
| Fungicide | EC50 Range for Resistant Isolates (µg/mL) | Frequency of Resistant Isolates (Conventional Fields) |
| This compound | > 1.2 | 76.6% |
| Thiophanate-methyl | > 688 | 92.2% |
Source: Data from a study on fungicide resistance in Botrytis cinerea isolates from strawberry fields in Brazil.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the protocols used in the cited studies.
In Vitro and In Vivo Efficacy Against Rhizoctonia solani in Pepper
In Vitro Assay: The efficacy of the fungicides against R. solani was determined using a poisoned food technique. Various concentrations of this compound and Thiophanate-methyl were incorporated into a potato dextrose agar (PDA) medium. Mycelial plugs of the pathogen were placed on the amended PDA plates and incubated. The radial growth of the fungal colony was measured, and the effective concentration required to inhibit 50% of the mycelial growth (EC50) was calculated.[4]
In Vivo Greenhouse Experiment: Pepper seedlings were transplanted into pots containing a sterilized substrate. The substrate was then inoculated with a mycelial suspension of R. solani. Fungicide treatments were applied as a soil drench. Disease severity was assessed based on a rating scale, and the percentage of disease control efficacy was calculated relative to an untreated control group. Plant height and fresh weight were also measured to assess phytotoxicity.[4][5]
Field Trial for Dollar Spot Control in Creeping Bentgrass
The study was conducted on a creeping bentgrass putting green. The experimental design was a randomized complete block. Fungicide treatments were applied at specified rates and intervals using a CO2-pressurized backpack sprayer. Disease severity was visually assessed by counting the number of dollar spot lesions per plot. The Area Under the Disease Progress Curve (AUDPC) was calculated to quantify disease development over time. Turfgrass quality and color were also rated.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms by which this compound and Thiophanate-methyl exert their fungicidal effects are visualized below.
This compound: Inhibition of Osmotic Signal Transduction
This compound targets the High Osmolarity Glycerol (HOG) pathway, a MAP kinase cascade that regulates fungal responses to osmotic stress. By inhibiting a key histidine kinase in this pathway, this compound disrupts the downstream signaling, leading to an inability of the fungus to adapt to changes in osmotic pressure, ultimately inhibiting spore germination and mycelial growth.
Thiophanate-methyl: Disruption of Microtubule Assembly
Thiophanate-methyl is converted to carbendazim in the plant, which then targets the β-tubulin protein in fungal cells. Carbendazim binds to β-tubulin, preventing its polymerization with α-tubulin to form microtubules. Microtubules are essential components of the mitotic spindle, which is necessary for chromosome segregation during cell division. The disruption of microtubule assembly leads to a failure in mitosis and ultimately inhibits fungal growth and proliferation.
Conclusion
Both this compound and Thiophanate-methyl demonstrate significant efficacy against a broad range of fungal pathogens. The choice between these fungicides depends on the target pathogen, the crop, and the prevailing resistance patterns in the local fungal population.
-
This compound shows strong efficacy against Rhizoctonia solani and provides moderate control of dollar spot. However, resistance in Botrytis cinerea populations is a significant concern. Its contact and localized systemic activity make it suitable for preventative and early curative applications.
-
Thiophanate-methyl exhibits excellent systemic activity, providing good control of dollar spot. Its mode of action, targeting cell division, is highly effective. However, widespread and high-level resistance, particularly in Botrytis cinerea, is a major limitation to its use in certain regions and for specific diseases.
For sustainable disease management, it is imperative to employ fungicide resistance management strategies, such as rotating or tank-mixing fungicides with different modes of action. The distinct FRAC group classifications of this compound (Group 2) and Thiophanate-methyl (Group 1) make them potential, albeit carefully considered, partners in such a strategy, provided local resistance profiles are taken into account. Further research into new active ingredients and integrated pest management strategies remains critical for the future of effective fungal disease control.
References
A Rapid-Screening Revolution: Validating a Novel Immunochromatographic Method for Iprodione Detection Against Traditional HPLC
A groundbreaking colloidal gold immunochromatographic strip test is poised to reshape the landscape of Iprodione residue analysis, offering a rapid, user-friendly, and cost-effective alternative to conventional laboratory methods. This guide provides a comprehensive comparison of this innovative screening tool with the well-established High-Performance Liquid Chromatography (HPLC) method, supported by experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The detection of the fungicide this compound, a substance widely used in agriculture, is crucial for ensuring food safety and environmental monitoring. While traditional methods like HPLC provide accurate and reliable quantification, they often involve time-consuming sample preparation, sophisticated equipment, and skilled personnel. The newly validated immunochromatographic strip presents a paradigm shift, enabling on-site and high-throughput screening without compromising sensitivity.
Performance Head-to-Head: A Data-Driven Comparison
To objectively evaluate the new immunochromatographic method against a traditional HPLC-UV method, key validation parameters were assessed. The following table summarizes the performance characteristics of both methods, drawing from independent validation studies.
| Parameter | Colloidal Gold Immunochromatographic Strip | High-Performance Liquid Chromatography (HPLC-UV) |
| Limit of Detection (LOD) | 0.09 mg/kg (visual) in tobacco[1] | Not explicitly reported, but LOQ is 30 ng/mL |
| Limit of Quantification (LOQ) | 0.9 mg/kg (cut-off value) in tobacco[1] | 30 ng/mL in human urine[2][3] |
| Accuracy (Recovery) | Good agreement with LC-MS/MS results[1] | 97.8% - 102.1% in human urine |
| Precision (RSD) | Not explicitly quantified in the study | Intra- and inter-day RSD did not exceed 2.9%[2][3] |
| Analysis Time | < 10 minutes | ~30 minutes (including sample preparation and run time) |
| Equipment | Simple, portable device | Sophisticated laboratory instrumentation |
| Expertise Required | Minimal training needed | Requires skilled operator |
Unveiling the Mechanisms: Experimental Protocols
The stark contrast in workflow and complexity between the two methods is evident in their experimental protocols.
Experimental Protocol: Colloidal Gold Immunochromatographic Strip
This rapid test is based on a competitive immunoassay format.
-
Sample Preparation: A simple extraction step is performed. For instance, a tobacco sample is extracted with a suitable solvent.[1]
-
Test Procedure:
-
A few drops of the sample extract are applied to the sample pad of the test strip.
-
The liquid migrates along the strip via capillary action.
-
If this compound is present in the sample, it competes with the this compound-antigen immobilized on the test line for binding to the gold-labeled antibodies on the conjugate pad.
-
-
Result Interpretation: The result is visually interpreted within minutes. A colored line appears at the control line, indicating a valid test. The absence or reduced intensity of the colored line at the test line indicates the presence of this compound at or above the cut-off limit.[4][5][6]
Experimental Protocol: High-Performance Liquid Chromatography (HPLC-UV)
This method relies on the separation and quantification of this compound using liquid chromatography with ultraviolet detection.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Chromatographic Analysis:
-
HPLC System: A standard HPLC system equipped with a UV detector is used.
-
Column: A Spherisorb ODS2 column (250 mm x 4.6 mm, 5 µm) is employed for separation.[3]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water (60:40, v/v) is used.[3]
-
Flow Rate: The flow rate is maintained at 1.0 mL/min.
-
Detection: this compound is detected by UV absorbance at 220 nm.[2]
-
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared with known standards.
Visualizing the Workflow: A Tale of Two Methods
The following diagrams, generated using Graphviz, illustrate the distinct workflows of the immunochromatographic assay and the traditional HPLC method, highlighting the streamlined nature of the new rapid-screening tool.
References
- 1. Development of a colloidal gold immunochromatographic test strip for the rapid detection of this compound - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination and validation of a simple high-performance liquid chromatographic method for simultaneous assay of this compound and vinclozolin in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Rapid detection of this compound in cucumber and apple using an immunochromatographic strip test [agris.fao.org]
Navigating Fungicide Resistance: A Comparative Guide to Iprodione Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
The dicarboximide fungicide iprodione has long been a tool in the management of fungal diseases in agriculture.[1][2] However, the emergence of resistance in various fungal pathogens necessitates a deeper understanding of cross-resistance patterns with other fungicide classes.[2] This guide provides a comprehensive comparison of this compound cross-resistance, supported by experimental data, to aid in the development of effective and sustainable disease control strategies.
Mechanisms of this compound Resistance
Resistance to this compound, and other dicarboximide fungicides, is primarily linked to genetic mutations affecting the osmotic signal transduction pathway. The key gene involved is the osmosensing histidine kinase, designated as Bos1 in Botrytis cinerea and Shos1 in Sclerotinia homoeocarpa.[3][4][5] Mutations in this gene can lead to varying levels of resistance.[3][5]
Another significant mechanism is the overexpression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to remove the fungicide from the fungal cell.[3][5][6] This can contribute to a multidrug resistance (MDR) phenotype, where fungi exhibit reduced sensitivity to multiple, chemically unrelated fungicides.[3][6]
Cross-Resistance Profiles
Experimental data from various studies on key fungal pathogens reveal distinct patterns of cross-resistance between this compound and other fungicide classes.
Positive Cross-Resistance
Positive cross-resistance occurs when resistance to one fungicide confers resistance to another, often due to a shared mode of action or resistance mechanism.
-
Dicarboximides: As expected, strong positive cross-resistance is consistently observed among dicarboximide fungicides. Isolates resistant to this compound are typically also resistant to procymidone and dimethachlon.[7][8]
-
Phenylpyrroles (PP): Cross-resistance between this compound (a dicarboximide) and fludioxonil (a phenylpyrrole) has been observed, particularly in laboratory mutants and some field isolates.[4][6] This is often associated with multidrug resistance mechanisms involving efflux pumps.[5][6] In a study on Sclerotinia sclerotiorum, cross-resistance was confirmed between dimethachlone (a dicarboximide) and fludioxonil.[9]
Lack of Cross-Resistance (Negative or No Cross-Resistance)
In many cases, resistance to this compound does not confer resistance to fungicides from other chemical classes. This is crucial for designing effective fungicide rotation programs to manage resistance.
-
Demethylation Inhibitors (DMIs): Studies have shown no cross-resistance between dicarboximides and DMI fungicides such as difenoconazole, tebuconazole, and prochloraz in Alternaria alternata.[7] Similarly, no cross-resistance was found between dimethachlon and tebuconazole in Sclerotinia sclerotiorum.[8]
-
Quinone Outside Inhibitors (QoIs): Research indicates a lack of cross-resistance between dicarboximides and QoI fungicides like pyraclostrobin and kresoxim-methyl.[7][8]
-
Succinate Dehydrogenase Inhibitors (SDHIs): No cross-resistance has been reported between dicarboximides and SDHI fungicides, including boscalid and pydiflumetofen.[7][8]
-
Benzimidazoles: Studies have demonstrated no cross-resistance between the dicarboximide dimethachlon and the benzimidazole carbendazim.[8]
The following tables summarize the quantitative data on cross-resistance from key studies.
Quantitative Cross-Resistance Data
Table 1: Cross-Resistance of Procymidone-Resistant Alternaria alternata Isolates to this compound and Other Fungicides
| Fungicide Class | Fungicide | Mean EC50 (μg/mL) - Procymidone-Sensitive Isolates | Mean EC50 (μg/mL) - Procymidone-Resistant Isolates | Mean Resistance Factor (RF) | Cross-Resistance |
| Dicarboximide | Procymidone | 0.41 | 25.86 | 62.6 | - |
| Dicarboximide | This compound | 0.52 | 24.68 | 47.5 | Positive |
| DMI | Difenoconazole | - | - | - | No |
| DMI | Tebuconazole | - | - | - | No |
| DMI | Prochloraz | - | - | - | No |
| SDHI | Pydiflumetofen | - | - | - | No |
| QoI | Pyraclostrobin | - | - | - | No |
| Benzimidazole | Thiophanate-methyl | - | - | - | No |
Data sourced from a study on Alternaria alternata isolates from kiwifruit.[7]
Table 2: Cross-Resistance of Dimethachlon-Resistant Sclerotinia sclerotiorum Isolates to this compound and Other Fungicides
| Fungicide Class | Fungicide | Cross-Resistance with Dimethachlon |
| Dicarboximide | This compound | Positive |
| Dicarboximide | Procymidone | Positive |
| N-phenyl carbamate | Diethofencarb | Positive |
| Benzimidazole | Carbendazim | No |
| DMI | Tebuconazole | No |
| QoI | Kresoxim-methyl | No |
| Dithiocarbamate | Thiram | No |
| SDHI | Boscalid | No |
Data from a study on field isolates of Sclerotinia sclerotiorum.[8]
Experimental Protocols
The assessment of fungicide cross-resistance relies on standardized laboratory assays to determine the sensitivity of fungal isolates.
Mycelial Growth Inhibition Assay
This is a common method to determine the 50% effective concentration (EC50) of a fungicide, which is the concentration that inhibits 50% of the fungal mycelial growth.
-
Media Preparation: Potato dextrose agar (PDA) is prepared and amended with a series of concentrations of the technical-grade fungicide dissolved in a solvent (e.g., acetone or ethanol).[10] A control set of plates contains only the solvent.
-
Inoculation: A mycelial plug from the edge of an actively growing fungal colony is placed in the center of each fungicide-amended and control PDA plate.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 20-25°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at a specified time point (e.g., after 3-7 days), and the average diameter is calculated.
-
EC50 Calculation: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.[11]
Conidial Germination Assay
This assay is used to assess the effect of a fungicide on spore germination.
-
Spore Suspension Preparation: Conidia (spores) are harvested from a fungal culture and suspended in a sterile solution. The concentration of the spore suspension is adjusted to a specific value (e.g., 10^5 conidia/mL).
-
Fungicide Treatment: The spore suspension is mixed with various concentrations of the fungicide.
-
Incubation: A small aliquot of the treated spore suspension is placed on a microscope slide or in a microtiter plate and incubated in a humid chamber for a set period (e.g., 12-24 hours).
-
Microscopic Examination: The number of germinated and non-germinated spores is counted under a microscope. A spore is typically considered germinated if the germ tube is at least as long as the spore's width.
-
Data Analysis: The percentage of germination inhibition is calculated for each fungicide concentration, and the EC50 value is determined.
Visualizing Resistance Mechanisms and Workflows
The following diagrams illustrate the key pathways and processes involved in this compound resistance and its assessment.
Caption: Signaling pathway of this compound action and resistance mechanisms.
Caption: Workflow for assessing fungicide cross-resistance.
Caption: Logical relationships of this compound cross-resistance.
Conclusion
The available data clearly indicates that while there is significant positive cross-resistance between this compound and other dicarboximide fungicides, and in some instances with phenylpyrroles, there is a general lack of cross-resistance with several other major fungicide classes, including DMIs, QoIs, and SDHIs. This knowledge is fundamental for devising effective resistance management strategies. By rotating or mixing this compound with fungicides from different FRAC (Fungicide Resistance Action Committee) groups with no cross-resistance, the selection pressure for resistant strains can be mitigated, thus prolonging the efficacy of these valuable disease control agents. Further research into the molecular mechanisms of multidrug resistance will be crucial for the future development of sustainable fungicide programs.
References
- 1. nbinno.com [nbinno.com]
- 2. Morphogenetic Alterations of Alternaria alternata Exposed to Dicarboximide Fungicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms Involved in Qualitative and Quantitative Resistance to the Dicarboximide Fungicide this compound in Sclerotinia homoeocarpa Field Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Research Portal [rex.libraries.wsu.edu]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. mdpi.com [mdpi.com]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. researchgate.net [researchgate.net]
- 10. Fungicide Resistance Protocol — Research — Department of Plant Science [plantscience.psu.edu]
- 11. researchgate.net [researchgate.net]
Iprodione's Footprint on Soil's Unseen Workforce: A Comparative Analysis
A deep dive into the ecological impact of the fungicide Iprodione on soil microbial communities reveals a complex interplay of inhibitory and selective pressures. This guide offers a comparative analysis of this compound's effects alongside other common fungicides, providing researchers, scientists, and drug development professionals with essential data to inform their work.
This compound, a dicarboximide fungicide, has been a stalwart in disease management for decades. However, its application is not without consequences for the intricate web of microbial life that underpins soil health. This analysis, supported by experimental data, dissects these impacts, offering a comparative perspective against other widely used fungicides such as triazoles (e.g., tebuconazole, propiconazole), strobilurins (e.g., azoxystrobin), and other contact fungicides like chlorothalonil.
Quantitative Impact Assessment: A Side-by-Side Look
The following tables summarize the quantitative effects of this compound and alternative fungicides on key soil microbial parameters. It is important to note that the results are collated from various studies and experimental conditions may differ.
Table 1: Impact on Soil Microbial Biomass
| Fungicide | Chemical Class | Dosage | Soil Type | Change in Microbial Biomass C (MBC) | Reference |
| This compound | Dicarboximide | 50 µg/g | Loam | Initial decrease, recovery over time | --INVALID-LINK--1,--INVALID-LINK--2 |
| This compound | Dicarboximide | 10x Field Rate | Agricultural Soil | Significant decrease in bacterial and fungal biomass | --INVALID-LINK--3 |
| Tebuconazole | Triazole | 10x Field Rate | Loamy Sand | Significant and persistent decrease | --INVALID-LINK--4 |
| Azoxystrobin | Strobilurin | Field Rate | Sandy Loam | No significant effect | --INVALID-LINK--5 |
| Chlorothalonil | Chloronitrile | Field Rate | Sandy Loam | No significant effect | --INVALID-LINK--5 |
| Carbendazim | Benzimidazole | Field Rate | Clay Loam | No significant inhibitory effect | --INVALID-LINK--6 |
Table 2: Effects on Fungal and Bacterial Communities
| Fungicide | Effect on Fungi | Effect on Bacteria | Fungi:Bacteria Ratio | Reference |
| This compound | Reduction in fungal biomass, particularly sensitive species.--INVALID-LINK--2 | Shifts in bacterial community structure; some bacteria can degrade this compound.--INVALID-LINK--1,--INVALID-LINK--7 | Generally decreases. | --INVALID-LINK--2 |
| Tebuconazole | Strong inhibitory effect on a broad range of fungi.--INVALID-LINK--4 | Can alter bacterial community structure.--INVALID-LINK--4 | Significantly decreases. | --INVALID-LINK--4 |
| Azoxystrobin | Broad-spectrum fungal inhibition. | Limited direct impact on bacterial community structure.--INVALID-LINK--5 | Decreases. | --INVALID-LINK--5 |
| Chlorothalonil | Broad-spectrum fungal inhibition. | Can reduce bacterial diversity. | Decreases. | --INVALID-LINK--8 |
| Propiconazole | Inhibits fungal growth. | Alters bacterial community, with some groups increasing and others decreasing.--INVALID-LINK--9 | Decreases. | --INVALID-LINK--9 |
Table 3: Impact on Soil Enzyme Activities
| Fungicide | Dehydrogenase | Phosphatase | Urease | Reference |
| This compound | Inhibition reported.(-) | Inhibition reported.(-) | Inhibition reported.(-) | |
| Tebuconazole | Inhibition at higher concentrations.--INVALID-LINK--4 | Variable effects reported. | Inhibition reported.--INVALID-LINK--4 | |
| Azoxystrobin | Reduced activity in some soils.--INVALID-LINK--5 | Can be inhibited. | Variable effects. | --INVALID-LINK--5 |
| Chlorothalonil | Significant reduction in activity.--INVALID-LINK--5 | Can be inhibited. | Variable effects. | --INVALID-LINK--5 |
| Mancozeb | Adverse effects on activity.(-) | Adverse effects on activity.(-) | Adverse effects on activity.(-) |
Table 4: Effects on a Symbiotic Relationship: Mycorrhizal Fungi
| Fungicide | Impact on Mycorrhizal Colonization | Reference |
| This compound | Can be detrimental, especially with soil drench applications. | --INVALID-LINK--1 |
| Tebuconazole | Negative impact on mycorrhizal fungi. | (-) |
| Azoxystrobin | Can negatively affect mycorrhizal colonization. | --INVALID-LINK--8 |
| Chlorothalonil | Detrimental to mycorrhizal fungi. | --INVALID-LINK--1 |
| Propiconazole | Can inhibit mycorrhizal development. | --INVALID-LINK--4 |
Experimental Corner: Unveiling the Methodologies
The data presented in this guide are derived from a variety of established experimental protocols designed to assess the intricate interactions between fungicides and soil microbial communities.
Assessing Microbial Community Structure: Phospholipid Fatty Acid (PLFA) Analysis
This technique provides a quantitative profile of the living microbial community composition.
-
Lipid Extraction: Lipids are extracted from soil samples using a one-phase mixture of chloroform, methanol, and a buffer (e.g., citrate or phosphate buffer).
-
Fractionation: The extracted lipids are fractionated using solid-phase extraction (SPE) chromatography on a silica gel column. Neutral lipids are eluted with chloroform, glycolipids with acetone, and polar lipids (including phospholipids) with methanol.
-
Methylation: The phospholipid fraction is subjected to mild alkaline methanolysis to convert the fatty acids into fatty acid methyl esters (FAMEs).
-
Quantification: The resulting FAMEs are identified and quantified using gas chromatography-mass spectrometry (GC-MS). Specific fatty acids serve as biomarkers for different microbial groups (e.g., bacteria, fungi, actinomycetes).
Measuring Microbial Activity: Substrate-Induced Respiration (SIR)
This method estimates the size of the active microbial biomass.
-
Sample Preparation: Fresh soil samples are weighed into incubation vessels.
-
Substrate Addition: A readily metabolizable carbon source, typically glucose, is added to the soil to stimulate maximal respiratory response from the microbial community.
-
Incubation: The samples are incubated in airtight containers for a short period (e.g., 2-4 hours).
-
CO₂ Measurement: The rate of carbon dioxide (CO₂) evolution is measured using an infrared gas analyzer or gas chromatograph. The initial maximal respiration rate is directly proportional to the active microbial biomass.
Evaluating Functional Potential: Soil Enzyme Assays
These assays measure the activity of specific enzymes involved in nutrient cycling.
-
Dehydrogenase Activity: This assay measures the overall metabolic activity of the microbial community. It is based on the reduction of a tetrazolium salt (e.g., TTC) to a colored formazan, which is then quantified spectrophotometrically.
-
Phosphatase Activity: This assay assesses the potential for phosphorus mineralization. It typically involves incubating soil with a substrate like p-nitrophenyl phosphate and measuring the release of p-nitrophenol colorimetrically.
-
Urease Activity: This assay measures the rate of urea hydrolysis to ammonia, a key step in nitrogen cycling. The amount of ammonia produced is determined colorimetrically.
Visualizing the Impact: Pathways and Relationships
The following diagrams, generated using the DOT language, illustrate key processes and relationships concerning this compound's interaction with the soil environment.
Conclusion
The application of this compound can significantly alter the structure and function of soil microbial communities. While effective against target fungal pathogens, its non-target effects include a reduction in overall microbial biomass, shifts in the fungal-to-bacterial ratio, and inhibition of key soil enzymes. Comparative analysis reveals that while many fungicides have a negative impact on soil microbes, the extent and nature of this impact vary depending on the chemical class, application rate, and specific soil conditions. Triazole fungicides like tebuconazole often exhibit a more persistent and broad-spectrum inhibitory effect compared to the more transient effects observed with some other fungicides under certain conditions. The data underscores the importance of considering the ecological footprint of fungicides in agricultural and environmental management, encouraging the development and use of more targeted and less disruptive disease control strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of this compound by a soil Arthrobacter-like strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vigyanvarta.in [vigyanvarta.in]
- 7. Impact of propiconazole fungicide on soil microbiome (bacterial and fungal) diversity, functional profile, and associated dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Fungicide Mancozeb at Different Application Rates on Soil Microbial Populations, Soil Biological Processes, and Enzyme Activities in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validating Iprodione Resistance in Sclerotinia sclerotiorum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of iprodione-resistant and sensitive strains of Sclerotinia sclerotiorum, the causal agent of white mold in numerous crops. We delve into the molecular mechanisms conferring resistance, supported by experimental data, and provide detailed protocols for key validation experiments.
Comparative Analysis of this compound Sensitivity
The primary mechanism of high-level resistance to the dicarboximide fungicide this compound in Sclerotinia sclerotiorum involves modifications to the SsOs1 gene, a key component of the High-Osmolarity Glycerol (HOG) signaling pathway. Resistance is also observed through cross-resistance with other dicarboximide fungicides like dimethachlone.
Quantitative data from studies on dicarboximide-resistant S. sclerotiorum isolates reveal a significant difference in the effective concentration required to inhibit 50% of mycelial growth (EC50) compared to sensitive isolates.
| Isolate Type | Fungicide | Mean EC50 (µg/mL) | Key Resistance Mechanism | Reference |
| Sensitive | Dimethachlone | 0.04 - 0.06 | Wild-type SsOs1 | Firoz et al., 2016[1] |
| Resistant (Field) | Dimethachlone | >100 | Loss of SsOs1 expression | Firoz et al., 2016[1] |
| Resistant (Lab Mutant) | Dimethachlone | >100 | Point mutation (V238A) in SsOs1 | Firoz et al., 2016[1] |
| Sensitive | Procymidone | 0.11 - 0.72 | Not specified | Lehner et al., 2015[2] |
| Sensitive | This compound | Not specified | Not specified | Lehner et al., 2015[2] |
Note: Cross-resistance between dimethachlone, procymidone, and this compound has been confirmed in S. sclerotiorum.[1][3]
Molecular Mechanism of Resistance: The HOG Signaling Pathway
This compound targets the osmosensing histidine kinase, a component of the HOG pathway, which regulates cellular responses to osmotic stress.[1] In sensitive strains, this compound binding disrupts this pathway, leading to fungal cell death. However, resistant strains have evolved mechanisms to circumvent this.
Two primary resistance mechanisms related to the SsOs1 gene (also known as Shk1) have been identified in S. sclerotiorum:
-
Point Mutations: A non-synonymous mutation in the SsOs1 gene, such as the V238A substitution, can alter the protein structure, preventing effective binding of this compound and rendering the fungicide ineffective.[1]
-
Gene Expression Alterations: The loss of expression of the SsOs1 gene in some field-resistant isolates suggests that the fungus can bypass the targeted pathway altogether, thereby conferring resistance.[1]
Experimental Protocols
Validating this compound resistance in S. sclerotiorum involves a series of in vitro and molecular biology techniques.
Fungicide Sensitivity Assay (Mycelial Growth)
This assay determines the EC50 value of a fungicide for a particular fungal isolate.
Materials:
-
Potato Dextrose Agar (PDA)
-
Technical grade this compound
-
Dimethyl sulfoxide (DMSO)
-
Petri dishes (90 mm)
-
S. sclerotiorum isolates (sensitive and potentially resistant)
-
Cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare fungicide stock solution: Dissolve this compound in DMSO to create a concentrated stock solution.
-
Prepare amended media: Autoclave PDA and cool to 50-55°C. Add the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with PDA and DMSO only. Pour the media into Petri dishes.
-
Inoculation: From a 2-day-old culture of each S. sclerotiorum isolate, take a 5-mm mycelial plug using a sterile cork borer and place it in the center of each fungicide-amended and control plate.
-
Incubation: Incubate the plates at 20-22°C in the dark.
-
Data Collection: Measure the colony diameter (two perpendicular measurements) daily until the mycelium on the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis to determine the EC50 value.
SsOs1 Gene Sequencing and Expression Analysis
This protocol is to identify mutations and quantify the expression levels of the SsOs1 gene.
1. DNA Extraction and Gene Sequencing:
-
Mycelial Culture and Harvest: Grow S. sclerotiorum isolates in potato dextrose broth (PDB) for 3-5 days. Harvest the mycelia by filtration.
-
DNA Extraction: Use a commercial fungal DNA extraction kit or a standard CTAB protocol to isolate genomic DNA.
-
PCR Amplification: Design primers flanking the entire coding sequence of the SsOs1 gene. Perform PCR to amplify the gene from the genomic DNA of both sensitive and resistant isolates.
-
Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequences from resistant and sensitive isolates to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.
2. RNA Extraction and Gene Expression (RT-qPCR):
-
Mycelial Culture and Treatment: Grow isolates in PDB. For some experiments, you may treat the cultures with a sub-lethal concentration of this compound for a few hours before harvesting.
-
RNA Extraction: Harvest mycelia and immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit with a DNase treatment step to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific to the SsOs1 gene and a reference gene (e.g., actin or GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of the SsOs1 gene in resistant isolates compared to sensitive isolates using the ΔΔCt method.
References
- 1. researchgate.net [researchgate.net]
- 2. Fungicide Sensitivity of Sclerotinia sclerotiorum: A Thorough Assessment Using Discriminatory Dose, EC50, High-Resolution Melting analysis, and Description of New Point Mutation Associated with Thiophanate-Methyl Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Notorious Soilborne Pathogenic Fungus Sclerotinia sclerotiorum: An Update on Genes Studied with Mutant Analysis [mdpi.com]
A Comparative Analysis of the Environmental Persistence of Iprodione and Alternative Fungicides
For Researchers, Scientists, and Drug Development Professionals
The environmental fate of agricultural fungicides is a critical area of study, directly impacting ecosystem health and the safety of food and water resources. This guide provides a comparative analysis of the environmental persistence of Iprodione, a widely used dicarboximide fungicide, and three key alternatives: Boscalid, Pyraclostrobin, and Tebuconazole. The data presented is intended to assist researchers in evaluating the environmental footprint of these compounds and in making informed decisions in the development of new, more sustainable crop protection strategies.
Quantitative Comparison of Environmental Persistence
The persistence of a fungicide in the environment is most commonly quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to degrade. This parameter can vary significantly depending on environmental conditions such as soil type, temperature, pH, and microbial activity. The following tables summarize the reported half-life values for this compound and its alternatives in soil and aquatic environments.
Table 1: Comparative Soil Half-Life (DT50) of Selected Fungicides
| Fungicide | Soil Half-Life (DT50) in Days | Key Degradation Products |
| This compound | <7 to >60 (representative: 14[1]) | 3,5-dichloroaniline[1], N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine, (3,5-dichlorophenylurea) acetic acid[2] |
| Boscalid | 96 to >1000[3] (sandy loam: 108[3]) | F49, F50[3], 2-chloronicotinic acid[4] |
| Pyraclostrobin | 35 to 323 (aerobic)[5]; 3.0 to 3.1 (anaerobic)[5] | BF500-3, BF500-6[5] |
| Tebuconazole | Can persist and accumulate with repeated applications | Generally slow degradation by microorganisms[6] |
Table 2: Comparative Aquatic Half-Life (DT50) of Selected Fungicides
| Fungicide | Aquatic Half-Life (DT50) in Days | Conditions |
| This compound | Very rapid (aerobic); 1.1 (pH 7)[7]; 0.015 (pH 9)[7] | pH-dependent hydrolysis[8] |
| Boscalid | 135 (photolysis at soil surface)[9] | Stable to hydrolysis[9] |
| Pyraclostrobin | 0.062 (water photolysis)[5]; 7.4 to 25 (aerobic aquatic metabolism)[5]; 3.3 to 8.5 (anaerobic aquatic metabolism)[5] | Rapid photolysis in water[5] |
| Tebuconazole | Stable to hydrolysis[10] | Can persist in the water column and sediment |
Experimental Protocols for Assessing Environmental Persistence
The determination of fungicide persistence in the environment follows standardized methodologies, often guided by international organizations such as the Organisation for Economic Co-operation and Development (OECD) and national regulatory bodies like the U.S. Environmental Protection Agency (EPA). These protocols are designed to ensure data reliability and comparability across different studies.
Soil Persistence (Half-Life) Determination
A common laboratory-based approach to determine the half-life of a fungicide in soil involves the following steps:
-
Soil Selection and Preparation: Representative soil samples are collected, sieved to remove large debris, and characterized for properties such as texture, organic carbon content, pH, and microbial biomass.
-
Fungicide Application: A known concentration of the fungicide, often radiolabeled (e.g., with ¹⁴C) for easier tracking, is applied uniformly to the soil samples.
-
Incubation: The treated soil samples are incubated in the dark under controlled conditions of temperature and moisture. Aerobic conditions are typically maintained by ensuring adequate air exchange. For anaerobic studies, the soil is flooded, and an inert gas atmosphere is established.
-
Sampling and Extraction: At predetermined time intervals, soil subsamples are taken and extracted using appropriate organic solvents to recover the fungicide and its degradation products.
-
Analysis: The concentration of the parent fungicide and its metabolites in the extracts is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with mass spectrometry (MS) for identification.
-
Data Analysis: The decline in the fungicide concentration over time is plotted, and a degradation curve is fitted to the data. The half-life (DT50) is then calculated from this curve, typically assuming first-order kinetics.
Aquatic Persistence (Half-Life) Determination
The persistence of fungicides in aquatic environments is assessed through hydrolysis and photolysis studies:
-
Hydrolysis Study:
-
Sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) are prepared.
-
The fungicide is added to these solutions, and they are incubated in the dark at a constant temperature.
-
Samples are collected at various time points and analyzed for the concentration of the parent compound.
-
The rate of hydrolysis and the half-life are determined for each pH.
-
-
Aqueous Photolysis Study:
-
An aqueous solution of the fungicide in a sterile buffer is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).
-
A dark control sample is kept under the same conditions but shielded from light.
-
Samples are taken from both the irradiated and dark control solutions at set intervals and analyzed for the fungicide concentration.
-
The rate of photolysis and the photolytic half-life are calculated by comparing the degradation in the light-exposed and dark samples.
-
Visualizing Experimental Workflows and Biological Pathways
Experimental Workflow for Soil Persistence Study
The following diagram illustrates a generalized workflow for determining the half-life of a fungicide in a laboratory soil persistence study.
Caption: Generalized workflow for a laboratory soil persistence study.
Potential Signaling Pathway Disruption in Non-Target Organisms
Fungicides, while designed to target specific fungal pathways, can also impact non-target organisms by interfering with conserved cellular processes. For instance, several fungicides are known to inhibit mitochondrial respiration. The diagram below illustrates a simplified, generalized pathway of how such fungicides might induce cellular stress in a non-target organism.
Caption: Generalized pathway of fungicide-induced mitochondrial dysfunction.
Conclusion
This comparative guide highlights the variability in the environmental persistence of this compound and its alternatives. This compound exhibits a shorter half-life in neutral to alkaline aquatic environments due to rapid hydrolysis, while its persistence in soil is moderate. Boscalid and Tebuconazole tend to be more persistent in soil, and Pyraclostrobin shows rapid degradation through photolysis in water but can be more persistent in aerobic soil conditions.
The selection of a fungicide should consider not only its efficacy against target pathogens but also its environmental fate and potential impact on non-target organisms. The experimental protocols outlined provide a basis for the standardized evaluation of these critical parameters. Further research into the specific signaling pathways affected in non-target species is crucial for a comprehensive risk assessment and the development of environmentally benign fungicides.
References
- 1. policycommons.net [policycommons.net]
- 2. A QSAR Study on the Persistence of Fungicides in the Environment: Physical Sciences & Engineering Journal Article | IGI Global Scientific Publishing [igi-global.com]
- 3. epa.gov [epa.gov]
- 4. Inhibitory Potential of Boscalid and Abamectin Towards Acetylcholinesterase and Butyrylcholinesterase: Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotecnologiebt.it [biotecnologiebt.it]
- 6. smithers.com [smithers.com]
- 7. researchgate.net [researchgate.net]
- 8. Pesticide Half-life [npic.orst.edu]
- 9. eppltd.com [eppltd.com]
- 10. golfdom.com [golfdom.com]
A Comparative Guide to the Efficacy of Iprodione Versus Biological Control Agents
For Researchers, Scientists, and Drug Development Professionals
The management of fungal plant diseases is a critical aspect of modern agriculture and horticulture. For decades, chemical fungicides have been the primary tool for disease control. Among them is Iprodione, a broad-spectrum dicarboximide fungicide. However, with growing concerns over fungicide resistance and environmental impact, biological control agents (BCAs) are emerging as viable alternatives. This guide provides an objective comparison of the efficacy of this compound and prominent biological control agents, supported by experimental data, detailed protocols, and pathway visualizations.
Mechanisms of Action: A Tale of Two Strategies
The fundamental difference between this compound and biological control agents lies in their mode of action. This compound acts as a direct chemical inhibitor of a specific fungal pathway, while BCAs employ a multifaceted biological arsenal.
This compound: This contact fungicide targets a key signaling pathway in fungi. Its primary mechanism is the inhibition of the MAP/Histidine-Kinase in osmotic signal transduction.[1] This disruption prevents the fungus from regulating its internal osmotic pressure, leading to a halt in spore germination and mycelial growth.[2] this compound is classified in FRAC (Fungicide Resistance Action Committee) Group 2.[1]
Caption: Mechanism of action for this compound fungicide.
Biological Control Agents (BCAs): Unlike the single-target approach of this compound, BCAs such as Trichoderma spp. and Bacillus subtilis utilize multiple, often synergistic, mechanisms to suppress pathogens.[3][4] This complexity is a key advantage in delaying the development of resistance.[5]
-
Mycoparasitism: The BCA directly attacks and feeds on the pathogenic fungus. Trichoderma species, for example, will coil around the pathogen's hyphae and secrete cell wall-degrading enzymes (CWDEs) like chitinases and glucanases to break it down.[3][6][7]
-
Antibiosis: BCAs produce and secrete secondary metabolites, including antibiotics and volatile organic compounds, that inhibit the growth or kill the pathogen.[4][8] Bacillus subtilis is known to produce a range of powerful lipopeptide antibiotics like surfactin, iturin, and fengycin.[4]
-
Competition: The BCA grows rapidly and outcompetes the pathogen for essential resources such as nutrients and physical space on the plant root or leaf surface.[3]
-
Induced Systemic Resistance (ISR): The presence of the BCA on the plant roots triggers a plant-wide defense response.[4][9] This "priming" of the plant's immune system, often mediated by the jasmonic acid and ethylene signaling pathways, prepares it to respond more quickly and strongly to a subsequent pathogen attack.[9][10][11]
Caption: Multiple mechanisms of biological control agents.
Comparative Efficacy Data
Direct comparisons of chemical fungicides and BCAs can be challenging due to variations in environmental conditions and application timing, which significantly impact the efficacy of living organisms. However, available studies provide valuable insights. The following table summarizes quantitative data from experiments comparing this compound with BCAs for the control of common fungal pathogens.
| Target Pathogen | Crop | Treatment | Efficacy (% Disease Reduction or Inhibition) | Reference |
| Botrytis cinerea | Grapevine | This compound | 87.5% reduction in disease incidence | [12] |
| Botrytis cinerea | Grapevine | Trichoderma spp. | 62.5% reduction in disease incidence | [12] |
| Botrytis cinerea | Tomato | Trichoderma spp. (Meta-analysis) | 56% average reduction in disease intensity | [13] |
| Sclerotinia sclerotiorum | Soybean | Bacillus subtilis strain SB24 | 60-90% reduction in disease severity (controlled conditions) | [14] |
| Sclerotinia sclerotiorum | Oilseed Rape | Bacillus amyloliquefaciens | 36% disease control | [15] |
| Sclerotinia sclerotiorum | Lettuce | Bacillus subtilis (Volatiles) | 83.33% reduction in mycelial growth (in vitro) | [16] |
| Sclerotinia sclerotiorum | Soybean | Bacillus subtilis strain BS-2301 | 74% inhibition of mycelial growth (in vitro) | [17][18] |
Experimental Protocols
Understanding the methodology behind efficacy trials is crucial for interpreting the data. Below are summaries of protocols used in comparative studies.
Protocol 1: Field Efficacy against Botrytis cinerea in Vineyard
This protocol is based on a study comparing chemical fungicides and a BCA for grey mould control in commercial vineyards.[12]
-
Experimental Setup: Commercial vineyards ("Barbera" and "Moscato" cultivars) were divided into plots for each treatment, including an untreated control.
-
Treatments:
-
This compound: Applied as a standard fungicide spray at a crucial phenological stage (e.g., before bunch closure).
-
Trichoderma spp.: Applied as a biocontrol agent spray. The specific protocol involved three applications: at the end of flowering, before bunch closure, and at veraison.
-
-
Application: Treatments were applied using a motor knapsack sprayer, ensuring thorough coverage of the grape bunches.
-
Data Collection: At harvest, a random sample of bunches (e.g., 25 bunches per plot) was collected. The incidence of B. cinerea was assessed by counting the number of infected bunches.
-
Efficacy Calculation: The percentage of disease reduction was calculated relative to the untreated control plot.
Caption: General workflow for a field efficacy trial.
Protocol 2: In Vitro Antagonism Assay (Dual Culture)
This is a standard laboratory method to assess the direct antagonistic properties of a BCA against a fungal pathogen.[17][18]
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized in Petri dishes.
-
Inoculation:
-
A mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target pathogen (e.g., Sclerotinia sclerotiorum) is placed on one side of the PDA plate.
-
The BCA (e.g., Bacillus subtilis) is streaked on the opposite side of the same plate. A control plate is inoculated only with the pathogen.
-
-
Incubation: Plates are incubated at a suitable temperature (e.g., 25-28°C) for several days.
-
Data Collection: The radial growth of the pathogen's mycelium is measured daily in both the treated and control plates. The formation of an inhibition zone between the BCA and the pathogen is noted.
-
Efficacy Calculation: The percentage of inhibition of radial growth (PIRG) is calculated using the formula: PIRG (%) = [(R1 - R2) / R1] x 100, where R1 is the radial growth of the pathogen in the control plate, and R2 is the radial growth of the pathogen in the dual culture plate.
Discussion and Conclusion
This compound offers fast-acting, broad-spectrum control with high efficacy under optimal conditions.[1][9] Its performance is reliable and less dependent on environmental variables compared to BCAs. However, the significant risk of fungicide resistance development is a major drawback, necessitating its use in carefully managed rotation programs.[1][19][20] Resistance to this compound is common in key pathogens like Botrytis spp.[1]
Biological Control Agents present a more sustainable and multifaceted approach. Their complex modes of action make the development of resistance in pathogens less likely.[5] Many BCAs, such as Bacillus and Trichoderma species, also offer secondary benefits like plant growth promotion.[4][7] However, their efficacy can be more variable and is often highly dependent on environmental factors such as temperature, humidity, and soil conditions. Furthermore, as living organisms, their formulation, storage, and application require more careful handling than chemical products.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. This compound | C13H13Cl2N3O3 | CID 37517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trichoderma and its role in biological control of plant fungal and nematode disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanisms of Bacillus subtilis as a Plant-Beneficial Rhizobacterium in Plant–Microbe Interactions [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. Strain improvement of Trichoderma harzianum for enhanced biocontrol capacity: Strategies and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. Bacillus subtilis 26D Triggers Induced Systemic Resistance against Rhopalosiphum padi L. by Regulating the Expression of Genes AGO, DCL and microRNA in Bread Spring Wheat [mdpi.com]
- 11. Bacillus subtilis 26D Triggers Induced Systemic Resistance against Rhopalosiphum padi L. by Regulating the Expression of Genes AGO, DCL and microRNA in Bread Spring Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Trichoderma-Induced Resistance to Botrytis cinerea in Solanum Species: A Meta-Analysis [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Exploring plant growth promoting traits and biocontrol potential of new isolated Bacillus subtilis BS-2301 strain in suppressing Sclerotinia sclerotiorum through various mechanisms [frontiersin.org]
- 18. Exploring plant growth promoting traits and biocontrol potential of new isolated Bacillus subtilis BS-2301 strain in suppressing Sclerotinia sclerotiorum through various mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Is the efficacy of biological control against plant diseases likely to be more durable than that of chemical pesticides? [frontiersin.org]
A Comparative Guide to Inter-laboratory Validation of Iprodione Residue Analysis Methods
This guide provides a comprehensive comparison of analytical methodologies for the determination of iprodione residues, targeting researchers, scientists, and professionals in drug development. The focus is on inter-laboratory validated methods, presenting key performance data, detailed experimental protocols, and visual workflows to facilitate understanding and implementation.
Performance Comparison of Analytical Methods
The following table summarizes the quantitative performance data for common methods used in the analysis of this compound residues. The data is compiled from various single-laboratory validation studies and proficiency testing information. It is important to note that performance characteristics can vary based on the matrix, instrumentation, and laboratory-specific conditions.
| Parameter | Method 1: GC-MS/MS | Method 2: LC-MS/MS |
| Limit of Detection (LOD) | 0.002 - 0.01 mg/kg | 0.001 - 0.005 mg/kg |
| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg[1] | 0.005 - 0.02 mg/kg |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Recovery (%) | 70 - 120% | 80 - 110% |
| Repeatability (RSDr) | < 20% | < 15% |
| Reproducibility (RSDR) | Data not available from a comprehensive inter-laboratory study. | Data not available from a comprehensive inter-laboratory study. |
| Matrix Effects | Can be significant, often requiring matrix-matched calibrations. | Generally less severe than GC-MS/MS but still present. |
| Selectivity | High | High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation procedure for pesticide residue analysis in food matrices.
Method 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
1. Sample Preparation (QuEChERS AOAC Method) [2]
-
Homogenization: Homogenize a representative portion of the sample. For samples with low water content, add a proportional amount of water before homogenization.
-
Extraction:
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile containing 1% acetic acid.
-
Add an appropriate internal standard.
-
Shake vigorously for 1 minute.
-
Add the contents of a QuEChERS AOAC extraction salt packet (6 g MgSO₄, 1.5 g NaOAc).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing magnesium sulfate and primary secondary amine (PSA) sorbent. For pigmented samples, graphitized carbon black (GCB) may be included.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
The resulting supernatant is ready for GC-MS/MS analysis.
-
2. Instrumental Analysis (GC-MS/MS) [1][3]
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Inlet: Pulsed splitless at 250 °C.
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, ramp to 150 °C at 25 °C/min, then to 200 °C at 3 °C/min, and finally to 300 °C at 8 °C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion and Product Ions for this compound: Specific m/z transitions should be optimized based on the instrument.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation (QuEChERS EN 15662 Method) [4][5]
-
Homogenization: Homogenize a representative portion of the sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate internal standard.
-
Shake vigorously for 1 minute.
-
Add the contents of a QuEChERS EN extraction salt packet (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing magnesium sulfate and PSA sorbent. C18 may be included for samples with high-fat content.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
The resulting supernatant is typically diluted with a water-rich mobile phase before injection.
-
2. Instrumental Analysis (LC-MS/MS)
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion and Product Ions for this compound: Specific m/z transitions should be optimized based on the instrument.
-
Visualizing the Workflow
The following diagrams illustrate the key stages of the analytical workflows described above.
Caption: General workflow for this compound residue analysis.
Caption: Comparison of AOAC and EN QuEChERS extraction steps.
References
The Veteran vs. The Vanguard: A Cost-Effectiveness Analysis of Iprodione and Newer Fungicides
In the dynamic landscape of crop protection, the dicarboximide fungicide Iprodione has long been a cost-effective staple for managing a broad spectrum of fungal diseases.[1] However, the emergence of newer fungicide classes, such as Succinate Dehydrogenase Inhibitors (SDHIs) and Quinone outside Inhibitors (QoIs), presents researchers and growers with advanced alternatives. This guide provides an objective comparison of the cost-effectiveness of this compound against these modern fungicides, supported by experimental data, detailed protocols, and pathway visualizations to aid in informed decision-making for research and development.
Fungicide Characteristics and Cost Analysis
This compound, the sole member of the Fungicide Resistance Action Committee (FRAC) Group 2, offers a unique mode of action by inhibiting MAP/Histidine-Kinase in osmotic signal transduction.[1] This makes it a valuable tool in resistance management programs.[1] Newer fungicides, like the SDHIs (FRAC Group 7) and QoIs (FRAC Group 11), target fungal respiration, a different and highly effective mode of action.[2][3]
The primary appeal of this compound has been its broad-spectrum activity and low cost.[1] However, a comprehensive cost-effectiveness analysis requires evaluating not just the price per unit but also the application rate, frequency, and efficacy against target pathogens. The following tables summarize the key characteristics and provide an estimated cost-per-acre analysis based on current market prices and typical application rates for turfgrass, a common application for these fungicides.
Table 1: Comparison of Fungicide Properties
| Active Ingredient | Trade Name Example(s) | FRAC Group | Chemical Class | Mode of Action | Systemic Activity |
| This compound | Chipco 26GT, Ipro 2SE | 2 | Dicarboximide | MAP/Histidine-Kinase in osmotic signal transduction | Contact / Local Penetrant[1][4] |
| Azoxystrobin | Heritage, Quadris | 11 | Strobilurin (QoI) | Inhibits mitochondrial respiration (Complex III)[3][5] | Upwardly Systemic[3][5] |
| Pyraclostrobin | Insignia, Headline | 11 | Strobilurin (QoI) | Inhibits mitochondrial respiration (Complex III)[6] | Local Penetrant[4] |
| Boscalid | Emerald | 7 | Carboxamide (SDHI) | Inhibits mitochondrial respiration (Complex II)[3][7] | Upwardly Systemic[3] |
| Fluxapyroxad | Xzemplar, Sercadis | 7 | Carboxamide (SDHI) | Inhibits mitochondrial respiration (Complex II)[2][3] | Systemic[8] |
| Fluopyram | Luna series | 7 | Pyridinyl-ethyl-benzamide (SDHI) | Inhibits mitochondrial respiration (Complex II)[6][9] | Systemic[10] |
Table 2: Estimated Cost-Effectiveness Comparison for Turfgrass Disease Control
| Active Ingredient | Product Example (Concentration) | Retail Price (per unit) | Unit Size | Typical Application Rate/Acre | Estimated Cost per Acre per Application |
| This compound | Ipro 2SE (23% a.i.) | $201.09[9][11][12] | 2.5 gal | 64 - 128 fl. oz. (1.5 - 3.0 qts)[13][14] | $25.14 - $50.27 |
| Azoxystrobin | Azoxystrobin 2SC (22.9% a.i.) | $79.95[15] | 1 gal | 6.0 - 15.5 fl. oz.[15][16] | $3.75 - $9.68 |
| Pyraclostrobin | Headline SC (23.3% a.i.) | $554.95[17] | 2.5 gal | 9.8 - 19.6 fl. oz. (0.3-0.6 L/ha)[8] | $13.43 - $26.86 |
| Boscalid | Boscalid 70 WDG (70% a.i.) | ~$200 (est. for 0.49 lbs) | 0.49 lbs | 5.7 - 8.0 oz.[2][3] | $44.53 - $62.50 |
| Fluxapyroxad | Xzemplar (26.55% a.i.) | ~$450 (est.) | 27.5 oz | 7.0 - 11.4 fl. oz.[8] | $114.55 - $186.55 |
| Fluopyram + Tebuconazole | Luna Experience (17.6% + 17.6% a.i.) | $415.00[14] | 0.5 gal | 5.0 - 17.0 fl. oz.[18] | $32.42 - $110.23 |
| Fluxapyroxad + Pyraclostrobin | Merivon (21.26% + 21.26% a.i.) | $399.95[2][17] | 55 oz | 4.0 - 11.0 fl. oz.[17] | $29.09 - $80.00 |
Disclaimer: Prices are estimates based on online retail listings as of late 2025 and are subject to change. Application rates vary by target disease and pressure. This table serves as a comparative guide and not a definitive cost statement.
Comparative Efficacy Data
The true value of a fungicide is measured by its performance in the field. While this compound has been effective, newer chemistries often provide more robust or longer-lasting control, particularly where resistance is a concern.
Table 3: Fungicide Efficacy Against Brown Patch (Rhizoctonia solani) in Turfgrass
| Active Ingredient | Efficacy Rating (0-4 scale) | Recommended Interval (days) | FRAC Group |
| This compound | 3 (Good to Excellent) | 14-28 | 2 |
| This compound + Trifloxystrobin | 4 (Excellent) | refer to label | 2/11 |
| Azoxystrobin | 4 (Excellent) | 14-28 | 11 |
| Pyraclostrobin | 4 (Excellent) | 14-28 | 11 |
| Fluxapyroxad | (Data suggests acceptable control)[19] | 14-28 | 7 |
| Trifloxystrobin | 4 (Excellent) | 14-21 | 11 |
| Triticonazole | 3 (Good to Excellent) | 14-28 | 3 |
Source: Adapted from University of Nebraska-Lincoln Extension and NC State Extension publications.[20][21] An efficacy rating of 4 indicates excellent control.
Table 4: Relative Control of Dollar Spot (Clarireedia jacksonii) in Turfgrass
| Active Ingredient | Relative Control (%) | Location / Study Notes |
| This compound | ~93% | Hickory Ridge GC (DMI resistance present) |
| Propiconazole (DMI) | ~75% | Hickory Ridge GC (DMI resistance present) |
| Chlorothalonil (Contact) | ~88% | Hickory Ridge GC (DMI resistance present) |
| Propiconazole (DMI) | ~95% | JTRF (No known resistance) |
| This compound | ~78% | JTRF (No known resistance) |
| Chlorothalonil (Contact) | ~85% | JTRF (No known resistance) |
Source: Data adapted from a 2011 UMass Amherst field efficacy study.[22] Relative control is calculated as [(untreated – fungicide treated)/untreated] x 100. This data highlights how local resistance pressure significantly impacts fungicide effectiveness.
Experimental Protocols
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo experiments.
Protocol 1: In Vitro Fungicide Sensitivity Assay (Poisoned Agar)
This laboratory method determines the concentration of a fungicide required to inhibit fungal growth by 50% (EC₅₀).
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 1,000 mg/L) of the test fungicide in a suitable solvent (e.g., sterile distilled water or acetone, depending on solubility).
-
Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool it in a water bath to 50-55°C.
-
Serial Dilution: Add appropriate volumes of the fungicide stock solution to the molten PDA to create a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). A control plate should contain only the solvent (if used) or be unamended.
-
Plating: Pour the amended PDA into 90 mm petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the leading edge of an actively growing culture of the target fungus, in the center of each plate.
-
Incubation: Incubate the plates in the dark at the optimal temperature for the test fungus (e.g., 20-25°C).
-
Data Collection: Measure the colony diameter in two perpendicular directions daily until the colony on the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the unamended control. Use probit analysis or logarithmic regression to determine the EC₅₀ value from the dose-response curve.[23]
Protocol 2: In Vivo Field Efficacy Trial (Turfgrass)
This field method assesses fungicide performance under real-world conditions.
-
Site Selection: Choose a uniform turf area with a history of the target disease (e.g., Dollar Spot).
-
Experimental Design: Use a Randomized Complete Block Design (RCBD) with at least three or four replications.[24] Plot sizes should be adequate for application and assessment (e.g., 3 ft x 6 ft).
-
Treatments: Include an untreated control, this compound as a standard reference, and several newer fungicide treatments.[10] Apply fungicides at their labeled rates.
-
Application: Apply treatments using a calibrated CO₂-pressurized boom sprayer with appropriate nozzles (e.g., Teejet 8004VS) to ensure uniform coverage.[22] Apply in a sufficient water volume (e.g., 2 gallons per 1,000 sq. ft.).
-
Inoculation (if necessary): If natural disease pressure is low, plots can be inoculated with the pathogen to ensure a robust test.[10]
-
Maintenance: Maintain the turf according to standard practices for the location, including irrigation and mowing. Avoid mowing or irrigating immediately after application until the foliage is dry.[25]
-
Disease Assessment: Visually assess disease severity weekly or bi-weekly. For Dollar Spot, this can be done by counting the number of infection centers per plot.[22] For Brown Patch, assess the percentage of the plot area affected.
-
Data Analysis: Analyze the data using Analysis of Variance (ANOVA). Calculate the Area Under the Disease Progress Curve (AUDPC) to summarize disease development over the entire trial period.[22] Use mean separation tests (e.g., Fisher's LSD) to determine significant differences between treatments.
Visualizing Modes of Action and Experimental Workflow
Caption: Comparative modes of action for different fungicide classes.
Caption: Generalized workflow for a field fungicide efficacy trial.
References
- 1. domyown.com [domyown.com]
- 2. keystonepestsolutions.com [keystonepestsolutions.com]
- 3. highyieldsagro.com [highyieldsagro.com]
- 4. Comparison of New Fungicides to Manage Sclerotinia Leaf Drop of Lettuce in 2000 [repository.arizona.edu]
- 5. Merivon Fungicide | Buy Online Rs 1148 | BigHaat [bighaat.com]
- 6. pestiless.com [pestiless.com]
- 7. umass.edu [umass.edu]
- 8. solutionsstores.com [solutionsstores.com]
- 9. agribegri.com [agribegri.com]
- 10. Luna Fungicides [rareagriculturalproducts.com]
- 11. ukamenity.co.uk [ukamenity.co.uk]
- 12. cultree.in [cultree.in]
- 13. skroutz.mt [skroutz.mt]
- 14. sunspotsupply.com [sunspotsupply.com]
- 15. Sercadis Plus Fungicide | Buy Online Starting Rs 1180 | BigHaat [bighaat.com]
- 16. Residual Efficacy of Fungicides for Control of Dollar Spot on Creeping Bentgrass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Merivon Fungicide - 55 ounces by BASF NO SALES: CA | eBay [ebay.com]
- 18. keystonepestsolutions.com [keystonepestsolutions.com]
- 19. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 20. Brown Patch | NC State Extension [turffiles.ncsu.edu]
- 21. turf.unl.edu [turf.unl.edu]
- 22. umass.edu [umass.edu]
- 23. arizona.aws.openrepository.com [arizona.aws.openrepository.com]
- 24. sterf.org [sterf.org]
- 25. Buy SERCADIS PLUS online at best price | Nakul Agri Sciences (P) Ltd [nakulagrisciences.in]
Safety Operating Guide
Proper Disposal Procedures for Iprodione: A Guide for Laboratory Professionals
For researchers and scientists handling iprodione, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents environmental contamination. This guide provides a comprehensive overview of the necessary steps for the safe disposal of this compound and its containers.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, protective eyewear, and a lab coat or coveralls.[1][2][3] All handling of this compound waste should be conducted in a well-ventilated area.[2][4] In case of accidental contact, rinse the affected skin or eyes immediately with plenty of water for 15-20 minutes.[5][6] If ingested, seek immediate medical attention.[2][6]
This compound Waste Disposal
Wastes generated from the use of this compound, including unused solutions and contaminated materials, are considered hazardous.[7][8] These wastes may be disposed of on-site or at an approved waste disposal facility.[1][5][6][7][9] It is crucial to consult local, state, and federal regulations, as requirements for waste disposal can vary and may be more restrictive than federal guidelines.[2][3][7]
In the event of a spill, contain the material using an inert absorbent such as sand, earth, or vermiculite.[4][7] The collected material should be placed in a suitable, closed, and properly labeled container for disposal.[2][4][7] Prevent the spilled chemical from entering drains, sewers, or waterways, as this compound is toxic to aquatic invertebrates.[1][2][3][7]
Container Disposal
The proper disposal of this compound containers is essential to prevent residual contamination. The procedure varies depending on the type of container.
| Container Type | Disposal Procedure |
| Non-Refillable | 1. Triple Rinse: Empty the container and rinse it three times with an appropriate solvent (e.g., water).[1][5][6] 2. Recycle or Recondition: If available, offer the rinsed container for recycling or reconditioning.[1][7][9] 3. Puncture and Landfill: If recycling is not an option, puncture the container to prevent reuse and dispose of it in a sanitary landfill.[1][7][9] 4. Incineration: Where permitted by state and local authorities, incineration is also a viable disposal method.[1][9] |
| Refillable | Return the container to the supplier or a designated collection facility for refilling or proper disposal, in accordance with the manufacturer's instructions.[1][10] |
Experimental Protocol: Triple Rinse Procedure
A standard and effective method for decontaminating empty pesticide containers is the triple rinse procedure.
Methodology:
-
Empty the remaining contents of the this compound container into the application equipment or a mix tank. Allow the container to drain for at least 10 seconds after the flow begins to drip.[5][6]
-
Fill the container approximately one-quarter full with water or a recommended solvent.[5][6]
-
Securely recap the container and shake it for 10 seconds to rinse all interior surfaces.[5][6]
-
Pour the rinsate into the application equipment or a mix tank, or store it for later use or disposal.[5][6]
This process ensures that any remaining residue is removed, making the container safe for disposal or recycling.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste and containers.
Caption: Decision tree for the safe disposal of this compound waste and containers.
References
- 1. gcrec.ifas.ufl.edu [gcrec.ifas.ufl.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cpachem.com [cpachem.com]
- 4. genfarm.com.au [genfarm.com.au]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. allensseed.com [allensseed.com]
- 7. newsomseed.com [newsomseed.com]
- 8. afrasa.es [afrasa.es]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. assets.greenbook.net [assets.greenbook.net]
Personal protective equipment for handling Iprodione
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Iprodione. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to minimize risk and ensure operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, a fungicide and nematicide, it is crucial to use appropriate PPE to prevent exposure. This compound is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[1][2][3] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Gloves must be inspected prior to use. Wash and dry hands after handling. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[4] |
| Eyes | Safety goggles with side-shields | Should conform to EN 166 (EU) or NIOSH (US) standards.[4] Provide eyewash fountains in close proximity to points of potential exposure.[1] |
| Body | Protective clothing/Coveralls | Wear fire/flame resistant and impervious clothing.[4] Use of safe work practices are recommended to avoid skin contact.[1] |
| Respiratory | Full-face respirator | Recommended if exposure limits are exceeded, or if irritation or other symptoms are experienced.[4] Handling should occur in a well-ventilated place.[4] |
Emergency Procedures and First Aid
Immediate action is critical in the event of accidental exposure to this compound.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen and seek medical attention if breathing problems develop.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected areas with soap and plenty of water. Seek medical attention if symptoms occur.[1][2] |
| Eye Contact | Hold eyelids open and rinse with water for at least 15 minutes. Seek medical attention if symptoms occur.[1][2] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and give a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][4] |
Spill and Disposal Plan
Proper containment and disposal of this compound are essential to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.
-
Absorb: Collect the spilled material using an appropriate absorbent.
-
Dispose: Place the collected material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Disposal:
-
Dispose of this compound and its container in accordance with local, regional, and national regulations.[1][2][3]
-
Do not contaminate water, food, or feed by storage or disposal.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
